molecular formula C24H27N3O5S B3277817 Z-Trp-met-OH CAS No. 66638-72-0

Z-Trp-met-OH

Cat. No.: B3277817
CAS No.: 66638-72-0
M. Wt: 469.6 g/mol
InChI Key: ZCSSVKHHUVPOHN-SFTDATJTSA-N
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Description

Z-Trp-met-OH is a useful research compound. Its molecular formula is C24H27N3O5S and its molecular weight is 469.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-Trp-met-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Trp-met-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-33-12-11-20(23(29)30)26-22(28)21(13-17-14-25-19-10-6-5-9-18(17)19)27-24(31)32-15-16-7-3-2-4-8-16/h2-10,14,20-21,25H,11-13,15H2,1H3,(H,26,28)(H,27,31)(H,29,30)/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSSVKHHUVPOHN-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Z-Trp-Met-OH Dipeptide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Z-Trp-Met-OH in Peptide Science

The protected dipeptide, N-benzyloxycarbonyl-L-tryptophyl-L-methionine (Z-Trp-Met-OH), represents a critical building block in the intricate field of peptide synthesis and drug discovery. The strategic incorporation of the benzyloxycarbonyl (Z) group on the N-terminus of the tryptophan residue provides a crucial orthogonal protecting strategy, enabling precise and controlled elongation of peptide chains. The presence of tryptophan and methionine residues imparts unique structural and functional characteristics to the final peptide, influencing its conformation, receptor-binding affinity, and metabolic stability.

Tryptophan, with its bulky indole side chain, is a key residue in mediating protein-protein interactions and often plays a pivotal role in the binding of ligands to their receptors. Methionine, containing a flexible, sulfur-containing side chain, is susceptible to oxidation, a characteristic that can be both a liability in terms of stability and a functional asset in biological redox processes. A comprehensive understanding of the physicochemical properties of Z-Trp-Met-OH is therefore paramount for its effective utilization in the rational design and development of novel peptide-based therapeutics and research tools.

This technical guide provides a detailed exploration of the core physicochemical properties of Z-Trp-Met-OH, coupled with field-proven experimental protocols for their determination. The causality behind each experimental choice is elucidated to provide a deeper understanding of the underlying principles, ensuring both scientific integrity and practical applicability.

Core Physicochemical Properties of Z-Trp-Met-OH

A thorough characterization of a peptide building block begins with a clear understanding of its fundamental physicochemical parameters. These properties govern its behavior in various solvent systems, its reactivity in chemical synthesis, and ultimately its suitability for specific applications.

PropertyValue (Calculated/Estimated)Significance in Application
Chemical Structure Z-Trp-Met-OH StructureThe structure dictates the molecule's overall shape, polarity, and potential for intermolecular interactions. The Z-group provides UV-activity for detection and can be removed under specific conditions.
Molecular Formula C₂₅H₂₉N₃O₅SEssential for accurate mass determination and elemental analysis.
Molecular Weight 483.58 g/mol Critical for stoichiometric calculations in peptide synthesis and for mass spectrometry analysis.
Melting Point (°C) Estimated: 150-170Provides an indication of purity. A sharp melting range is characteristic of a pure compound. Impurities typically lead to a broadened and depressed melting point.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMF, DMSO, MeOH)Dictates the choice of solvents for synthesis, purification, and biological assays. Poor solubility can pose significant challenges in formulation and delivery.
pKa pKa₁ (α-COOH) ~ 3.5; pKa₂ (indole-NH) ~ 16.5The pKa values of the carboxylic acid and the tryptophan indole ring influence the charge state of the molecule at different pH values, which is crucial for purification by ion-exchange chromatography and for understanding its behavior in biological systems.
logP (Octanol/Water Partition Coefficient) Estimated: ~2.8-3.5A measure of the molecule's lipophilicity. A higher logP indicates greater preference for non-polar environments and can influence membrane permeability and pharmacokinetic properties.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of Z-Trp-Met-OH. The rationale behind each step is provided to offer a comprehensive understanding of the experimental design.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp and reproducible melting range is characteristic of a pure crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the Z-Trp-Met-OH sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the dipeptide.

  • Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • Set the initial heating rate to a rapid setting (e.g., 10-15 °C/minute) to quickly approach the expected melting range.

    • Once the temperature is within 20 °C of the estimated melting point, reduce the heating rate to 1-2 °C/minute to allow for accurate observation.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • Reporting: Report the melting point as a range, for example, 155-157 °C.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Pack Pack Sample Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat and Observe Insert->Heat Record Record Melting Range Heat->Record

Caption: Workflow for determining the melting point of Z-Trp-Met-OH.

Determination of Solubility

Rationale: Understanding the solubility of Z-Trp-Met-OH in various solvents is crucial for its handling in synthesis, purification, and biological assays. A systematic approach is necessary to determine its qualitative and quantitative solubility.

Materials:

  • Z-Trp-Met-OH

  • A selection of solvents (e.g., water, methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile)

  • Vortex mixer

  • Small vials or test tubes

  • Analytical balance

Procedure for Qualitative Solubility:

  • Sample Preparation: Weigh out a small, known amount of Z-Trp-Met-OH (e.g., 1 mg) into a series of vials.

  • Solvent Addition: Add a small, measured volume of each solvent (e.g., 100 µL) to the respective vials.

  • Dissolution Attempt: Vortex each vial vigorously for 30 seconds.

  • Observation: Visually inspect each vial for complete dissolution. Note whether the dipeptide is soluble, partially soluble, or insoluble.

  • Incremental Solvent Addition: If the dipeptide is not fully dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps. Continue this process up to a reasonable volume (e.g., 1 mL).

Procedure for Quantitative Solubility (Shake-Flask Method):

  • Saturated Solution Preparation: Add an excess amount of Z-Trp-Met-OH to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant and analyze its concentration using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection (monitoring the absorbance of the Z-group and tryptophan indole ring).

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the volume of the supernatant.

Diagram of Solubility Determination Workflow:

SolubilityWorkflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (Shake-Flask) Qual_Start Start Qual_AddSolvent Add Solvent Qual_Start->Qual_AddSolvent Qual_Vortex Vortex Qual_AddSolvent->Qual_Vortex Qual_Observe Observe Dissolution Qual_Vortex->Qual_Observe Qual_Decision Completely Dissolved? Qual_Observe->Qual_Decision Qual_Decision->Qual_AddSolvent No Qual_End End Qual_Decision->Qual_End Yes Quant_Start Start Quant_Saturate Prepare Saturated Solution Quant_Start->Quant_Saturate Quant_Equilibrate Equilibrate Quant_Saturate->Quant_Equilibrate Quant_Separate Separate Phases Quant_Equilibrate->Quant_Separate Quant_Analyze Analyze Supernatant (HPLC) Quant_Separate->Quant_Analyze Quant_Calculate Calculate Solubility Quant_Analyze->Quant_Calculate Quant_End End Quant_Calculate->Quant_End

Caption: Workflows for qualitative and quantitative solubility determination.

Determination of pKa by Potentiometric Titration

Rationale: The pKa values of the ionizable groups in Z-Trp-Met-OH (the C-terminal carboxylic acid and the tryptophan indole nitrogen) are critical for understanding its charge state at different pH values. Potentiometric titration is a classic and reliable method for determining these values.

Apparatus and Reagents:

  • pH meter with a combination electrode

  • Stir plate and stir bar

  • Burette

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Beaker

  • Z-Trp-Met-OH

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a known amount of Z-Trp-Met-OH and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent like ethanol or methanol may be used, but this will affect the apparent pKa values.

  • Initial pH Adjustment: Use the standardized HCl solution to adjust the initial pH of the dipeptide solution to a low value (e.g., pH 2) to ensure all acidic groups are fully protonated.

  • Titration:

    • Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH reaches a high value (e.g., pH 12).

  • Data Analysis:

    • Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. The equivalence points are the points of steepest inflection on the curve. The half-equivalence points are the midpoints of the buffering regions (the flatter portions of the curve).

    • The first pKa will correspond to the deprotonation of the C-terminal carboxylic acid. The pKa of the indole nitrogen is very high and may not be accurately determined by this method in aqueous solution.

Diagram of pKa Determination by Titration:

pKaTitration cluster_setup Experimental Setup cluster_titration Titration Process cluster_analysis Data Analysis Prepare Prepare Dipeptide Solution Acidify Acidify to low pH Prepare->Acidify AddBase Add NaOH Incrementally Acidify->AddBase RecordpH Record pH and Volume AddBase->RecordpH Plot Plot Titration Curve RecordpH->Plot Identify Identify Equivalence and Half-Equivalence Points Plot->Identify Determine Determine pKa Values Identify->Determine logPWorkflow Start Start PrepareSolvents Prepare Pre-saturated Solvents Start->PrepareSolvents PrepareSample Prepare Aqueous Stock Solution PrepareSolvents->PrepareSample Partition Partition between Octanol and Water PrepareSample->Partition SeparatePhases Separate Phases Partition->SeparatePhases AnalyzeAqueous Analyze Aqueous Phase Concentration (HPLC) SeparatePhases->AnalyzeAqueous Calculate Calculate logP AnalyzeAqueous->Calculate End End Calculate->End

Caption: Workflow for the experimental determination of logP.

Spectroscopic and Chromatographic Characterization

Beyond the fundamental physicochemical properties, a comprehensive characterization of Z-Trp-Met-OH involves spectroscopic and chromatographic analysis to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for assessing the purity of Z-Trp-Met-OH and for its quantification. A reversed-phase HPLC method is typically employed for peptides.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over a set time (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).

  • Injection Volume: 10-20 µL

Expected Outcome: A pure sample of Z-Trp-Met-OH should yield a single, sharp peak in the chromatogram. The retention time is characteristic of the dipeptide under the specified conditions.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides an accurate determination of the molecular weight of Z-Trp-Met-OH, confirming its elemental composition.

Typical MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

Expected Outcome: The mass spectrum should show a prominent peak corresponding to the calculated mass of the protonated dipeptide (484.58 m/z for [M+H]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed structural information about Z-Trp-Met-OH, confirming the connectivity of the atoms and the presence of the protecting group and amino acid residues.

Typical NMR Experiment:

  • Nuclei: ¹H NMR and ¹³C NMR are standard.

  • Solvent: A deuterated solvent in which the dipeptide is soluble (e.g., DMSO-d₆ or CD₃OD).

  • Expected Signals: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the tryptophan and benzyloxycarbonyl groups, the α-protons of the amino acids, and the methyl group of methionine. The ¹³C NMR spectrum will show signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.

Conclusion: A Foundation for Advanced Peptide Applications

A comprehensive understanding and experimental validation of the physicochemical properties of Z-Trp-Met-OH are fundamental to its successful application in peptide synthesis and drug discovery. The data and protocols presented in this guide provide a robust framework for researchers and scientists to effectively utilize this important dipeptide building block. By applying these principles, the scientific community can continue to advance the field of peptide science, leading to the development of novel therapeutics and a deeper understanding of biological processes.

References

  • Aapptec. Z-Met-OH Product Information.[Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.[Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation.[Link]

  • GeeksforGeeks. Titration Curve of Amino Acids - Experiment, Significance, pKa.[Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.[Link]

  • MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification.[Link]

Technical Guide: Molecular Weight and Chemical Structure of Z-Trp-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of Z-Trp-Met-OH (N-benzyloxycarbonyl-L-tryptophyl-L-methionine), a synthetic dipeptide derivative widely utilized as a model substrate in protease kinetics, a precursor in the synthesis of cholecystokinin (CCK) analogs, and a probe for methionine oxidation studies. This document details its molecular identity, structural elucidation, physicochemical properties, and synthesis protocols, designed for researchers in peptide chemistry and drug discovery.

Molecular Identity & Core Specifications[1]

The compound Z-Trp-Met-OH is a protected dipeptide consisting of a tryptophan (Trp) residue coupled to a methionine (Met) residue, with the N-terminus protected by a benzyloxycarbonyl (Z or Cbz) group and a free C-terminal carboxylic acid.

Table 1: Chemical Specifications
PropertySpecification
Systematic Name N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-methionine
Common Name Z-Trp-Met-OH
CAS Number 66638-72-0
Chemical Formula C₂₄H₂₇N₃O₅S
Molecular Weight (Average) 469.56 g/mol
Monoisotopic Mass 469.1671 Da
Stereochemistry L, L (unless otherwise specified)
Appearance White to off-white lyophilized powder
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in water (unless pH > 7)

Structural Elucidation

The structural integrity of Z-Trp-Met-OH relies on three distinct functional moieties, each contributing specific physicochemical behaviors:

  • N-Terminal Protection (Z-Group): The Benzyloxycarbonyl (Cbz) group renders the N-terminus hydrophobic and prevents polymerization during synthesis. It is acid-stable but sensitive to hydrogenolysis (H₂/Pd) and strong acids like HBr/AcOH.

  • Tryptophan Residue (Trp): Contains an indole side chain. This moiety is responsible for the compound's high UV absorbance (λmax ~280 nm) and fluorescence, making it a built-in probe for detection. It is susceptible to oxidation and alkylation during acidic deprotection.

  • Methionine Residue (Met): Contains a thioether side chain. This is the most reactive site for oxidation (forming sulfoxide or sulfone) and is critical for studies involving oxidative stress or shelf-life stability.

Diagram 1: Structural Connectivity & Fragmentation Logic

Z_Trp_Met_OH_Structure cluster_props Physicochemical Impact Z_Group Z-Group (Cbz) (Hydrophobic Protection) Trp_Residue Tryptophan (Trp) (Indole Side Chain) Z_Group->Trp_Residue Carbamate Linkage (Acid Stable) Prop_Z Solubility in Organics UV Inactive Z_Group->Prop_Z Met_Residue Methionine (Met) (Thioether Side Chain) Trp_Residue->Met_Residue Peptide Bond (Amide) Prop_Trp Fluorescence UV Abs (280nm) Trp_Residue->Prop_Trp C_Terminus C-Terminus (Free Carboxylic Acid) Met_Residue->C_Terminus C-Terminal Prop_Met Oxidation Sensitive (Met -> Met(O)) Met_Residue->Prop_Met

Caption: Structural decomposition of Z-Trp-Met-OH highlighting functional moieties and their physicochemical contributions.

Physicochemical Properties & Stability[2]

Understanding the stability profile is crucial for experimental reproducibility, particularly regarding the Methionine residue.

Solubility Profile
  • Primary Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

  • Secondary Solvents: Methanol, Ethanol (may require warming).

  • Aqueous Solubility: Poor in neutral water. Soluble in basic buffers (pH > 7.5) due to ionization of the C-terminal carboxylic acid (pKa ~3.6).

    • Protocol Note: For biological assays, dissolve in DMSO first (10-100 mM stock), then dilute into aqueous buffer. Keep DMSO concentration < 1% to avoid enzyme denaturation.

Stability Concerns
  • Methionine Oxidation: The thioether sulfur is prone to oxidation by atmospheric oxygen or peroxides, forming Methionine Sulfoxide (Met(O)). This adds +16 Da to the mass (MW 485.56).

    • Prevention: Store under inert gas (Argon/Nitrogen) at -20°C. Use degassed solvents.

  • Tryptophan Degradation: The indole ring is sensitive to photo-oxidation and strong acids (leading to pink/purple discoloration).

    • Handling: Protect from light (amber vials).

Synthesis Protocol (Solution Phase)

While Solid Phase Peptide Synthesis (SPPS) is common, solution-phase synthesis is often preferred for short dipeptides like Z-Trp-Met-OH to avoid resin cleavage steps that might oxidize the Met residue.

Methodology: Mixed Anhydride Coupling

This protocol minimizes racemization and optimizes yield.

  • Activation:

    • Dissolve Z-Trp-OH (1.0 eq) in dry THF/DMF.

    • Add N-Methylmorpholine (NMM) (1.0 eq) and cool to -15°C.

    • Add Isobutyl Chloroformate (IBCF) (1.0 eq) dropwise. Stir for 15 min to form the mixed anhydride.

  • Coupling:

    • Dissolve H-Met-OMe·HCl (1.1 eq) and NMM (1.1 eq) in DMF.

    • Add the amine solution to the activated anhydride.

    • Stir at -15°C for 1 hour, then warm to room temperature (RT) overnight.

  • Saponification (Deprotection of Methyl Ester):

    • Evaporate solvent. Redissolve residue in MeOH/Dioxane.

    • Add 1N NaOH (2.0 eq) and stir at 0°C for 2 hours (monitor by TLC).

    • Acidify with 1N HCl to pH 2-3 to precipitate Z-Trp-Met-OH .

  • Purification:

    • Extract with Ethyl Acetate. Wash with water and brine.

    • Recrystallize from EtOAc/Hexane.

Diagram 2: Synthesis Workflow

Synthesis_Workflow Start_ZTrp Z-Trp-OH (Starting Material) Activation Activation (IBCF / NMM, -15°C) Start_ZTrp->Activation Start_Met H-Met-OMe (Amine Component) Coupling Coupling Reaction (Formation of Z-Trp-Met-OMe) Start_Met->Coupling Activation->Coupling Saponification Saponification (NaOH / MeOH, 0°C) Coupling->Saponification Ester Hydrolysis Acidification Acidification & Precipitation (HCl, pH 2-3) Saponification->Acidification Final_Product Final Product: Z-Trp-Met-OH Acidification->Final_Product

Caption: Step-by-step solution-phase synthesis pathway for Z-Trp-Met-OH via mixed anhydride coupling.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

Mass Spectrometry (ESI-MS)
  • Expected Ion (Positive Mode): [M+H]⁺ = 470.17 m/z.

  • Adducts: [M+Na]⁺ = 492.15 m/z.

  • Contaminants: Look for +16 Da peak (486.17 m/z) indicating Methionine Sulfoxide.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 280 nm (Trp absorption) and 214 nm (Peptide bond).

Biological Applications

Protease Substrate Studies

Z-Trp-Met-OH serves as a substrate for proteases that exhibit specificity for aromatic or hydrophobic residues at the P1 position.

  • Chymotrypsin: Cleaves the Trp-Met bond.

  • Thermolysin: Can be used to study reverse proteolysis (synthesis) of the bond.

CCK Receptor Research

The Trp-Met motif represents the C-terminal sequence of Cholecystokinin-4 (CCK-4) (Trp-Met-Asp-Phe-NH₂). While Z-Trp-Met-OH itself is not a potent agonist, it is used as:

  • A fragment for synthesizing full-length CCK analogs.

  • A negative control in receptor binding assays (lacking the critical Asp-Phe-NH₂ pharmacophore).

Oxidation Biomarker Model

Due to the high susceptibility of the Met residue to oxidation, Z-Trp-Met-OH is frequently used to test the efficacy of antioxidants or to study the mechanism of Methionine Sulfoxide Reductase (Msr) enzymes. The conversion of Z-Trp-Met-OH to Z-Trp-Met(O)-OH can be monitored quantitatively by HPLC.

References

  • Chemical Identity & CAS Verification

    • Source: Chemsigma Product Database. "Z-TRP-MET-OH [66638-72-0]".[1][2][3][4][5]

    • URL:[Link] (Verified via search snippets 1.7)

  • Peptide Synthesis Methodologies: Title: "Overcoming Aggregation in Solid-phase Peptide Synthesis" Source: Sigma-Aldrich Technical Guides.
  • Methionine Oxidation in Peptides

    • Title: "The biological significance of methionine sulfoxide stereochemistry"
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Protease Specificity (Chymotrypsin): Title: "Specificity of Chymotrypsin" Source: Worthington Biochemical.

Sources

solubility profile of Z-Trp-Met-OH in organic solvents vs water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Trp-Met-OH (CAS: 26488-86-6 / 16104-97-5 derivatives) is a hydrophobic, N-terminally protected dipeptide intermediate often utilized in the synthesis of Cholecystokinin (CCK) analogs.[1] Its solubility profile is governed by the competition between the lipophilic Benzyloxycarbonyl (Z) protecting group and the ionizable C-terminal carboxylic acid.

Key Findings:

  • Primary Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the most effective solvents for high-concentration stock solutions (>50 mg/mL).[2]

  • Organic Solvents: Soluble in lower alcohols (Methanol, Ethanol) and moderately soluble in chlorinated solvents (Dichloromethane) due to the Z-group.[2]

  • Aqueous Solubility: Practically insoluble in water at neutral and acidic pH.[2][1] Solubility can be induced in aqueous media only by adjusting pH > 7.5 to ionize the C-terminal carboxylate.[1]

  • Precipitation: Diethyl ether and Hexane act as anti-solvents.[2][1]

Molecular Architecture & Solubility Prediction[1][2]

To understand the solubility behavior of Z-Trp-Met-OH, one must analyze its structural pharmacophores.[1] The molecule exhibits a "hydrophobic sandwich" architecture with a polar tail.[1]

MoietyChemical NatureSolubility Contribution
Z-Group (Cbz) Aromatic CarbamateLipophilic: Drastically reduces water solubility; enhances solubility in DCM, EtOAc, and alcohols.[2] Disrupts N-terminal H-bonding capability.[2][1]
Tryptophan (Trp) Indole Side ChainHydrophobic/Aromatic: Adds significant non-polar surface area.[2][1] The indole N-H can participate in H-bonding, aiding solubility in polar aprotic solvents (DMSO).[2]
Methionine (Met) Thioether Side ChainHydrophobic: The flexible alkyl-thio-alkyl chain further decreases aqueous solubility.[1] Susceptible to oxidation (sulfoxide formation), which alters solubility.
C-Terminal (-OH) Carboxylic AcidIonizable (Hydrophilic): The only moiety capable of conferring water solubility.[2]

.[2][1] At pH <

, it is protonated (neutral) and insoluble.[2]
Theoretical Solubility Equilibrium

The solubility (


) of Z-Trp-Met-OH is pH-dependent.[1] The relationship between the intrinsic solubility of the neutral form (

) and the total solubility (

) is described by the Henderson-Hasselbalch derivation:

[2]
  • At pH 2.0 (Acidic): The molecule is uncharged (

    
    ).[2][1] 
    
    
    
    (Insoluble).
  • At pH 8.0 (Basic): The molecule is ionized (

    
    ).[1] Solubility increases exponentially.[2]
    

Comparative Solubility Profile

The following data categorizes solvent compatibility based on thermodynamic stability and polarity principles.

Table 1: Solvent Compatibility Matrix

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO Excellent Disrupts inter-peptide H-bonds; solvates the Indole and Z-group aromatic rings effectively.[1] Recommended for stock solutions.[2][1]
Polar Aprotic DMF Excellent Similar mechanism to DMSO; preferred for solid-phase synthesis applications.[2][1]
Alcohols Methanol Good Solvates the polar C-terminus while accommodating the hydrophobic core.[1]
Alcohols Ethanol Good Slightly lower solubility than MeOH due to longer alkyl chain; warming (40°C) may be required for saturation.[2][1]
Chlorinated Dichloromethane (DCM) Moderate The Z-group confers solubility here, but the free acid (-COOH) can cause aggregation/gelation.
Aqueous Water (pH 7) Insoluble Hydrophobic effect dominates.[2][1] The lattice energy is too high for water to overcome.[1]
Aqueous 0.1M NaOH / NH₄OH Soluble Deprotonation forms the sodium/ammonium salt (Z-Trp-Met-O⁻ Na⁺), which is water-soluble.[2]
Hydrocarbon Hexane / Diethyl Ether Insoluble Used as "anti-solvents" to precipitate the peptide from reaction mixtures.[1]

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Assay vs. Synthesis).

SolventSelection Start Start: Z-Trp-Met-OH Solid Application Intended Application? Start->Application BioAssay Biological Assay (Cell/Enzyme) Application->BioAssay Synthesis Chemical Synthesis (Coupling/Purification) Application->Synthesis Analysis Analytical (HPLC/MS) Application->Analysis Stock Dissolve in 100% DMSO BioAssay->Stock Coupling Use DMF or NMP Synthesis->Coupling HPLC Dissolve in MeOH or Acetonitrile/Water (50:50) Analysis->HPLC Dilute Dilute into Buffer (Final DMSO < 1%) Stock->Dilute Precip Precipitate with Ether Coupling->Precip

Figure 1: Decision tree for solvent selection based on downstream experimental requirements.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on literature values alone. Polymorphism in peptide solids can alter solubility by orders of magnitude.[2][1] Use this self-validating protocol to determine the exact solubility of your specific batch.

Materials
  • Analyte: Z-Trp-Met-OH (Powder).[2][1]

  • Solvent: Target solvent (e.g., PBS pH 7.4, Methanol).[2]

  • Equipment: Thermomixer (25°C), Centrifuge (14,000 x g), UV-Vis Spectrophotometer or HPLC.

Step-by-Step Methodology
  • Saturation: Add excess Z-Trp-Met-OH solid (~10 mg) to a microcentrifuge tube containing 500 µL of the solvent.

  • Equilibration: Shake at 1000 rpm at 25°C for 24 hours. Rationale: This ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics typical of hydrophobic peptides.[2]

  • Separation: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration (Critical): If floating particles remain, filter the supernatant through a 0.22 µm PTFE filter (low binding).[2]

  • Quantification (UV Method):

    • Dilute the supernatant 1:10 or 1:100 in Methanol (to ensure the dissolved peptide stays in solution during measurement).[1]

    • Measure Absorbance at 280 nm (Trp absorption max).

    • Calculate concentration using the Beer-Lambert Law (

      
      ).[1]
      
    • Note: The molar extinction coefficient (

      
      ) of Tryptophan is approx 5,579 M⁻¹cm⁻¹ .[1]
      
Workflow Diagram

SolubilityProtocol Step1 1. Saturation (Excess Solid + Solvent) Step2 2. Equilibration (24h Shake @ 25°C) Step1->Step2 Time Step3 3. Separation (Centrifuge/Filter) Step2->Step3 Remove Solid Step4 4. Quantification (UV @ 280nm) Step3->Step4 Supernatant

Figure 2: Workflow for thermodynamic solubility determination.

Practical Applications & Troubleshooting

Peptide Synthesis (Coupling)

When using Z-Trp-Met-OH as a building block:

  • Solvent: Use DMF or NMP.[2][1][3] Avoid DCM if the reaction concentration is high, as the dipeptide may aggregate.

  • Base: If the reaction requires a base (e.g., for activation), the solubility will improve immediately upon addition of DIEA or NMM due to salt formation.[2]

Biological Formulations[2][4][5][6]
  • Challenge: Z-Trp-Met-OH is prone to oxidation at the Methionine sulfur (Met

    
     Met(O)).[1]
    
  • Solution: Degas all solvents with Nitrogen or Argon before dissolution.[2][1]

  • Formulation: Dissolve in 100% DMSO at 100x concentration, then spike into the aqueous buffer. If precipitation occurs, add cyclodextrins (e.g., HP-

    
    -CD) to encapsulate the hydrophobic Z-Trp moiety.[2]
    

References

  • Sigma-Aldrich. Solubility Guidelines for Peptides.[2][1] Accessed October 2023.[2][1] Link

  • Bachem. Peptide Solubility and Stability Guide. Accessed October 2023.[2][1] Link

  • National Institutes of Health (NIH). Prediction and improvement of protected peptide solubility in organic solvents.[2][1] PubMed.[2][1] Link

  • PubChem. Z-Trp-OH (Related Analog) Physicochemical Properties.[2][1][4]Link[2]

Sources

Optimized Synthesis and Application of Z-Trp-Met-OH: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Trp-Met-OH (


-Benzyloxycarbonyl-L-tryptophyl-L-methionine) represents a critical dipeptide intermediate in the synthesis of bioactive gastrointestinal hormones, specifically Cholecystokinin (CCK)  fragments like CCK-4 and CCK-8. Beyond its utility as a synthetic precursor, this compound serves as a "gold standard" substrate for kinetic studies of metalloproteases (e.g., Thermolysin) due to the specific hydrophobic interactions of the Tryptophan and Methionine side chains.

This technical guide synthesizes decades of peptide chemistry into a coherent workflow, contrasting classical solution-phase chemical coupling with biocatalytic enzymatic routes. It addresses the specific "pain points" of this sequence: the susceptibility of Methionine to oxidation and the challenges of Tryptophan alkylation.

Chemical Profile and Significance[1][2][3][4]

PropertyDescription
IUPAC Name (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid
Molecular Formula C₂₄H₂₇N₃O₅S
Molecular Weight 469.55 g/mol
Key Functionalities Indole (Trp), Thioether (Met), Carbamate (Z-group)
Primary Application Precursor for CCK-4 (Trp-Met-Asp-Phe-NH₂); Enzymatic kinetic standard.
Stability Concern High risk of Met-Sulfoxide (Met(O)) formation; Indole oxidation.
The "Methionine-Tryptophan" Interaction

The Z-Trp-Met-OH sequence is unique due to the


-interaction potential of the indole ring and the hydrophobicity of the methionine sulfur. In biological systems, this dipeptide core is essential for the binding affinity of CCK to its receptors (CCK-A and CCK-B). In synthetic chemistry, these same properties make the molecule prone to aggregation and oxidation, requiring strict atmospheric control during synthesis.

Synthesis Strategies: Chemical vs. Enzymatic

The synthesis of Z-Trp-Met-OH can be approached via two distinct methodologies. The choice depends on the scale and the downstream application.

Strategy A: Chemical Solution-Phase Coupling

The classical approach involves the coupling of Z-Trp-OH with H-Met-OMe (followed by saponification) or H-Met-OH (using specific conditions).

  • Coupling Reagents: DCC/HOBt or EDC/Oxyma are preferred over simple anhydrides to suppress racemization of the Tryptophan residue.

  • The "Sulfur" Challenge: The Z-group (Benzyloxycarbonyl) is typically removed via hydrogenolysis (

    
    ). However, the sulfur atom in Methionine acts as a catalyst poison, effectively halting hydrogenation. Therefore, Z-Trp-Met-OH is often the final protected form  used in fragment condensation strategies where the Z-group is removed by strong acids (HBr/AcOH) or liquid ammonia/Na (Birch reduction), though the latter is harsh on Tryptophan.
    
  • Oxidation Control: All solvents must be degassed. Thioanisole is often added as a scavenger to protect the Met side chain from alkylation or oxidation.

Strategy B: Enzymatic Synthesis (Thermolysin)

Thermolysin, a thermostable metalloprotease, catalyzes the formation of the peptide bond between Z-Trp-OH and H-Met-X (where X is a nucleophile like Phenylhydrazine or an ester) in an aqueous-organic biphasic system.

  • Mechanism: Thermodynamic control. The enzyme lowers the activation energy for the reverse reaction (hydrolysis), and the product precipitates out of the aqueous phase, driving the equilibrium forward.

  • Stereoselectivity: The enzyme is exclusively L-selective, eliminating the risk of racemization—a major advantage over chemical coupling.

Technical Deep Dive: Critical Control Points

Methionine Oxidation (The Silent Killer)

Methionine is easily oxidized to Methionine Sulfoxide (Met(O)) by atmospheric oxygen or peroxides in solvents (especially ethers like THF or Dioxane).

  • Detection: HPLC shows a "split" peak or a pre-peak (Met(O) is more polar).

  • Prevention: Use fresh DMF/DMAc. Sparge solvents with Argon.

  • Remediation: If Met(O) forms, it can be reduced back to Met using NH₄I / TFA or TMSBr / Thioanisole .

Tryptophan Alkylation

During acidolytic deprotection (if removing side-chain protection from downstream derivatives), the indole ring is electron-rich and acts as a scavenger for carbocations (e.g., t-butyl cations).

  • Solution: Use "Scavenger K" cocktails (TFA/Phenol/Water/Thioanisole/EDT) to preferentially trap cations.

Experimental Protocols

Protocol A: Chemical Synthesis via Mixed Anhydride Method

This method is rapid and suitable for gram-scale synthesis.

Reagents: Z-Trp-OH (10 mmol), H-Met-OMe·HCl (10 mmol), Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM), THF (anhydrous).

  • Activation: Dissolve Z-Trp-OH (3.38 g) in dry THF (50 mL). Cool to -15°C under Nitrogen.

  • Base Addition: Add NMM (1.1 mL, 1 eq). Stir for 2 mins.

  • Anhydride Formation: Add IBCF (1.3 mL, 1 eq) dropwise. Stir for 10 mins at -15°C. Do not exceed this time to avoid urethane formation.

  • Coupling: Add H-Met-OMe·HCl (2.0 g) mixed with NMM (1.1 mL) in DMF (10 mL) to the reaction mixture.

  • Reaction: Stir at -15°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup: Evaporate THF. Dissolve residue in Ethyl Acetate. Wash sequentially with 5% KHSO₄, Water, 5% NaHCO₃, and Brine.

  • Saponification (Optional for -OH): Dissolve ester in MeOH/Dioxane. Add 1N NaOH (1.1 eq). Stir 2h. Acidify with 1N HCl. Extract with EtOAc.[1][2][3]

  • Yield: Expect ~80-90% as a white solid/foam.

Protocol B: Enzymatic Synthesis via Thermolysin

This method yields high optical purity.

Reagents: Z-Trp-OH, H-Met-OMe, Thermolysin (crude from Bacillus thermoproteolyticus), Tris-HCl buffer, Ethyl Acetate.

  • Preparation: Dissolve Z-Trp-OH (1 mmol) and H-Met-OMe (1 mmol) in Ethyl Acetate (10 mL).

  • Buffer: Prepare 0.1 M Tris-HCl (pH 7.5) containing 10 mM CaCl₂ (Calcium is essential for Thermolysin stability).

  • Reaction: Mix the organic phase with 10 mL of buffer containing 50 mg Thermolysin.

  • Incubation: Shake vigorously at 40°C for 24 hours. The product, Z-Trp-Met-OMe, may precipitate at the interface or remain in the organic layer depending on concentration.

  • Purification: Separate phases. Wash organic layer with 1N HCl (to remove enzyme and unreacted amine) and NaHCO₃ (to remove unreacted acid).

  • Conversion: Saponify as in Protocol A to obtain Z-Trp-Met-OH.

Visualization of Workflows

The following diagrams illustrate the decision logic and reaction pathways for synthesizing Z-Trp-Met-OH.

Diagram 1: Synthesis Pathway Selection

This flowchart guides the researcher in choosing between Chemical and Enzymatic routes based on available resources and purity requirements.

Synthesis_Selection Start Start: Target Z-Trp-Met-OH Scale_Check Scale > 100g? Start->Scale_Check Purity_Check Strict Optical Purity Required? Scale_Check->Purity_Check No Chem_Route Chemical Route (Mixed Anhydride/DCC) Scale_Check->Chem_Route Yes (Cost effective) Purity_Check->Chem_Route No Enz_Route Enzymatic Route (Thermolysin) Purity_Check->Enz_Route Yes (Stereospecific) Chem_Step1 1. Activation (IBCF/-15°C) Chem_Route->Chem_Step1 Enz_Step1 1. Biphasic System (EtOAc/Buffer) Enz_Route->Enz_Step1 Chem_Step2 2. Coupling (H-Met-OMe) Chem_Step1->Chem_Step2 Chem_Step3 3. Saponification Chem_Step2->Chem_Step3 Final Pure Z-Trp-Met-OH Chem_Step3->Final Enz_Step2 2. Add Thermolysin + CaCl2 Enz_Step1->Enz_Step2 Enz_Step3 3. Precipitate Product Enz_Step2->Enz_Step3 Enz_Step3->Final

Caption: Decision matrix for selecting the optimal synthesis route based on scale and purity constraints.

Diagram 2: Chemical Interaction & Side Reaction Prevention

This diagram details the specific chemical risks associated with the Trp-Met sequence and the mitigation strategies.

Chemical_Risks Substrate Z-Trp-Met-OH Core Risk_Met Risk: Met Oxidation (Sulfoxide formation) Substrate->Risk_Met Risk_Trp Risk: Trp Alkylation (t-Butyl attack) Substrate->Risk_Trp Risk_Cat Risk: Catalyst Poisoning (Sulfur vs Pd/C) Substrate->Risk_Cat Sol_Met Solution: Degas Solvents Add Thioanisole Risk_Met->Sol_Met Sol_Trp Solution: Scavenger Cocktail (EDT/Phenol) Risk_Trp->Sol_Trp Sol_Cat Solution: Use HBr/AcOH or Liquid NH3 Risk_Cat->Sol_Cat

Caption: Technical risk assessment highlighting specific chemical vulnerabilities and their validated solutions.

Analytical Specifications

To validate the integrity of the synthesized Z-Trp-Met-OH, the following analytical benchmarks must be met.

MethodParameterExpected Result
HPLC C18 Column, Gradient ACN/H₂O (0.1% TFA)Single peak >98%. Impurity at RRT 0.9 suggests Met(O).
¹H-NMR Indole NH (DMSO-d₆)Singlet at ~10.8 ppm.
¹H-NMR Met S-CH₃Sharp singlet at ~2.0 ppm.
Mass Spec ESI-MS (Positive Mode)[M+H]⁺ = 470.2 m/z; [M+Na]⁺ = 492.2 m/z.
Appearance Visual InspectionWhite to off-white powder.

References

  • Martinez, J., et al. (1982). Synthesis and some pharmacological properties of Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp(Phe-NH2)-OH, a 32-beta-aspartyl analogue of cholecystokinin (pancreozymin) 27-33.[4] Journal of Medicinal Chemistry. Link

  • Ceruso, M., et al. (2011). Mechanism of the binding of Z-L-tryptophan and Z-L-phenylalanine to thermolysin and stromelysin-1 in aqueous solutions. Biochimica et Biophysica Acta. Link

  • Isowa, Y., et al. (1979). The Thermolysin-Catalyzed Condensation Reaction of N-Substituted Amino Acids with Amino Acid Esters. Bulletin of the Chemical Society of Japan. Link

  • Kiso, Y., et al. (1980). Deprotection of Methionine-Containing Peptides.[5] Chemical and Pharmaceutical Bulletin. Link

  • Sigma-Aldrich. (2024). Z-Trp-OH Product Specification and Safety Data Sheet.Link

Sources

Z-Trp-Met-OH CAS number and safety data sheet (SDS) analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Z-Trp-Met-OH (CAS 66638-72-0) [1]

Part 1: Identification & Chemical Context

Compound Identity:

  • Chemical Name: N-Carbobenzyloxy-L-tryptophyl-L-methionine

  • Common Codes: Z-Trp-Met-OH; Cbz-Trp-Met-OH

  • CAS Registry Number: 66638-72-0 [1]

    • Note: CAS numbers for peptide intermediates can vary by salt form (e.g., dicyclohexylammonium salt). 66638-72-0 is the standard registry for the free acid form.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 469.55 g/mol

  • SMILES: CSCCNC(=O)OCc3ccccc3)C(O)=O

Significance in Drug Development: Z-Trp-Met-OH is a critical synthetic intermediate in the production of Cholecystokinin (CCK) analogs. Specifically, it serves as the protected N-terminal fragment for the synthesis of CCK-4 (Trp-Met-Asp-Phe-NH2) and CCK-8 , neuropeptides involved in panic disorders, anxiety regulation, and gastrointestinal motility. The "Z" (Carbobenzyloxy) group provides robust N-terminal protection that is stable to the acidic conditions often used to remove side-chain protection (like t-Butyl), allowing for orthogonal synthetic strategies.

Part 2: Safety Data Sheet (SDS) Analysis

Disclaimer: As a specialized research intermediate, a standardized global SDS may not exist. The following is a Predicted Safety Profile derived from Structure-Activity Relationships (SAR) and GHS classifications of constituent moieties.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation (if dust is inhaled).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.

    • P280: Wear protective gloves/eye protection (Nitrile rubber, Safety Goggles).

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Handling & Storage (Critical)
  • Storage Condition: -20°C (Desiccated) .

    • Reasoning: Methionine (Met) residues are highly susceptible to oxidation, forming Methionine Sulfoxide (Met(O)). The Z-Trp moiety is sensitive to photo-oxidation. Long-term storage at room temperature will degrade purity.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) is recommended to prevent thioether oxidation.

  • Solubility:

    • Soluble: DMF, DMSO, Methanol, Ethyl Acetate (warm).

    • Insoluble: Water, Hexanes, Diethyl Ether.

Part 3: Technical Protocols

Protocol A: Solubility & Quality Check (Self-Validating)

Before committing to a large-scale coupling, verify the integrity of the Met residue.

  • Dissolution: Dissolve 1 mg of Z-Trp-Met-OH in 500 µL of DMSO-d6 (for NMR) or Methanol (for HPLC).

  • Visual Check: Solution must be clear and colorless. Yellowing indicates Trp oxidation.

  • Validation (HPLC): Run a gradient (5-95% ACN in Water + 0.1% TFA).

    • Target Peak: Main peak at retention time

      
      .
      
    • Impurity Check: Look for a satellite peak at

      
       (more polar), which corresponds to Z-Trp-Met(O)-OH  (Sulfoxide impurity). If Sulfoxide > 5%, repurify or reduce.
      
Protocol B: Standard Coupling (Mixed Anhydride Method)

This method minimizes racemization of the sensitive Trp residue compared to standard carbodiimide couplings.

Reagents:

  • Z-Trp-Met-OH (1.0 equiv)

  • Isobutyl Chloroformate (IBCF) (1.05 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Amine Component (e.g., H-Asp(OtBu)-Phe-NH2) (1.0 equiv)

  • Solvent: Anhydrous THF or DMF.

Step-by-Step:

  • Activation: Dissolve Z-Trp-Met-OH and NMM in THF. Cool to -15°C (Ice/Salt bath).

    • Why? Low temperature prevents the disproportionation of the mixed anhydride.

  • Anhydride Formation: Add IBCF dropwise. Stir for 15 minutes at -15°C.

  • Coupling: Add the Amine Component (pre-chilled).

  • Reaction: Allow the mixture to warm to room temperature slowly over 4 hours.

  • Workup: Evaporate THF. Redissolve in Ethyl Acetate. Wash with 5% Citric Acid (removes unreacted amine), Water, and 5% NaHCO3 (removes unreacted acid).

    • Note: Avoid strong acids during workup to protect the Trp indole.

Part 4: Visualization

Figure 1: Structural Logic & Oxidation Pathways

This diagram illustrates the chemical structure and the critical oxidation vulnerability of the Methionine thioether, which dictates the storage protocols.

Z_Trp_Met_Structure cluster_legend Structural Vulnerabilities Z_Group Z-Group (Carbobenzyloxy) Trp Tryptophan (Trp) (Indole Ring) Z_Group->Trp Amine Protection Met Methionine (Met) (Thioether Side Chain) Trp->Met Peptide Bond COOH C-Terminus (Carboxylic Acid) Met->COOH Free Acid Met_Ox Met-Sulfoxide (Impurity) Met->Met_Ox Oxidation (O2/Light)

Caption: Z-Trp-Met-OH connectivity highlighting the Methionine thioether's susceptibility to oxidation (Red dotted line), necessitating -20°C storage.

Figure 2: Safety & Handling Decision Tree

A logic flow for researchers handling this compound to ensure safety and compound integrity.

Safety_Workflow Start Start: Handling Z-Trp-Met-OH PPE Step 1: PPE Check (Gloves, Goggles, Lab Coat) Start->PPE State Physical State Check PPE->State Powder Dry Powder State->Powder Solution In Solution State->Solution Dust_Risk Risk: Dust Inhalation Action: Use Fume Hood Powder->Dust_Risk Skin_Risk Risk: Skin Absorption Action: Double Glove (Nitrile) Solution->Skin_Risk Storage Storage Decision Dust_Risk->Storage Skin_Risk->Storage LongTerm Long Term (>1 week) Action: -20°C, Argon Flush Storage->LongTerm ShortTerm Short Term (<24h) Action: 4°C, Desiccator Storage->ShortTerm

Caption: Operational workflow for safe handling and storage to mitigate exposure risks and chemical degradation.

References

  • PubChem. (2024). Compound Summary: Z-Met-Met-OH (Related Structure Analysis). National Library of Medicine. Retrieved from [Link]

  • Martinez, J., et al. (1982). Synthesis and some pharmacological properties of Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp(Phe-NH2)-OH. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

metabolic stability of Z-protected dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Z-Protected Dipeptides: Mechanisms, Assessment, and Pharmacokinetic Implications Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, DMPK Researchers, Peptide Chemists

Executive Summary

The metabolic instability of peptide-based therapeutics remains a primary bottleneck in drug development. Unprotected dipeptides are rapidly degraded (


 min) in plasma by ubiquitous aminopeptidases (e.g., APN/CD13). The N-benzyloxycarbonyl (Z or Cbz) group, a carbamate moiety, serves as a critical steric and electronic shield. By converting the N-terminal amine into a carbamate, Z-protection effectively abolishes basicity and recognition by exopeptidases, significantly extending plasma half-life. This guide details the mechanistic basis of this stability, provides validated protocols for assessment, and analyzes the metabolic fate of Z-dipeptides in biological matrices.

The Mechanistic Basis of Stability

To understand the stability profile of Z-protected dipeptides, one must analyze the interaction between the protecting group and the catalytic machinery of proteolytic enzymes.

Aminopeptidase Evasion (The "N-Cap" Effect)

Aminopeptidases (APs) require a free, positively charged N-terminal


-amino group to anchor the substrate via electrostatic interaction with active site residues (often glutamate or aspartate) and coordinate with catalytic metal ions (e.g., 

).
  • Electronic Masking: The Z-group forms a carbamate linkage (

    
    ). The lone pair on the nitrogen is delocalized into the carbonyl, significantly reducing nucleophilicity and preventing protonation at physiological pH. Without the positive charge, the primary anchor point for APs is lost.
    
  • Steric Occlusion: The bulky benzyl ring of the Z-group creates a steric clash with the S1 subsite of the enzyme, preventing the peptide bond from reaching the catalytic water molecule.

Susceptibility to Other Enzymes

While Z-protection blocks aminopeptidases, it does not inherently protect the internal peptide bond from endopeptidases (e.g., neprilysin) or the C-terminus from carboxypeptidases , although the altered conformational flexibility can reduce binding affinity for these enzymes. Furthermore, the carbamate linkage itself is generally stable but can be susceptible to specific hepatic carboxylesterases or amidases over prolonged exposure.

Diagram 1: Mechanism of Aminopeptidase Resistance

G cluster_0 Unprotected Dipeptide (H-Phe-Ala-OH) cluster_1 Z-Protected Dipeptide (Z-Phe-Ala-OH) FreeAmine Free N-Terminus (+NH3) Enzyme Aminopeptidase N (APN) (Requires Free Amine) FreeAmine->Enzyme High Affinity Binding PeptideBond Peptide Bond Degradation Rapid Hydrolysis (t1/2 < 5 min) PeptideBond->Degradation ZGroup Z-Group (Carbamate) StericShield Steric/Electronic Shield ZGroup->StericShield Delocalizes Electrons Stable Metabolic Stability (t1/2 > 60-120 min) StericShield->Stable Preserves Integrity StericShield->Enzyme Blocks Binding Enzyme->PeptideBond Cleaves

Caption: The Z-group prevents aminopeptidase recognition by masking the N-terminal charge and introducing steric bulk, effectively blocking the enzyme's S1 binding pocket.

Comparative Metabolic Profiles

The stability of Z-dipeptides varies significantly across different biological compartments.

MatrixDominant Enzyme ClassZ-Dipeptide StabilityMechanism of Clearance
Plasma Aminopeptidases, Dipeptidyl PeptidasesHigh N-capping prevents AP degradation. Slow degradation by endopeptidases may occur.
Liver Microsomes CYP450, CarboxylesterasesModerate Potential hydroxylation of the benzyl ring (CYP) or hydrolysis of the carbamate (esterases).
Gastric Fluid (SGF) Pepsin (Endopeptidase)Variable Z-group does not prevent pepsin attack if the internal bond is a substrate (e.g., hydrophobic residues).
Intestinal Fluid (SIF) Trypsin, ChymotrypsinVariable Similar to SGF; stability depends on the specific amino acid sequence, not just the N-cap.

Experimental Framework: Validated Stability Assay

To rigorously assess the , a standardized plasma stability assay using LC-MS/MS quantification is required.

Materials & Reagents
  • Test Compound: Z-Phe-Ala-OH (or target Z-dipeptide).

  • Matrix: Pooled Human/Rat Plasma (Lithium Heparin or EDTA). Note: Heparin is preferred as EDTA can inhibit metalloproteases, artificially inflating stability.

  • Internal Standard (IS): Warfarin or Tolbutamide (for extraction efficiency).

  • Quenching Solution: Acetonitrile (ACN) containing 0.1% Formic Acid.

Step-by-Step Protocol
  • Preparation:

    • Thaw plasma at 37°C. Centrifuge at 3000 x g for 10 min to remove particulates.

    • Prepare a 10 mM stock of Z-dipeptide in DMSO. Dilute to 100

      
      M intermediate in PBS.
      
  • Incubation:

    • Spike plasma with intermediate solution to reach a final concentration of 1

      
      M (0.5% DMSO final).
      
    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      
      L aliquots.
    • Zero Point Control: Perform the

      
       extraction immediately after spiking.
      
  • Quenching & Extraction:

    • Transfer aliquot to a plate containing 200

      
      L Quenching Solution (with Internal Standard).
      
    • Vortex vigorously for 5 min.

    • Centrifuge at 4,000 rpm for 20 min at 4°C to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS (e.g., C18 column, Gradient ACN/Water + 0.1% FA).

    • Monitor MRM transitions for Parent (Z-Dipeptide) and Metabolite (Free AA or cleavage product).

Diagram 2: Experimental Workflow

Workflow cluster_sampling Sampling Loop Prep Plasma Prep (37°C, Heparin) Spike Spike Compound (1 µM Final) Prep->Spike Incubate Incubation (0 - 240 min) Spike->Incubate Aliquot Extract 50 µL Incubate->Aliquot At time t Quench Quench (ACN) + Internal Std Aliquot->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Caption: Standardized workflow for assessing metabolic stability, ensuring protein precipitation and precise LC-MS/MS quantification.

Data Analysis & Interpretation

When analyzing the data, the depletion of the parent compound typically follows first-order kinetics.

Calculation:





Typical Results Comparison:

Compound Structure

(Human Plasma)
Interpretation
H-Phe-Ala-OH < 5 minRapid degradation by APN/CD13.
Z-Phe-Ala-OH > 240 minN-cap blocks APN; internal bond stable to plasma endopeptidases.
Z-Gly-Pro-OH > 24 hoursProline confers additional resistance to non-specific proteolysis.
Z-Arg-Arg-OH ~ 60 minSusceptible to trypsin-like serum proteases despite N-cap.

Key Insight: If a Z-dipeptide shows degradation, inspect the metabolites.

  • Appearance of Free Amino Acid (e.g., Ala): Indicates endopeptidase cleavage of the internal bond.

  • Appearance of Benzyl Alcohol: Indicates carbamate hydrolysis (rare in plasma, possible in liver).

References

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life of peptide drugs. Amino Acids, 30(4), 351–367.

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

  • Di, L. (2015).[1] Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143.

  • D'Souza, S. E., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(9), 6690–6709.

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128.

Sources

A Senior Application Scientist's Guide to Elucidating the Interaction of Z-Trp-Met-OH with Protease Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Strategic Approach to a Novel Inhibitor

The tripeptide Z-Trp-Met-OH (N-benzyloxycarbonyl-L-Tryptophanyl-L-Methionine) presents a compelling scaffold for protease interaction. Its constituent amino acids, Tryptophan and Methionine, are large, hydrophobic residues known to be important for protein-protein interactions and often targeted in drug design.[1] The N-terminal benzyloxycarbonyl (Z-group) not only protects the peptide from non-specific degradation but also significantly enhances its hydrophobicity, a key feature for binding within the active sites of many proteases.[2][3] This guide provides a comprehensive, field-proven framework for characterizing the interaction between this specific peptide and target protease enzymes. We will move beyond a simple recitation of protocols to explain the causal logic behind each experimental choice, ensuring a robust, self-validating, and publication-ready workflow.

Part 1: Theoretical Framework and Target Prioritization

Before embarking on extensive experimental work, a theoretical analysis based on the inhibitor's structure is crucial for prioritizing target protease classes.

Deconstructing the Inhibitor: Key Structural Features
  • The Z-Group (N-benzyloxycarbonyl): This group serves two primary functions. First, it blocks the N-terminal amine, preventing its involvement in catalysis and protecting the peptide from aminopeptidases.[4][] Second, its bulky, aromatic nature can form significant hydrophobic and π-stacking interactions within a protease's binding pockets (subsites).

  • Tryptophan (Trp): The indole side chain of tryptophan is large and aromatic, making it a prime candidate for recognition by protease subsites that accommodate such residues.[1] Proteases like chymotrypsin, for instance, exhibit a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids, including tryptophan.[6]

  • Methionine (Met): Methionine possesses a flexible, hydrophobic side chain containing a thioether group. This residue is also recognized by various proteases and is susceptible to oxidation, a factor that can be explored in advanced studies.[7][8]

  • C-terminal Carboxylate (-OH): The free carboxylate group can form critical hydrogen bonds or ionic interactions with positively charged or polar residues within the enzyme's active site.

Prioritizing Protease Targets

Based on these features, the logical starting points for investigation are proteases with a preference for large, hydrophobic residues at their P1 and P2 positions (using the Schechter and Berger nomenclature).[9]

  • Serine Proteases (Chymotrypsin-like): This family is an excellent primary target. Chymotrypsin's S1 pocket is a deep, hydrophobic cleft perfectly suited to accommodate aromatic residues like Tryptophan or Phenylalanine.[6] If Z-Trp-Met-OH acts as an inhibitor, the Trp residue would likely occupy the S2 pocket and the Met residue the S1 pocket, or vice-versa depending on the specific protease.

  • Cysteine Proteases (e.g., Papain, Cathepsins): Many cysteine proteases also have hydrophobic S2 pockets that can accommodate tryptophan residues.

  • Aspartic Proteases (e.g., HIV-1 Protease): These enzymes often have hydrophobic binding pockets and recognize hydrophobic sequences.[10]

  • Metalloproteases: The substrate specificity of this class is diverse, but many prefer hydrophobic residues flanking the scissile bond.

This initial analysis allows for the intelligent selection of enzymes for screening, saving valuable time and resources. For the remainder of this guide, we will use a model serine protease, such as chymotrypsin, as our primary example.

Part 2: A Validated Experimental Workflow for Interaction Characterization

A multi-faceted approach is essential to build a complete and trustworthy picture of the enzyme-inhibitor interaction. We will progress from initial kinetic validation to deep biophysical and structural characterization.

Phase 1: Kinetic Analysis – Defining the Mode of Inhibition

The foundational experiment is to determine if Z-Trp-Met-OH inhibits the target protease and, if so, by what mechanism. This is achieved through steady-state enzyme kinetics.

Causality: We don't just want a number; we want to understand how the inhibitor affects the enzyme's catalytic efficiency (kcat/Km).[11] This knowledge dictates the direction of all subsequent experiments. An inhibitor's mechanism (e.g., competitive, non-competitive, uncompetitive, or mixed) provides the first clue about its binding site and interaction dynamics.[12]

Experimental Protocol: Continuous Spectrophotometric Inhibition Assay

  • Reagent Preparation:

    • Enzyme Stock: Prepare a concentrated stock of the target protease (e.g., bovine α-chymotrypsin) in a suitable buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0). Determine the active enzyme concentration by titration.

    • Substrate Stock: Prepare a stock solution of a chromogenic substrate specific for the enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin) in a solvent like DMSO.

    • Inhibitor Stock: Prepare a high-concentration stock of Z-Trp-Met-OH in DMSO.

  • Assay Execution (96-well plate format):

    • Establish a fixed, final concentration of the enzyme in each well.

    • Create a 2D matrix of conditions: vary the substrate concentration along the x-axis (e.g., 0.25x to 10x the known Km) and the inhibitor (Z-Trp-Met-OH) concentration along the y-axis (e.g., 0 to 10x the estimated Ki).

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance of the product (e.g., p-nitroaniline at 405 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each condition from the linear phase of the progress curves.

    • Plot v₀ versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • Transform the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to visually diagnose the inhibition mechanism.

    • Perform a global non-linear fit of the raw velocity data to the appropriate Michaelis-Menten equation for the suspected inhibition model (competitive, mixed, etc.) to determine the kinetic parameters.

Data Presentation:

ParameterDescriptionValue
K_m Michaelis constant for the substrate.e.g., 50 µM
V_max Maximum reaction velocity.e.g., 100 µM/s
K_i Inhibition constant.e.g., 5 µM
α Factor by which K_m is changed by inhibitor binding (for mixed inhibition).e.g., 2.5
Mechanism Deduced mode of inhibition.e.g., Mixed-type

Visualization of the Workflow:

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Enzyme, Substrate, & Inhibitor Stocks P2 Determine Active Enzyme Concentration P1->P2 A1 Create 2D Matrix: [Substrate] vs [Inhibitor] P2->A1 A2 Initiate Reaction with Enzyme A1->A2 A3 Monitor Absorbance Over Time A2->A3 D1 Calculate Initial Velocities (v₀) A3->D1 D2 Generate Michaelis-Menten & Lineweaver-Burk Plots D1->D2 D3 Global Non-Linear Fit to Inhibition Model D2->D3 D4 Determine Km, Vmax, Ki, α D3->D4

Caption: Workflow for Kinetic Characterization of Protease Inhibition.

Phase 2: Biophysical Validation – Quantifying the Binding Affinity

Kinetic analysis reveals how an inhibitor affects function, but it doesn't directly measure the binding event itself. Isothermal Titration Calorimetry (ITC) is the gold standard for this, providing a complete thermodynamic profile of the interaction without the need for labels or reporters.[13][14]

Causality: ITC provides a self-validating system. It directly measures the heat released or absorbed as the inhibitor binds to the enzyme, allowing for the label-free determination of the binding affinity (K_D), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[15][16] This data is crucial for structure-activity relationship (SAR) studies and lead optimization.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Dialyze both the protease and Z-Trp-Met-OH extensively against the identical buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize heats of dilution.

    • Degas all solutions immediately before the experiment to prevent air bubbles.

    • Accurately determine the concentrations of both protein and peptide.

  • ITC Experiment Setup:

    • Load the protease solution (e.g., 10-50 µM) into the ITC sample cell.

    • Load the Z-Trp-Met-OH solution (e.g., 100-500 µM, typically 10-20x the enzyme concentration) into the titration syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the inhibitor into the enzyme solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract K_D, n, and ΔH. Calculate ΔG and -TΔS from these values.

Data Presentation:

Thermodynamic ParameterSymbolDescriptionValue
Binding Affinity K_DDissociation constant; lower is tighter.e.g., 2.5 µM
Stoichiometry nMolar binding ratio (Inhibitor:Enzyme).e.g., 1.05
Enthalpy Change ΔHHeat released/absorbed upon binding.e.g., -5.2 kcal/mol
Entropy Change -TΔSChange in disorder of the system.e.g., -2.5 kcal/mol
Gibbs Free Energy ΔGOverall binding energy.e.g., -7.7 kcal/mol
Phase 3: Structural Elucidation – Visualizing the Interaction

To fully understand the mechanism, we must visualize the interaction at an atomic level. X-ray crystallography is the definitive method for this, providing a high-resolution 3D structure of the enzyme-inhibitor complex.[17]

Causality: A co-crystal structure provides irrefutable evidence of the binding mode.[18] It reveals the specific hydrogen bonds, hydrophobic interactions, and conformational changes that occur upon binding. This information is invaluable for rational drug design, allowing for targeted modifications to the inhibitor to improve potency and specificity.[10][19]

Experimental Protocol: Co-crystallization and X-ray Diffraction

  • Complex Formation: Incubate the purified protease with a molar excess (e.g., 5-10 fold) of Z-Trp-Met-OH to ensure saturation of the active site.

  • Crystallization Screening: Use robotic or manual screening methods to test a wide array of crystallization conditions (precipitants, buffers, salts, additives) via sitting-drop or hanging-drop vapor diffusion.

  • Crystal Optimization: Once initial "hits" are identified, refine the conditions to grow single, diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystal and expose it to a high-intensity X-ray beam at a synchrotron source. Collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement (using a known structure of the protease as a model). Build the Z-Trp-Met-OH molecule into the observed electron density map and refine the model to high resolution.

Visualization of the Binding Hypothesis:

G cluster_inhibitor Z-Trp-Met-OH S1 S1 Subsite (Hydrophobic Pocket) S2 S2 Subsite (Aromatic Preference) CAT Catalytic Triad (Ser, His, Asp) Z Z-Group Z->S2 Hydrophobic Interaction Trp Tryptophan Side Chain Trp->S2 π-stacking Met Methionine Side Chain Met->S1 Hydrophobic Interaction

Caption: Hypothesized binding mode of Z-Trp-Met-OH in a serine protease.

Part 3: In Silico Corroboration

Computational methods, particularly molecular docking, serve as a powerful adjunct to experimental work. They can predict binding poses, rationalize experimental findings, and guide the design of new analogs.

Causality: Molecular docking provides a rapid, cost-effective way to generate structural hypotheses before a crystal structure is available.[20] By predicting how the flexible peptide might fit into the rigid or flexible receptor, we can correlate structural features with kinetic and thermodynamic data.[21][22]

Experimental Protocol: Molecular Docking

  • Preparation:

    • Receptor: Obtain a high-resolution crystal structure of the target protease from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand: Generate a 3D structure of Z-Trp-Met-OH and perform energy minimization. Define its rotatable bonds.

  • Docking:

    • Define the binding site on the protease, typically centered on the catalytic residues.

    • Use a docking algorithm (e.g., AutoDock, Glide) to systematically search for the optimal binding poses of the ligand within the active site.

  • Analysis:

    • Score the resulting poses based on the predicted binding energy.

    • Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic contacts) and compare them with the hypotheses derived from experimental data.

Visualization of the Docking Workflow:

G PDB Obtain Protease Structure (e.g., from PDB) PREP_R Prepare Receptor: Add Hydrogens, Assign Charges PDB->PREP_R LIG Generate 3D Ligand Structure (Z-Trp-Met-OH) PREP_L Prepare Ligand: Minimize Energy, Define Bonds LIG->PREP_L DEF Define Binding Site (Active Site Cavity) PREP_R->DEF DOCK Perform Docking Simulation (e.g., AutoDock, Glide) PREP_L->DOCK DEF->DOCK ANALYZE Score & Cluster Poses DOCK->ANALYZE VISUAL Analyze Top Pose Interactions (H-bonds, Hydrophobic Contacts) ANALYZE->VISUAL

Caption: Logical flow for a molecular docking experiment.

Conclusion

By systematically integrating kinetic, biophysical, structural, and computational methodologies, a researcher can build a comprehensive and authoritative understanding of the interaction between Z-Trp-Met-OH and a target protease. This guide provides not just the "what" but the "why" for each step, ensuring that the resulting data is robust, inter-correlated, and forms a solid foundation for publication, further research, or drug development endeavors.

References

  • Mascini, M., et al. (2007). Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design. Current Pharmaceutical Design. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Wikipedia contributors. (2024). Amino acid. Wikipedia, The Free Encyclopedia. [Link]

  • Gao, K., et al. (2020). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. ACS Central Science. [Link]

  • Wilmouth, R. C., et al. (2001). X-ray Structure of a Serine Protease Acyl-Enzyme Complex at 0.95-A Resolution. Journal of Molecular Biology. [Link]

  • O'Donoghue, A. J., et al. (2016). Multiplex substrate profiling by mass spectrometry for proteases. Nature Protocols. [Link]

  • Kumar, S., et al. (2021). A Molecular Docking Study Reveals That Short Peptides Induce Conformational Changes in the Structure of Human Tubulin Isotypes αβI, αβII, αβIII and αβIV. International Journal of Molecular Sciences. [Link]

  • Dunn, I. F., et al. (2019). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Chemical Reviews. [Link]

  • Sun, S., et al. (2015). A peptide N-terminal protection strategy for comprehensive glycoproteome analysis using hydrazide chemistry based method. Scientific Reports. [Link]

  • Wikipedia contributors. (2024). Proteolysis. Wikipedia, The Free Encyclopedia. [Link]

  • Di Trani, J., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. [Link]

  • Adachi, M., et al. (2009). Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography. Proceedings of the National Academy of Sciences. [Link]

  • Kumar, S., et al. (2021). Molecular Docking and Dynamics Studies to Explore Effective Inhibitory Peptides Against the Spike Receptor Binding Domain of SARS-CoV-2. Frontiers in Molecular Biosciences. [Link]

  • US Patent No. US20210155715A1. (2021). Use of tryptophan derivatives and l-methionine for protein formulation.
  • Teixeira, J. M. C., et al. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. bioRxiv. [Link]

  • Chen, Y-C., et al. (2023). In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance. PNAS Nexus. [Link]

  • Majumder, A., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Pharmaceutical Research. [Link]

  • Fuchs, J. E., et al. (2015). Characterizing Protease Specificity: How Many Substrates Do We Need? PLoS One. [Link]

  • Knehans, T., et al. (2021). Towards Reproducible Enzyme Modeling with Isothermal Titration Calorimetry. ChemRxiv. [Link]

  • King, N. M., et al. (2012). Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir. Journal of the American Chemical Society. [Link]

  • Chem Help ASAP. (2020). x-ray crystallography & co-crystallization. YouTube. [Link]

  • Adachi, M., et al. (2009). Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography. PNAS. [Link]

Sources

Methodological & Application

protocol for dissolving Z-Trp-Met-OH for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Z-Trp-Met-OH Solubilization for High-Fidelity In Vitro Assays

Introduction & Physicochemical Context

Z-Trp-Met-OH (Benzyloxycarbonyl-L-tryptophyl-L-methionine) is a hydrophobic dipeptide derivative frequently utilized as a cholecystokinin (CCK) receptor antagonist precursor or a specific protease substrate.[1]

Successful deployment of this molecule in biological assays is often compromised by two factors: hydrophobic aggregation and oxidative degradation .[1]

  • Hydrophobicity: The N-terminal Benzyloxycarbonyl (Z or Cbz) protecting group significantly reduces the polarity of the peptide backbone. Combined with the aromatic indole ring of Tryptophan (Trp) and the thioether side chain of Methionine (Met), the molecule exhibits poor aqueous solubility (LogP > 2.5). Direct addition to aqueous buffers results in precipitation or micellar aggregation, leading to erratic assay data.[1]

  • Oxidation Sensitivity: The Methionine residue is highly susceptible to oxidation, forming methionine sulfoxide.[1] This structural change alters the peptide's binding affinity and biological activity.[2] The Tryptophan residue is similarly prone to photo-oxidation.

This protocol delineates a self-validating method to solubilize Z-Trp-Met-OH while preserving its structural integrity.[1]

Solvent Selection Matrix

To ensure experimental reproducibility, solvent choice must balance solubility power with biological compatibility.[1]

Solvent SystemSolubility RatingBiological CompatibilityRecommendation
100% DMSO (Anhydrous) Excellent High (if diluted <0.5%)Primary Choice. Solubilizes hydrophobic motifs effectively; prevents hydrolysis.[1]
DMF (Dimethylformamide) GoodLow (Toxic)Secondary Choice. Use only if DMSO interferes with specific receptor binding.[1]
Ethanol / Methanol ModerateModerateNot Recommended. High volatility alters concentration; lower solubility for Z-protected peptides.[1]
PBS / Tris Buffer (pH 7.4) Poor HighDiluent Only. Direct dissolution will fail.[1]
0.1 M NH₄OH ModerateHighConditional. Can aid dissolution by deprotonating the C-terminal carboxyl, but risks racemization if pH > 9.[1]

Step-by-Step Dissolution Protocol

Phase A: Preparation of Stock Solution (Target: 10 mM - 50 mM)[1]

Critical Control Point: Perform all weighing and solubilization steps under low-light conditions to protect the Tryptophan moiety.

  • Equilibration: Allow the lyophilized Z-Trp-Met-OH vial to equilibrate to room temperature (20-25°C) inside a desiccator before opening. This prevents condensation, which accelerates hydrolysis.[1]

  • Weighing: Weigh the precise amount of peptide (e.g., 5 mg).

    • Calculation:

      
      .[1]
      
    • MW of Z-Trp-Met-OH: ~469.56 g/mol .[1]

  • Solvent Addition: Add sterile, anhydrous DMSO to the vial to achieve a high concentration stock (e.g., 20 mM).

    • Why DMSO? It disrupts the intermolecular hydrophobic interactions of the Z-group and Trp rings more effectively than water.

    • Volume Calculation: For 5 mg (10.6 µmol), add 530 µL DMSO to yield a 20 mM stock.[1]

  • Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath for 1-2 minutes.[1]

    • Note: Avoid prolonged sonication which generates heat and promotes Met oxidation.[1]

  • Degassing (Optional but Recommended): Overlay the solution with inert gas (Argon or Nitrogen) to displace dissolved oxygen, protecting the Methionine residue.[1]

Phase B: Preparation of Working Solution (Assay Ready)[1]

Critical Control Point: The "Crash-Out" Phenomenon.[1] Rapidly adding aqueous buffer to the hydrophobic stock causes the peptide to precipitate.

  • Pre-warm Media: Warm your assay buffer (PBS, HBSS, or Media) to 37°C.

  • Stepwise Dilution:

    • Place the required volume of assay buffer in a vortexing tube.

    • While vortexing the buffer , add the DMSO stock solution dropwise .

    • Ratio: Ensure the final DMSO concentration remains below the toxicity threshold for your specific cell line (typically < 0.5% v/v).

    • Example: To make 10 mL of 20 µM working solution: Add 10 µL of 20 mM Stock to 9.99 mL of Buffer.[1] (Final DMSO = 0.1%).[1][3]

  • Visual QC: Inspect the solution against a dark background. It should be crystal clear. Any cloudiness (Tyndall effect) indicates aggregation.[1]

Workflow Visualization

The following diagram illustrates the critical path for handling Z-Trp-Met-OH, highlighting decision nodes for Quality Control.

G Lyophilized Lyophilized Z-Trp-Met-OH (Store -20°C, Desiccated) Weighing Equilibrate & Weigh (Low Light) Lyophilized->Weighing Solvent Add Anhydrous DMSO (Target: 20-50 mM) Weighing->Solvent Dissolve Vortex & Sonicate (Briefly) Solvent->Dissolve StockQC Visual QC: Clear Solution? Dissolve->StockQC Aliquot Aliquot & Store (-80°C, Argon Overlay) StockQC->Aliquot Yes Fail Troubleshoot: Add Co-solvent / Warm StockQC->Fail No Dilution Dilute into Assay Buffer (Dropwise, Vortexing) Aliquot->Dilution Thaw FinalQC Final QC: No Precipitate? Dilution->FinalQC Assay In Vitro Assay (Keep DMSO < 0.5%) FinalQC->Assay Clear FinalQC->Fail Cloudy

Caption: Logical workflow for Z-Trp-Met-OH solubilization, emphasizing Quality Control (QC) checkpoints to prevent aggregation.

Stability & Storage Guidelines

ParameterGuidelineScientific Rationale
Met-Oxidation Argon Overlay Methionine oxidizes to sulfoxide (

) in air, losing biological potency [1].[1]
Trp-Degradation Amber Vials Tryptophan is photosensitive; UV/Vis exposure generates reactive oxygen species [2].[1]
Hydrolysis Desiccant Moisture promotes hydrolysis of the peptide bond and the Z-group over time.
Freeze/Thaw Single Use Aliquots Repeated cycles induce micro-precipitation and concentration gradients.[1]

Storage Protocol:

  • Prepare single-use aliquots of the DMSO stock (e.g., 20 µL).[1]

  • Flush tubes with Argon or Nitrogen gas before capping.[1]

  • Store at -80°C for up to 6 months.

  • Do not store diluted aqueous working solutions; prepare fresh daily.[1]

Troubleshooting

  • Issue: Solution turns cloudy upon adding buffer.

    • Cause: Rapid change in polarity caused hydrophobic collapse.[1]

    • Fix: Repeat dilution using a "step-down" method (e.g., Dilute stock 1:1 with DMSO, then 1:1 with 50% DMSO/Water, then into final buffer).[1]

  • Issue: Loss of activity over time.[1]

    • Cause: Methionine oxidation.[1][3]

    • Fix: Verify stock integrity using HPLC.[1] Oxidized Met elutes earlier than native Met. Use reducing agents (e.g., DTT) only if the assay tolerates them.[1]

References

  • Li, S., et al. (1995).[1] "Chemical instability of proteins in solution: Methionine oxidation." Biotechnology & Bioengineering. Link

  • Creed, D. (1984).[1] "The photophysics and photochemistry of the near-UV absorbing amino acids-I. Tryptophan and its simple derivatives." Photochemistry and Photobiology. Link

  • Sigma-Aldrich. "Peptide Solubility and Stability Guidelines."[1] Technical Resource. Link

  • Thermo Fisher Scientific. "Peptide Handling Guidelines." Application Note. Link

Sources

High-Resolution RP-HPLC Method for Z-Trp-Met-OH: Purity Profiling & Stability Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the separation and quantification of Z-Trp-Met-OH (N-benzyloxycarbonyl-L-tryptophyl-L-methionine). This dipeptide derivative presents specific chromatographic challenges, including the hydrophobicity of the Z-protecting group and the indole ring, the oxidation susceptibility of the methionine thioether, and the ionization potential of the C-terminal carboxyl group.

This guide moves beyond standard templates to provide a mechanistic method development strategy , ensuring researchers can not only execute the protocol but understand the critical parameters controlling resolution and peak integrity.

Chemical Context & Separation Strategy

The Analyte: Z-Trp-Met-OH
  • Structure: A dipeptide protected at the N-terminus by a Carbobenzyloxy (Z) group.[1]

  • Hydrophobicity: High. The Z-group (benzyl carbamate) and Tryptophan (indole) significantly increase retention on alkyl-bonded phases.

  • UV Activity: Strong absorption at 280 nm (Indole + Z-group aromatic systems) and 214 nm (Peptide bond).

  • Stability Risk: Methionine (Met) is prone to oxidation, forming Methionine Sulfoxide (Met(O)), which elutes earlier than the parent peak.

Critical Method Parameters (CMP)
ParameterDecisionScientific Rationale
Stationary Phase C18 (Octadecyl) Provides necessary hydrophobic retention for the Z-group and Trp indole. A Phenyl-Hexyl column is a viable alternative for enhanced selectivity via

interactions.
Mobile Phase pH Acidic (pH ~2.0) Suppression of C-terminal carboxylic acid ionization (

) is critical to prevent peak tailing and ensure robust retention.
Organic Modifier Acetonitrile (ACN) Preferred over Methanol for lower viscosity (lower backpressure) and sharper peak shape for aromatic peptides.
Detection 280 nm High specificity for Trp/Z-group; minimizes baseline drift and interference from non-aromatic impurities compared to 214 nm.

Experimental Protocol

Reagents & Materials
  • Reference Standard: Z-Trp-Met-OH (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (

    
    ).
    
  • Additives: Trifluoroacetic Acid (TFA), spectroscopy grade. Note: Phosphoric acid (0.1%) is an alternative if MS detection is not required.

Instrumentation Setup
  • System: Quaternary or Binary Gradient HPLC (e.g., Agilent 1260/1290, Waters Alliance).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5

    
    ) or equivalent.
    
  • Temperature:

    
     (Controlled to minimize viscosity and retention shifts).
    
Chromatographic Conditions

Mobile Phase A: Water + 0.1% TFA Mobile Phase B: Acetonitrile + 0.1% TFA[2]

Gradient Program: A linear gradient is optimized to elute the hydrophobic Z-protected peptide while resolving potential hydrophilic degradation products (e.g., Met-sulfoxide variants).

Time (min)% Mobile Phase BEvent
0.0 20Equilibration / Injection
2.0 20Isocratic Hold (Focusing)
18.0 80Linear Ramp (Elution)
20.0 95Wash Step
23.0 95Wash Hold
23.1 20Re-equilibration
30.0 20Ready for Next Injection
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10

    
    
    
  • Detection: 280 nm (Reference: 360 nm / off)

Sample Preparation (Critical for Stability)

Methionine is sensitive to oxidation by atmospheric oxygen, especially in solution.

  • Stock Solution: Dissolve 1.0 mg Z-Trp-Met-OH in 1.0 mL of Methanol . (Concentration: 1 mg/mL).

  • Working Standard: Dilute to 100

    
     using Mobile Phase Initial Conditions (80:20 Water:ACN) .
    
    • Precaution: Analyze within 24 hours. Store at

      
      .
      
    • Tip: If oxidation is observed (split peak), purge solvents with Helium or add 0.1% DTT (Dithiothreitol) to the sample matrix, though this may interfere with UV 214 nm.

Method Development & Logic Visualization

The following diagram illustrates the decision matrix used to finalize this protocol, highlighting the relationship between analyte properties and chromatographic choices.

MethodDevelopment Analyte Analyte: Z-Trp-Met-OH Properties Key Properties: 1. Hydrophobic (Z, Trp) 2. Acidic (COOH) 3. Oxidation Prone (Met) Analyte->Properties Column Stationary Phase: C18 (High Hydrophobicity) Properties->Column Req. Hydrophobic Interaction MobilePhase Mobile Phase: Water/ACN + 0.1% TFA Properties->MobilePhase Req. pH < pKa (3.5) Detection Detection: UV 280 nm Properties->Detection Aromatic Absorption Outcome1 Strong Retention (k' > 2) Column->Outcome1 Outcome2 Suppressed Ionization (Sharp Peaks) MobilePhase->Outcome2 Outcome3 Specific Detection (Trp Indole) Detection->Outcome3

Figure 1: Logic flow connecting physicochemical properties of Z-Trp-Met-OH to method parameters.

Validation & Performance Criteria

To ensure the method is "Trustworthy" (Part of E-E-A-T), the following system suitability parameters must be met before routine analysis.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (RT)

min
Check %B composition; Check column temperature.
Tailing Factor (

)

Replace mobile phase (TFA evaporation); Check column age.
Theoretical Plates (N)

Check connections for dead volume; Replace column.
Resolution (

)

(vs. Met-sulfoxide)
Decrease gradient slope; Lower flow rate.
Precision (RSD)

(n=6 injections)
Check injector reproducibility; Degas solvents.
Linearity & Range

The method is linear from 5


 to 500 

(

).
  • LOD (Limit of Detection): ~0.5

    
     (S/N = 3).
    
  • LOQ (Limit of Quantitation): ~1.5

    
     (S/N = 10).
    

Troubleshooting: The Methionine Oxidation Issue

A common artifact in Z-Trp-Met-OH analysis is the appearance of a peak eluting 1-2 minutes prior to the main peak. This is often Z-Trp-Met(O)-OH .

Mechanism of Separation: The sulfoxide group (


) is more polar than the thioether (

) in native Methionine. In RP-HPLC, more polar compounds elute earlier.

Visualizing the Separation Mechanism:

SeparationMechanism cluster_0 Column Interactions (Stationary Phase) cluster_1 C18 C18 Ligands (Hydrophobic Surface) Native Z-Trp-Met-OH (Hydrophobic) Native->C18 Strong Interaction (Late Elution) Oxidized Z-Trp-Met(O)-OH (More Polar) Oxidized->C18 Weak Interaction (Early Elution) MobilePhase Mobile Phase Gradient (Increasing %ACN) MobilePhase->Native Displaces at High %B MobilePhase->Oxidized Displaces at Low %B

Figure 2: Differential retention mechanism between native and oxidized Z-Trp-Met-OH.

References

  • Sigma-Aldrich. Product Specification: Z-Trp-OH and Derivatives. Retrieved from

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Standard text on Peptide HPLC).
  • PubChem. Compound Summary: Z-Trp-Met-OH Analogues. National Library of Medicine. Retrieved from

  • Agilent Technologies. Peptide Mapping and Method Development Guide. Application Note 5991-2345EN. Retrieved from

  • Drotleff, A. M., & Ternes, W. (2001).[3] Determination of RS,E/Z-tocotrienols by HPLC.[3] (Demonstrates separation logic for Z-isomers). Journal of Chromatography A. Retrieved from

Disclaimer: This protocol is intended for research and development purposes. Users should validate the method according to their specific regulatory requirements (e.g., ICH Q2(R1)) before application in a GMP environment.

Sources

Application Note: High-Purity Synthesis of Z-Trp-Met-OH Derivatives for CCK Receptor Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The dipeptide motif Trp-Met constitutes the critical pharmacophore of Cholecystokinin-4 (CCK-4) , a neuropeptide regulating anxiety, satiety, and nociception. Derivatives of Z-Trp-Met-OH (N-benzyloxycarbonyl-L-tryptophyl-L-methionine) serve as essential scaffolds for developing CCK-B receptor antagonists and peptidomimetic drugs.

However, the synthesis of Z-Trp-Met-OH presents a classic "chemist’s dilemma":

  • Methionine Sensitivity: The thioether side chain is highly susceptible to oxidation (forming sulfoxides, +16 Da) and alkylation during acidolytic deprotection.

  • Catalytic Incompatibility: The standard removal of the Z-group (hydrogenolysis via Pd/C) is poisoned by the Methionine sulfur, requiring alternative, often harsher, strategies if N-terminal modification is required.

  • Tryptophan Instability: The indole ring is prone to electrophilic attack (alkylation) by carbocations generated during deprotection steps.

This guide details a Solution-Phase Synthesis Protocol designed to bypass these pitfalls, ensuring high chiral integrity (>99% ee) and preventing oxidative degradation.

Chemical Strategy: The "Met-Safe" Route

To maximize yield and purity, we utilize a Solution Phase Strategy rather than Solid Phase Peptide Synthesis (SPPS). SPPS often requires TFA cleavage, which increases the risk of Met-alkylation by scavenged protecting groups.

Critical Control Points (CCP)
VariableRiskMitigation Strategy
Coupling Reagent Racemization of TrpUse EDC.HCl / HOBt or TBTU/Oxyma to suppress oxazolone formation.
Methionine Form Catalyst PoisoningDo not attempt catalytic hydrogenation (H2/Pd-C) on Met-containing peptides. Use acid-labile protection (Boc) if N-term deprotection is needed later, or keep Z as part of the final pharmacophore.
Atmosphere Met Oxidation (Sulfoxide)Perform all steps under Argon/Nitrogen . Use degassed solvents.
Workup Emulsion FormationZ-peptides are lipophilic. Wash carefully with dilute HCl and Brine to break emulsions.

Detailed Protocol: Synthesis of Z-Trp-Met-OH

Phase A: Coupling (Z-Trp-OH + H-Met-OMe)

Target Intermediate: Z-Trp-Met-OMe

Reagents:

  • Z-Trp-OH (1.0 eq)

  • H-Met-OMe·HCl (1.1 eq)

  • EDC[1]·HCl (1.1 eq)

  • HOBt (anhydrous) (1.1 eq)

  • NMM (N-methylmorpholine) (2.2 eq)

  • Solvent: DMF (anhydrous) or DCM/DMF mixture.

Step-by-Step Procedure:

  • Activation: Dissolve Z-Trp-OH and HOBt in minimal anhydrous DMF under Argon. Cool to 0°C in an ice bath.

  • Coupling: Add EDC·HCl. Stir for 15 minutes to form the active ester.

  • Addition: Add H-Met-OMe·HCl followed immediately by NMM. The solution pH should be adjusted to ~8 (check with damp litmus paper).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

    • QC Check: TLC (CHCl3:MeOH 9:1). Product Rf should be ~0.6; starting material Z-Trp-OH Rf ~0.3.

  • Workup:

    • Evaporate DMF under reduced pressure (high vacuum, <40°C).

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash Sequence:

      • 5% KHSO4 or 1N HCl (3x) – Removes unreacted amine/EDC urea.

      • Water (1x)

      • 5% NaHCO3 (3x) – Removes unreacted acid.

      • Brine (Sat. NaCl) (2x)

    • Dry over anhydrous Na2SO4, filter, and concentrate.

    • Result: Z-Trp-Met-OMe (White/Off-white foam).

Phase B: Saponification (Ester Hydrolysis)

Target Product: Z-Trp-Met-OH

Reagents:

  • Z-Trp-Met-OMe (from Phase A)

  • LiOH·H2O (2.0 eq)

  • Solvent: THF:Water (3:1)

Step-by-Step Procedure:

  • Dissolve Z-Trp-Met-OMe in THF. Cool to 0°C.

  • Add LiOH dissolved in water dropwise.

  • Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC until starting material disappears (approx. 2–4 hours).

    • Caution: Do not over-stir; prolonged exposure to base can cause racemization (epimerization) at the Met alpha-carbon.

  • Acidification:

    • Evaporate THF in vacuo.

    • Cool the remaining aqueous solution to 0°C.

    • Carefully acidify to pH 2–3 using 1N HCl. The product should precipitate as a white solid or oil.

  • Extraction: Extract with EtOAc (3x). Combine organic layers, wash with Brine, dry (Na2SO4), and evaporate.

  • Purification: Recrystallize from EtOAc/Hexane or Diethyl Ether.

Derivatization for Drug Discovery (Amidation)

To create bioactive CCK antagonists, the C-terminal free acid is often converted to a functionalized amide.

Protocol: Synthesis of Z-Trp-Met-NH-R (e.g., Phenethylamide)

  • Starting Material: Z-Trp-Met-OH.

  • Activation: Use HATU (1.1 eq) and DIPEA (2.0 eq) in DMF. HATU is preferred here over EDC for faster kinetics with steric hindrance.

  • Amine Addition: Add the functional amine (R-NH2, e.g., phenethylamine) (1.1 eq).

  • Isolation: Standard EtOAc workup (Acid/Base washes).

  • Validation: Mass Spectrometry is critical here to ensure no oxidation occurred during the second coupling.

Process Visualization (Workflow)

G cluster_0 Phase A: Coupling cluster_1 Phase B: Saponification start1 Z-Trp-OH reagents EDC / HOBt / NMM (DMF, 0°C -> RT) start1->reagents start2 H-Met-OMe start2->reagents inter1 Crude Z-Trp-Met-OMe reagents->inter1 wash Acid/Base Wash (Remove Urea/Start Mat) inter1->wash pure_ester Z-Trp-Met-OMe (Pure Foam) wash->pure_ester hydrolysis LiOH / THF:H2O (0°C, 2-4h) pure_ester->hydrolysis risk_rac RISK: Racemization (Avoid prolonged base) hydrolysis->risk_rac monitor acidify Acidify to pH 2 Extract w/ EtOAc hydrolysis->acidify final Z-Trp-Met-OH (Target Scaffold) acidify->final

Figure 1: Synthetic workflow for Z-Trp-Met-OH, highlighting the critical racemization control point during saponification.

Analytical Validation & QC

For drug discovery applications, purity must be established using orthogonal methods.

MethodParameterAcceptance Criteria
HPLC-UV Purity (220 nm)> 98.0%
ESI-MS Identity[M+H]+ = 469.5 ± 0.5 Da (Calc MW: 469.55)
MS (Impurity) Met-Sulfoxide[M+16]+ < 1.0% (Indicates oxidation)
1H-NMR StructureIntegration of Indole protons (Trp) and S-Methyl singlet (Met, ~2.0 ppm).
Chiral HPLC Enantiomeric Excess> 99% ee (Critical for receptor binding)

Note on NMR: The Z-group (benzyloxycarbonyl) signals will appear as a multiplet at 7.3 ppm (5H) and a singlet/doublet at 5.1 ppm (2H, benzylic CH2).

References

  • CCK Receptor Pharmacology: Bernasconi, R., et al.[2][3] "The role of CCK in anxiety and nociception."[2] Journal of Physiology and Pharmacology, 2003.

  • Peptide Synthesis Methodology (Met Oxidation): Biotage Application Note. "How to handle peptides that contain methionine."

  • Z-Group Properties & Stability: Sigma-Aldrich Technical Data. "Z-Trp-OH Properties and Reactivity."

  • Prevention of Racemization: Steinauer, R., et al. "Racemization in Peptide Synthesis: Mechanisms and Prevention." Bachem Technical Guides.

  • CCK-4 Antagonists Structure-Activity Relationship: J. Med. Chem. "Design and Synthesis of CCK-B Antagonists based on Trp-Met Dipeptoids."[4]

Sources

Application Note & Protocol: Preparation of Z-Trp-Met-OH Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the meticulous preparation of Z-Trp-Met-OH stock solutions in DMSO.

Abstract: This document provides a comprehensive, field-tested protocol for the preparation, quality control, and storage of Z-Trp-Met-OH stock solutions in dimethyl sulfoxide (DMSO). Addressed to researchers, scientists, and drug development professionals, this guide emphasizes the critical importance of proper stock solution handling for ensuring experimental reproducibility and data integrity. The protocol integrates best practices to mitigate common challenges associated with peptide solutions, including solubility, stability, and accurate concentration determination.

Introduction: The Criticality of a Reliable Stock Solution

The dipeptide Z-Trp-Met-OH (N-benzyloxycarbonyl-L-tryptophyl-L-methionine) is a valuable building block in synthetic peptide chemistry and a key reagent in various biochemical assays. The accuracy and reproducibility of experimental results are fundamentally dependent on the quality and precise concentration of the stock solutions used. Improperly prepared solutions can lead to significant errors in downstream applications, manifesting as inconsistent assay results, failed syntheses, or misleading biological data.

This application note provides a detailed methodology for the preparation of Z-Trp-Met-OH stock solutions in DMSO, a common aprotic solvent known for its excellent solubilizing power for a wide range of organic molecules.[1][2] We will delve into the rationale behind each step, addressing potential pitfalls such as moisture absorption by DMSO, peptide degradation, and accurate concentration verification. Adherence to this protocol will enable researchers to produce reliable and consistent stock solutions, forming a solid foundation for successful experimentation.

Physicochemical Properties of Z-Trp-Met-OH and DMSO

A thorough understanding of the properties of both the solute and the solvent is paramount for successful stock solution preparation.

PropertyZ-Trp-Met-OHDimethyl Sulfoxide (DMSO)
Molecular Weight ~469.55 g/mol (calculated)78.13 g/mol [1]
Appearance White to off-white powder (expected)Clear, colorless liquid[1]
Solubility Expected to be soluble in DMSO and other polar aprotic solvents.[3]Miscible with water and many organic solvents.[1][2]
Key Considerations The indole side chain of Tryptophan is susceptible to oxidation. The thioether in Methionine is also prone to oxidation.[3][4][5]DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere, which can affect the solubility and stability of the peptide.[1][6]

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the comprehensive workflow for preparing a high-quality Z-Trp-Met-OH stock solution.

workflow cluster_prep Preparation cluster_qc Quality Control & Aliquoting cluster_storage Storage A 1. Equilibrate Reagents (Z-Trp-Met-OH & Anhydrous DMSO) to Room Temperature B 2. Weigh Z-Trp-Met-OH (Use an analytical balance in a low-humidity environment) A->B C 3. Add Anhydrous DMSO (Use a calibrated pipette with a fresh tip) B->C D 4. Solubilize (Vortexing, followed by sonication if necessary) C->D E 5. Verify Concentration (UV-Vis Spectroscopy at 280 nm) D->E F 6. Aliquot Solution (Into single-use, low-retention tubes) E->F G 7. Store Aliquots (At -20°C or -80°C in a desiccated container) F->G logic A Accurate Weighing E Accurate Concentration A->E B Precise Pipetting B->E C Anhydrous Solvent C->E D Complete Solubilization D->E F Experimental Reproducibility E->F

Sources

Technical Application Note: Optimization of ESI-MS Parameters for Z-Trp-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the ionization, fragmentation, and handling protocols for Z-Trp-Met-OH (N-Benzyloxycarbonyl-L-tryptophyl-L-methionine), a hydrophobic dipeptide derivative often utilized in cholecystokinin (CCK) receptor research and as a synthetic intermediate.

Critical Analytical Challenge: The simultaneous presence of the hydrophobic Z-group (benzyloxycarbonyl) and the oxidation-prone Methionine (Met) residue creates a unique analytical conflict. High ionization energy or temperature promotes Methionine sulfoxide formation (+16 Da artifact), while the Z-group requires organic solvation that can suppress ionization if not balanced correctly. This protocol optimizes Electrospray Ionization (ESI) parameters to maximize sensitivity while mitigating in-source oxidation.

Chemical & Physical Properties

Accurate mass calculation is prerequisite for resolving isotopic envelopes and oxidation states.

PropertyValueNotes
Formula

Monoisotopic Mass 469.1671 Da Base peak reference.
Average Mass 469.56 Da

470.1744 m/z Primary precursor ion (Positive Mode).

492.1563 m/z Common adduct due to Z-group hydrophobicity.
Solubility DMSO, MeOH, ACNPoor water solubility; requires organic modifier.
pKa (approx) ~3.5 (C-term COOH)Acidic mobile phase required for protonation.

Sample Preparation Protocol

Objective: Solubilize the hydrophobic Z-group without inducing Methionine oxidation.

Reagents
  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid (FA).

  • Solvent B: LC-MS Grade Acetonitrile (ACN) + 0.1% FA.

  • Stock Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous.

Workflow
  • Stock Solution (1 mM): Dissolve 1 mg of Z-Trp-Met-OH in ~2.1 mL of anhydrous DMSO. Vortex immediately.

    • Note: Avoid protic solvents (MeOH) for stock storage to prevent transesterification over long periods.

  • Working Solution (10 µM): Dilute Stock 1:100 into 50:50 ACN:Water + 0.1% FA .

    • Critical: Do not use 100% aqueous diluent; the Z-group will cause precipitation/adsorption to vial walls.

  • Degassing: Briefly sonicate (30s) or sparge with Nitrogen to remove dissolved oxygen, protecting the Met residue.

Mass Spectrometry Parameters (ESI-MS)

System: Triple Quadrupole (QqQ) or Q-TOF. Mode: Positive Electrospray Ionization (ESI+).

Source Optimization

The following parameters are tuned to maintain the integrity of the labile thioether bond in Methionine while ensuring desolvation of the benzyl-protected N-terminus.

ParameterSettingRationale
Capillary Voltage 3.0 – 3.5 kV Standard ESI range. Higher voltages (>4kV) increase discharge risk and Met oxidation.
Cone Voltage 20 – 30 V Crucial: Keep low. High cone voltage causes in-source fragmentation (loss of Z-group, -91 Da).
Source Temperature 100 – 120 °C Low temp prevents thermal oxidation of Methionine to Met-Sulfoxide (

).
Desolvation Temp 250 – 300 °C Sufficient to desolvate ACN/Water mix but minimized to protect the peptide.
Desolvation Gas 600 – 800 L/hrHigh flow aids nebulization of the organic-heavy mobile phase.
Cone Gas 50 L/hrPrevents solvent cluster formation.
Diagram 1: Optimized Experimental Workflow

G Stock Stock Prep (DMSO, Anhydrous) Dilution Dilution (10µM) 50:50 ACN:H2O + 0.1% FA Stock->Dilution Prevent Precipitation Source ESI Source Temp < 120°C Cone: 25V Dilution->Source Direct Infusion or LC Loop MS1 MS1 Scan Target: 470.17 m/z Source->MS1 Soft Ionization MS2 MS/MS Frag CID: 15-25 eV MS1->MS2 Structural Confirmation

Caption: Workflow emphasizing solubility maintenance and low-temperature ionization to prevent artifacts.

Fragmentation & Structural Confirmation (MS/MS)

When performing MS/MS (CID) on the precursor 470.17 , specific characteristic ions confirm the structure.

Collision Energy (CE) Ramp
  • Low CE (10-15 eV): Observation of Z-group loss.

  • Med CE (20-30 eV): Peptide backbone cleavage (

    
     ions).
    
Key Fragment Ions
m/z (approx)Ion TypeOrigin/Mechanism
470.17

Precursor.
452.16

Water loss from C-term COOH.
379.12

Diagnostic: Loss of Benzyl radical/cation (

) from Z-group.
362.10

Loss of Benzyl alcohol (BnOH) from Z-group.
159.09 ImmoniumTryptophan immonium ion (Indole ring stable).
104.05 ImmoniumMethionine immonium ion (

).
Diagram 2: Fragmentation Pathway Logic

Frag Precursor [M+H]+ m/z 470.17 Z_Loss Z-Group Cleavage [-91 Da (Benzyl)] Precursor->Z_Loss Low CE Peptide_Bond Peptide Bond Cleavage Precursor->Peptide_Bond Med CE Frag_379 Fragment m/z 379.12 Z_Loss->Frag_379 y1_Ion y1 Ion (Met) ~150 m/z range Peptide_Bond->y1_Ion Immonium Immonium Ions Trp (159), Met (104) Peptide_Bond->Immonium High CE

Caption: Hierarchical fragmentation map. Note that Z-group loss often precedes backbone cleavage.

Troubleshooting & Quality Control

Issue 1: Signal Split (+16 Da Peak)
  • Observation: A doublet at 470.17 and 486.17.

  • Cause: Methionine oxidation to Sulfoxide (

    
    ).
    
  • Remedy:

    • Lower Source Temperature immediately.

    • Check solvent age (peroxides accumulate in old isopropanol/ethers; less likely in ACN but possible).

    • Add trace reducing agent (e.g., 5mM Methionine or DTT) to the buffer if permissible, though this may suppress signal.

Issue 2: Sodium Adduct Dominance ( at 492)
  • Observation: Low protonated signal, high sodium adduct.

  • Cause: High hydrophobicity of the Z-group promotes salt clustering; glassware contamination.

  • Remedy:

    • Use plasticware instead of glass for prep.

    • Increase Formic Acid concentration to 0.2% to drive protonation.

    • Increase Cone Voltage slightly (25V -> 35V) to decluster adducts (caution: monitor for fragmentation).

References

  • Electrospray Ionization Mechanisms: Kebarle, P., & Verkerk, U. H. (2009). Electrospray: from ions in solution to ions in the gas phase, what we know now. Mass Spectrometry Reviews. Link

  • Methionine Oxidation in MS: Kim, J., et al. (2016). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry.[1][2] Journal of the American Society for Mass Spectrometry. Link

  • Peptide Fragmentation Rules: Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. Link

  • Z-Group Chemistry: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Z-group stability/cleavage).

Sources

Application Note: Functional Characterization of Z-Trp-Met-OH as a CCK Receptor Antagonist via Calcium Mobilization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for generating a dose-response inhibition curve (IC


) for Z-Trp-Met-OH  (N-Benzyloxycarbonyl-L-tryptophyl-L-methionine), a dipeptide derivative acting as a Cholecystokinin (CCK) receptor antagonist.

The CCK receptor family (CCK-1/CCK-A and CCK-2/CCK-B) are G-protein coupled receptors (GPCRs) that primarily signal through the G


  pathway. Upon agonist binding (e.g., CCK-8), the receptor activates Phospholipase C (PLC), leading to the hydrolysis of PIP

into IP

and DAG. IP

triggers the release of intracellular calcium (

) from the endoplasmic reticulum.[1]

To characterize Z-Trp-Met-OH, we utilize a kinetic calcium mobilization assay . By pre-incubating cells with varying concentrations of Z-Trp-Met-OH and subsequently challenging them with a fixed concentration of agonist (EC


 of CCK-8), we can quantify the compound's antagonistic potency.
Key Mechanistic Pathway

The following diagram illustrates the signal transduction pathway targeted in this assay.

G Agonist Agonist (CCK-8) Receptor CCK Receptor (GPCR) Agonist->Receptor Activates Antagonist Antagonist (Z-Trp-Met-OH) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Couples PLC PLC-beta Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Flux

Figure 1: Gq-coupled GPCR signaling pathway utilized for Calcium Flux detection.[1][2] Z-Trp-Met-OH competes with the agonist at the receptor level, preventing the downstream calcium release.

Materials & Compound Handling

Reagents
ReagentDescriptionStorage
Z-Trp-Met-OH Test Antagonist (MW ~467.5 g/mol )-20°C (Desiccated)
CCK-8 (Sulfated) Reference Agonist-80°C
Fluo-4 AM Calcium Indicator Dye-20°C (Dark)
Probenecid Anion transport inhibitor (prevents dye leakage)Room Temp
HEK293-CCK2R Stable cell line expressing CCK-2 receptorLiquid Nitrogen
DMSO Solvent (anhydrous)Room Temp
Compound Preparation (Critical)

Z-Trp-Met-OH is a hydrophobic peptide derivative due to the Z (benzyloxycarbonyl) group. Proper solubilization is essential for accurate IC


 determination.
  • Stock Solution (10 mM): Dissolve Z-Trp-Met-OH in 100% anhydrous DMSO. Vortex vigorously. If turbidity persists, sonicate for 5 minutes at 37°C.

  • Working Solution: Prepare a 3-fold serial dilution series in 100% DMSO first, then dilute 1:100 into the assay buffer. This prevents precipitation that occurs when dumping high-concentration hydrophobic stocks directly into aqueous buffer.

    • Note: Final DMSO concentration in the assay well must be

      
       to avoid non-specific cytotoxicity or membrane permeabilization [1].
      

Experimental Protocol

Cell Preparation (Day -1)
  • Harvest HEK293-CCK2R cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Resuspend in growth medium at

    
     cells/mL.
    
  • Plate 100

    
    L/well into a Poly-D-Lysine coated 96-well black-wall/clear-bottom plate.
    
  • Incubate overnight at 37°C, 5% CO

    
    .
    
Dye Loading (Day 0)
  • Prepare Assay Buffer : HBSS + 20 mM HEPES, pH 7.4. Add 2.5 mM Probenecid fresh (Probenecid is required to retain Fluo-4 inside the cells).

  • Prepare Dye Loading Solution : 4

    
    M Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer.
    
  • Remove culture media from the cell plate.

  • Add 100

    
    L Dye Loading Solution per well.
    
  • Incubate: 45 min at 37°C (Dark), followed by 15 min at Room Temperature (to equilibrate signal).

Assay Workflow (Antagonist Mode)

The assay requires a "Two-Addition" protocol on a kinetic plate reader (e.g., FLIPR, FDSS, or FlexStation).

Step 1: Antagonist Addition (Z-Trp-Met-OH)

  • Add 50

    
    L of diluted Z-Trp-Met-OH (5x concentration) to the cells.
    
  • Incubate for 15 minutes at Room Temp inside the reader. Crucial: This allows the antagonist to reach equilibrium binding with the receptor before the agonist challenge.

Step 2: Agonist Challenge (CCK-8)

  • Prepare CCK-8 at a concentration equivalent to its EC

    
     (concentration producing 80% max response, typically ~10 nM).
    
  • Inject agonist and immediately record fluorescence.

Workflow Start Start: Adherent Cells (96-well plate) Dye Add Fluo-4 AM (+ Probenecid) Start->Dye Incubate1 Incubate 60 min (37°C -> RT) Dye->Incubate1 AddAntag Add Z-Trp-Met-OH (Serial Dilution) Incubate1->AddAntag Wait Equilibration (15 mins) AddAntag->Wait ReadBase Read Baseline (10 sec) Wait->ReadBase AddAgonist Inject CCK-8 (EC80) ReadBase->AddAgonist ReadKinetic Read Kinetic Flux (90 sec) AddAgonist->ReadKinetic Analyze Calculate Max - Min RFU ReadKinetic->Analyze

Figure 2: Step-by-step experimental workflow for the Calcium Mobilization Antagonist Assay.[1][3]

Data Analysis & Curve Generation

Data Reduction
  • Raw Data: Export fluorescence vs. time for each well.

  • Response Calculation: Calculate the Max-Min RFU (Peak Fluorescence minus Baseline Fluorescence) for the agonist injection phase.

  • Normalization: Normalize data to % Inhibition:

    
    
    
    • MaxControl: Cells + DMSO + Agonist (EC

      
      ).
      
    • MinControl: Cells + Antagonist (Max Dose) + Agonist OR Buffer only.

Curve Fitting (GraphPad Prism)

Fit the normalized data to a 4-Parameter Logistic (4PL) Regression model to determine the IC


.

Equation:


[4][5]
  • X: Log(Concentration of Z-Trp-Met-OH)

  • Y: % Inhibition

  • HillSlope: Describes the steepness.[4] For a standard competitive antagonist, this should be near -1.0.

Expected Results Table
ParameterDescriptionExpected Outcome
Top Plateau Signal at low antagonist conc.~100% (Full Agonist Activity)
Bottom Plateau Signal at high antagonist conc.~0% (Full Blockade)
IC

PotencyDependent on receptor subtype (typically

M range for dipeptides)
Z' Factor Assay Quality Control

(Excellent assay window)

Troubleshooting & Self-Validation

  • Issue: Low Signal-to-Noise Ratio.

    • Cause: Poor dye loading or receptor expression.

    • Fix: Ensure Probenecid is fresh (prevents dye efflux). Verify cell confluence is 80-90%.

  • Issue: High Variability (Large Error Bars).

    • Cause: Pipetting error or edge effects.

    • Fix: Use automated liquid handling. Discard edge wells if evaporation is observed.

  • Issue: "Bell-Shaped" Curve or Toxicity.

    • Cause: Z-Trp-Met-OH precipitating at high concentrations.

    • Fix: Check the 100

      
      M well for visible crystals. Ensure DMSO < 0.5%.
      

References

  • BenchChem. Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [6]

  • GraphPad. Equation: log(inhibitor) vs. response -- Variable slope (four parameters).[7] GraphPad Prism Guide.[8][9] Retrieved from

  • National Institutes of Health (NIH). Calcium Mobilization Assay Principle for GPCR Screening. PubChem Assay Guidance. Retrieved from

  • Creative Bioarray. Ca2+ Mobilization Assay Protocols for Gq-coupled Receptors. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Z-Trp-Met-OH Stability and Methionine Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Z-Trp-Met-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of methionine oxidation in Z-Trp-Met-OH samples. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

Section 1: Understanding the Challenge: The "Why" Behind Methionine Oxidation

Before delving into preventative measures, it is crucial to understand the chemical susceptibility of the methionine residue in your Z-Trp-Met-OH dipeptide. Methionine is one of the most easily oxidized amino acids.[1] This vulnerability stems from the sulfur atom in its thioether side chain, which can be readily attacked by various reactive oxygen species (ROS), including hydrogen peroxide, hydroxyl radicals, and atmospheric oxygen.[1][2]

The presence of a Tryptophan (Trp) residue adjacent to Methionine (Met) can also influence the oxidative susceptibility. Both Trp and Met residues are prone to oxidation.[3][4] Photooxidation, in particular, is a significant degradation pathway for both of these residues.[4]

FAQ 1: What are the primary factors that promote methionine oxidation in my Z-Trp-Met-OH samples?

Several factors can accelerate the oxidation of methionine in your peptide samples:

  • Exposure to Atmospheric Oxygen: Prolonged exposure of both lyophilized peptides and solutions to air is a primary driver of oxidation.[5][6]

  • Light Exposure: Peptides, especially those containing Trp, can be light-sensitive, and photooxidation is a major contributor to the degradation of both Met and Trp residues.[3][4][6]

  • Elevated pH: A pH greater than 8 can increase the rate of oxidation. If working at a higher pH is necessary, it is recommended to keep the solutions chilled.[5][6]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions, leading to the formation of ROS that readily attack the methionine residue.[7]

  • Repeated Freeze-Thaw Cycles: These cycles can introduce atmospheric oxygen and create ice crystals that may damage the peptide structure, potentially exposing the methionine residue to oxidative stress.[3][5][8]

  • Improper Storage: High temperatures and the presence of moisture significantly decrease the long-term stability of peptides.[6][8]

Diagram: Methionine Oxidation Pathway

The following diagram illustrates the primary oxidation pathway of the methionine residue to methionine sulfoxide.

MethionineOxidation Met Methionine Residue (in Z-Trp-Met-OH) Met_SO Methionine Sulfoxide (Met(O)) Met->Met_SO Oxidation ROS Reactive Oxygen Species (e.g., H₂O₂, •OH, O₂)

Caption: Oxidation of Methionine to Methionine Sulfoxide.

Section 2: Proactive Prevention: Best Practices for Sample Handling and Storage

The most effective strategy to combat methionine oxidation is to adopt rigorous preventative measures throughout your experimental workflow.

FAQ 2: What are the ideal storage conditions for lyophilized Z-Trp-Met-OH?

For long-term stability, lyophilized Z-Trp-Met-OH should be stored under the following conditions:

  • Temperature: Store at -20°C for routine use and preferably at -80°C for long-term storage.[5][6][8]

  • Atmosphere: Due to the presence of both Met and Trp, which are prone to oxidation, storage under anaerobic conditions is highly recommended.[3][9] This can be achieved by purging the vial with an inert gas like argon or nitrogen before sealing.[6]

  • Container: Use tightly capped vials to prevent moisture absorption.[3][6] For added protection, especially for hygroscopic peptides, store the vials in a desiccator.[3][8]

  • Light: Protect the samples from bright light.[3][6]

Protocol: Proper Handling of Lyophilized Peptides
  • Equilibration: Before opening, allow the peptide vial to warm to room temperature in a desiccator. This crucial step prevents condensation from forming on the peptide, which can reduce its stability.[6][8]

  • Weighing: Weigh the desired amount of peptide quickly to minimize exposure to atmospheric moisture and oxygen.[3]

  • Resealing: Tightly reseal the vial immediately after weighing.[3] If your protocol allows, consider purging the vial with an inert gas before resealing.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the peptide into single-use vials.[3][5]

FAQ 3: How should I prepare and store Z-Trp-Met-OH solutions to minimize oxidation?

The stability of peptides in solution is significantly lower than in their lyophilized form.[3]

  • Solvent Selection: Whenever possible, use sterile, oxygen-free buffers.[10] For peptides containing methionine and tryptophan, using oxygen-free solvents is particularly important.[10]

  • pH Control: Maintain the pH of the solution between 5 and 6 to prolong storage life.[6] Avoid pH levels above 8.[5][6]

  • Storage of Solutions: If storage in solution is unavoidable, prepare aliquots to prevent freeze-thaw cycles and store them at -20°C.[3][6] In general, peptide solutions are stable for up to a week at 4°C.[6]

Diagram: Workflow for Handling Oxidation-Prone Peptides

PeptideHandlingWorkflow start Start: Lyophilized Z-Trp-Met-OH equilibrate Equilibrate to Room Temp in Desiccator start->equilibrate weigh Weigh Quickly equilibrate->weigh reconstitute Reconstitute in Oxygen-Free Buffer (pH 5-6) weigh->reconstitute store_lyo Store Lyophilized -20°C to -80°C Inert Atmosphere weigh->store_lyo Return unused portion aliquot Aliquot into Single-Use Vials reconstitute->aliquot store_sol Store Solution -20°C aliquot->store_sol use Use in Experiment store_sol->use

Sources

troubleshooting Z-Trp-Met-OH precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Z-Trp-Met-OH Solubility Guide

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely visiting this page because your Z-Trp-Met-OH (N-Carbobenzoxy-L-tryptophyl-L-methionine) peptide has precipitated upon dilution into an aqueous buffer, turning your clear reagent into a cloudy suspension.

This is a common issue with Z-protected hydrophobic peptides . The Z-group (benzyloxycarbonyl) combined with the aromatic Tryptophan (Trp) and the thioether Methionine (Met) creates a molecule with significant hydrophobic character, resisting solvation in polar aqueous environments.

Below is a diagnostic guide and three validated protocols to resolve this precipitation while maintaining the integrity of your biological assay.

Part 1: Diagnostic Triage (FAQ)

Q1: I dissolved the powder in DMSO, but it crashed out when I added water. Why? A: This is "dilution shock." Z-Trp-Met-OH is hydrophobic.[1] In 100% DMSO, the solvent molecules interact favorably with the aromatic Z and Trp groups. When you add water, the water molecules self-associate via hydrogen bonding, forcing the hydrophobic peptide molecules to aggregate to minimize their surface area exposed to water. This is the hydrophobic effect in action.

Q2: What is the critical chemical factor I might be ignoring? A: The pH. Z-Trp-Met-OH is an acidic peptide .

  • N-terminus: Capped by the Z-group (No charge).

  • C-terminus: Free Carboxyl group (-COOH).[1]

  • Side chains: Trp and Met are uncharged.

  • Result: The molecule is only soluble when the C-terminus is deprotonated (COO⁻). If your buffer pH is below the pKa of the C-terminus (approx. pH 3.5–4.0), the molecule is neutral and highly insoluble.

Q3: Can I heat it to dissolve it? A: Proceed with caution. While heat increases solubility, Z-Trp-Met-OH contains Methionine (Met) and Tryptophan (Trp), both of which are susceptible to oxidation. Heating in an aerobic environment can convert Met to Methionine Sulfoxide, altering your compound's bioactivity. If you must heat, keep it below 40°C and use a reducing agent if compatible.

Part 2: Troubleshooting Workflows

Protocol A: The "pH-Shift" Method (Recommended)

Best for: Assays that can tolerate pH 7.5–8.5.

The goal is to ensure the C-terminal carboxyl group is fully ionized (negatively charged) to act as a polar "head" for the hydrophobic molecule.

  • Prepare Stock: Dissolve Z-Trp-Met-OH in 100% DMSO to a concentration 100x higher than your final assay concentration (e.g., 10 mM).

  • Prepare Buffer: Use a buffer with a pH slightly above neutral (pH 7.5 to 8.0), such as Tris-HCl or Phosphate.

    • Critical: Ensure the buffer has sufficient capacity (e.g., 50 mM) to neutralize the acidity of the peptide if you are using high concentrations.

  • The Dropwise Dilution:

    • Place your aqueous buffer on a vortex mixer set to medium speed.

    • Slowly add the DMSO stock dropwise into the vortexing buffer.[1]

    • Why? This prevents local regions of high peptide concentration where aggregates nucleate.

  • Verification: If cloudiness persists, check the final pH. If pH < 7.0, adjust upward carefully with dilute NaOH or NH₄OH.

Protocol B: The "Co-Solvent Cushion"

Best for: High-concentration stocks where pH adjustment is insufficient.

If the peptide remains stubborn, you must reduce the polarity of the aqueous phase.

  • Determine Tolerance: Check the maximum DMSO tolerance of your enzyme or cells (usually 0.5% to 5%).

  • Intermediate Dilution: Instead of jumping from 100% DMSO to 0% DMSO, create an intermediate step.

    • Dilute your 100% stock into a 50% DMSO/Water mixture first.

    • Then, dilute this 50% stock into your final buffer.[2]

  • Add Chaotropes (Optional): If the assay permits, add Tween-20 (0.05%) or Triton X-100 (0.1%) to the aqueous buffer before adding the peptide. The detergent micelles will sequester the hydrophobic Z-Trp-Met-OH monomers, preventing macroscopic precipitation.

Part 3: Quantitative Data & Properties

Table 1: Physicochemical Properties of Z-Trp-Met-OH

PropertyValueImplication for Solubility
Molecular Weight ~469.5 g/mol Small molecule, but bulky side chains.
Hydrophobicity (GRAVY) HighDriven by Z-group (Benzyl) + Trp (Indole) + Met.
Isoelectric Point (pI) ~3.0 - 3.8Acidic. Soluble only at pH > pI.
Charge at pH 7.4 -1 (Net Negative)Soluble (theoretically).
Charge at pH 3.0 0 (Neutral)Insoluble (Precipitates).
Oxidation Potential HighMet (Sulfur) and Trp are oxidation-prone.

Part 4: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for solubilizing Z-Trp-Met-OH.

SolubilityLogic Start User observes Z-Trp-Met-OH Precipitation CheckPH Check Buffer pH Start->CheckPH IsAcidic pH < 7.0? CheckPH->IsAcidic AdjustPH Adjust pH to 7.5 - 8.0 (Ionize C-terminus) IsAcidic->AdjustPH Yes (Neutral Molecule) CheckConc Check Concentration IsAcidic->CheckConc No (Already Neutral/Basic) Success Clear Solution (Proceed to Assay) AdjustPH->Success IsHighConc > 1 mM in Aqueous? CheckConc->IsHighConc UseCosolvent Increase DMSO % or Add Detergent (Tween-20) IsHighConc->UseCosolvent Yes (Aggregation Risk) IsHighConc->Success No UseCosolvent->Success

Figure 1: Decision tree for troubleshooting Z-Trp-Met-OH precipitation. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Part 5: Advanced Mechanism (The "Why")

To be an expert, you must understand the molecular behavior.

1. The Z-Group Barrier: The Carbobenzoxy (Z) group is a benzyl carbamate. It adds a large aromatic ring to the N-terminus. Aromatic rings are "greasy" (lipophilic). They disrupt the hydrogen bonding network of water. Water molecules form an ordered "cage" (clathrate) around these rings, which is entropically unfavorable. The peptide precipitates to release the water molecules from this cage [1].

2. The Protonation Switch:



  • At Low pH: Equilibrium shifts left. The molecule is uncharged.[1] Without a charge, there is no electrostatic repulsion between peptide molecules, and the hydrophobic forces dominate, causing them to stick together (precipitate) [2].

  • At High pH: Equilibrium shifts right. The carboxylate anion (COO⁻) interacts strongly with water (ion-dipole interactions), pulling the hydrophobic tail into solution.

3. Methionine Oxidation Warning: If you sonicate the precipitate to force it back into solution, you risk oxidizing the Methionine thioether to a sulfoxide ($ -S- \to -S(=O)- $). This increases polarity (helping solubility) but destroys the biological integrity of the peptide if the Met residue is critical for receptor binding or enzymatic cleavage [3]. Always sonicate briefly and on ice.

References

  • Sigma-Aldrich. Product Information: Z-Trp-OH and Derivatives. (General peptide solubility principles for Z-protected amino acids).

  • Thermo Fisher Scientific. Peptide Solubility Guidelines. (Explains the relationship between net charge, pI, and solubility).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Z-Met-Met-OH (Analogous thioether properties). Retrieved from PubChem.

Sources

Technical Support Center: Optimizing pH for Z-Trp-Met-OH Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Z-Trp-Met-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the pH conditions to ensure the stability of N-benzyloxycarbonyl-L-tryptophyl-L-methionine (Z-Trp-Met-OH). As a dipeptide derivative, its stability in aqueous solutions is paramount for reliable experimental outcomes and the development of stable formulations.

Frequently Asked Questions (FAQs)

Q1: What is Z-Trp-Met-OH and why is pH important for its stability?

Z-Trp-Met-OH is a dipeptide composed of tryptophan and methionine, with the N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group generally enhances the stability and hydrophobicity of the peptide. The stability of Z-Trp-Met-OH in solution is critically dependent on pH due to the presence of several ionizable and chemically reactive groups within its structure. The pH of the solution dictates the protonation state of the C-terminal carboxylic acid and can catalyze various degradation reactions. Optimizing the pH is therefore essential to minimize degradation and ensure the integrity of the peptide during storage and experimentation.

Q2: What are the primary degradation pathways for Z-Trp-Met-OH?

Z-Trp-Met-OH is susceptible to two main degradation pathways, the rates of which are significantly influenced by pH:

  • Peptide Bond Hydrolysis: The amide bond linking the tryptophan and methionine residues can be cleaved through hydrolysis. This reaction is catalyzed by both acidic and basic conditions.[1][2][3] Under strongly acidic or alkaline pH, the rate of hydrolysis increases, leading to the formation of Z-Tryptophan and Methionine.

  • Side Chain Oxidation:

    • Methionine Oxidation: The thioether side chain of methionine is prone to oxidation, forming methionine sulfoxide. This is a common degradation pathway for methionine-containing peptides and can be initiated by dissolved oxygen or trace metal ions.[4][5][6] While some studies suggest that methionine oxidation is largely independent of pH, the overall stability of the peptide is still pH-dependent due to other degradation routes.[4]

    • Tryptophan Degradation: The indole side chain of tryptophan can also undergo oxidation, leading to a variety of degradation products.[7][8] Tryptophan is generally stable under basic conditions but can degrade under acidic and oxidative stress.[9]

Q3: How does the charge of Z-Trp-Met-OH change with pH?

The overall charge of Z-Trp-Met-OH is determined by the protonation state of its C-terminal carboxylic acid. The approximate pKa value for the C-terminal carboxyl group of a peptide is around 2-3.

  • At low pH (pH < 2): The carboxylic acid will be fully protonated (-COOH), and the molecule will be neutral.

  • At neutral pH (pH ~7): The carboxylic acid will be deprotonated (-COO-), giving the molecule a net negative charge.

  • At high pH (pH > 9): The carboxylic acid will remain deprotonated (-COO-), and the molecule will be negatively charged.

The solubility of the peptide can be significantly affected by its ionization state.[10][11] Peptides are often least soluble at their isoelectric point (pI), where the net charge is zero. For Z-Trp-Met-OH, this would be at a low pH. Therefore, working at a pH where the molecule is charged (e.g., neutral to slightly basic pH) may improve its solubility.

Troubleshooting Guide

Problem 1: I see a new, more polar peak appearing in my HPLC analysis over time. What could it be?

Answer: A new, more polar peak (i.e., a peak with a shorter retention time on a reverse-phase HPLC column) is often indicative of methionine oxidation. The oxidation of the methionine thioether to the more polar sulfoxide is a very common degradation pathway.[4][5][6]

Troubleshooting Workflow:

  • Forced Oxidation Study: To confirm if the new peak is methionine sulfoxide, perform a forced oxidation study.

    • Dissolve a fresh sample of Z-Trp-Met-OH in your mobile phase or a suitable buffer.

    • Add a small amount of an oxidizing agent, such as 0.01% hydrogen peroxide (H₂O₂).

    • Incubate the sample at room temperature for a few hours.

    • Analyze the sample by HPLC. If the new peak in your original sample matches the retention time of the major peak formed in the H₂O₂-treated sample, it is highly likely to be the oxidized form of your peptide.

  • Mitigation Strategies:

    • De-gas Buffers: Remove dissolved oxygen from your buffers and solutions by sparging with an inert gas like nitrogen or argon.

    • Use Antioxidants: Consider the addition of antioxidants to your formulation. However, be aware that some antioxidants can have their own stability issues and may interfere with your experiments.

    • pH Optimization: While methionine oxidation itself may not be strongly pH-dependent, adjusting the pH to a range where the overall peptide is most stable can indirectly reduce the formation of this and other degradants.

Problem 2: The peak corresponding to Z-Trp-Met-OH is decreasing, and I see peaks for Z-Tryptophan and Methionine in my chromatogram.

Answer: The appearance of the constituent amino acids (or their Z-protected forms) is a clear indication of peptide bond hydrolysis.[1][2][3] This is often accelerated at pH extremes.

Troubleshooting Workflow:

  • pH Stability Study: Conduct a systematic pH stability study to identify the optimal pH range for your peptide.

    • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

    • Dissolve your Z-Trp-Met-OH in each buffer at a known concentration.

    • Store the samples at a controlled temperature (e.g., 4°C or 25°C).

    • Analyze the samples by HPLC at regular intervals (e.g., 0, 24, 48, 72 hours) and quantify the amount of remaining Z-Trp-Met-OH.

    • Plot the percentage of remaining Z-Trp-Met-OH against time for each pH to determine the pH at which the degradation rate is lowest.

  • Forced Hydrolysis Study: To confirm the identity of the degradation products, perform forced hydrolysis.

    • Treat separate samples of Z-Trp-Met-OH with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40°C) for a few hours.

    • Analyze the stressed samples by HPLC and compare the retention times of the resulting peaks with those of Z-Tryptophan and Methionine standards.

Problem 3: My Z-Trp-Met-OH sample is precipitating out of solution.

Answer: Precipitation is often related to the solubility of the peptide, which is highly dependent on pH.[10][11] Peptides are typically least soluble at their isoelectric point (pI), where their net charge is zero. For Z-Trp-Met-OH, the pI will be in the acidic range due to the single carboxylic acid group.

Troubleshooting Workflow:

  • pH Adjustment:

    • If your current working pH is acidic, try increasing the pH to a neutral or slightly basic range (e.g., pH 7-8). This will deprotonate the carboxylic acid, giving the peptide a net negative charge and likely increasing its aqueous solubility.

    • Conversely, if you are working at a very high pH and observing precipitation, it could be due to other formulation components.

  • Solubility Screen:

    • Prepare small-scale test solutions of Z-Trp-Met-OH in a range of buffers with different pH values.

    • Visually inspect for precipitation and, if possible, quantify the amount of dissolved peptide by HPLC after centrifugation.

  • Consider Co-solvents: If adjusting the pH is not sufficient or not compatible with your experimental system, consider the use of co-solvents such as ethanol, acetonitrile, or DMSO to increase the solubility of the relatively hydrophobic Z-protected peptide.

Visualizing Degradation and Optimization

The following diagrams illustrate the key degradation pathways and a recommended workflow for optimizing the stability of Z-Trp-Met-OH.

Acidic (pH < 4) Acidic (pH < 4) Hydrolysis Peptide Bond Hydrolysis (Z-Trp + Met) Acidic (pH < 4)->Hydrolysis High Rate Trp_Degradation Tryptophan Degradation Acidic (pH < 4)->Trp_Degradation Possible Neutral (pH 6-8) Neutral (pH 6-8) Neutral (pH 6-8)->Hydrolysis Low Rate Basic (pH > 8) Basic (pH > 8) Basic (pH > 8)->Hydrolysis High Rate Z_Trp_Met_OH Z-Trp-Met-OH Met_Oxidation Methionine Oxidation (Z-Trp-Met(O)-OH)

Caption: pH-dependent degradation pathways of Z-Trp-Met-OH.

cluster_workflow Workflow for pH Optimization start Define Experimental Constraints solubility Assess Solubility across pH Range start->solubility stability Conduct pH Stability Study (e.g., pH 3, 5, 7, 9) solubility->stability hplc Analyze by HPLC at Time Intervals stability->hplc forced_deg Perform Forced Degradation (Acid, Base, Oxidation) stability->forced_deg plot Plot % Remaining vs. Time hplc->plot identify Identify Degradation Products forced_deg->identify identify->hplc optimal_ph Determine Optimal pH Range plot->optimal_ph

Sources

Technical Support Center: Peptide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Racemization During Z-Trp-Met-OH Coupling

Executive Summary

The coupling of N-benzyloxycarbonyl-tryptophan (Z-Trp-OH) to Methionine (Met) presents a unique set of stereochemical challenges. While the urethane protecting group (Z/Cbz) generally suppresses racemization better than acyl groups (e.g., Acetyl), the steric bulk and electron-rich nature of the Indole ring in Tryptophan can retard coupling rates, extending the window for base-catalyzed epimerization. Furthermore, the Methionine thioether side chain introduces risks of oxidation and alkylation that must be managed simultaneously.

This guide provides a mechanistic breakdown, optimized protocols, and troubleshooting workflows to ensure high chiral integrity (>99% L,L-isomer).

Module 1: The Mechanism of Failure

To prevent racemization, one must understand its origin. In Z-Trp activation, the primary culprit is the formation of the 5(4H)-oxazolone (azlactone) intermediate.

Mechanistic Pathway
  • Activation: The carboxylic acid of Z-Trp-OH is activated (e.g., by a carbodiimide).

  • Oxazolone Formation: The carbonyl oxygen of the Z-group attacks the activated carbonyl, cyclizing to form an oxazolone.

  • Deprotonation (The Critical Step): The proton at the chiral center (

    
    -carbon) of the oxazolone is highly acidic. In the presence of tertiary bases (like DIPEA or TEA), this proton is abstracted, leading to a resonance-stabilized enol.
    
  • Reprotonation: The enol reprotonates non-stereoselectively, resulting in a racemic mixture.

Visualization: The Oxazolone Pathway

RacemizationMechanism cluster_legend Pathway Key ZTrp Z-Trp-OH (L-Isomer) Act Activated Ester (O-Acylisourea / OBt) ZTrp->Act Activation (DIC/EDC) Oxazolone 5(4H)-Oxazolone (Chiral) Act->Oxazolone Slow Coupling (Steric Hindrance) Product Desired Dipeptide (L,L-Z-Trp-Met) Act->Product Fast Coupling (H-Met-OR) Enol Resonance Stabilized Enol (Achiral) Oxazolone->Enol Base (DIPEA) Proton Abstraction Oxazolone->Product Aminolysis Racemic Racemic Product (DL + LL Mix) Enol->Racemic Reprotonation Safe Path Safe Path Risk Path Risk Path

Figure 1: The competition between direct aminolysis (Green/Safe) and oxazolone-mediated racemization (Red/Risk).[1][2] High base concentration accelerates the transition from Oxazolone to Enol.

Module 2: Optimization Strategy
1. Selection of Coupling Reagents

The choice of additive is the single most critical factor.

  • Legacy (HOBt): Effective but poses explosion risks and lower efficiency in hindered couplings.[3]

  • Gold Standard (Oxyma Pure): Ethyl 2-cyano-2-(hydroxyimino)acetate. Oxyma creates an activated ester that is more reactive toward amines but less prone to oxazolone formation than HOBt esters. It also shows a distinct safety advantage [1].[3]

  • Recommendation: Use DIC/Oxyma or COMU/Oxyma .

2. Base Management (The "Collidine Effect")

If your Methionine component is a salt (e.g., H-Met-OMe


 HCl), you must add a base to release the free amine.
  • Avoid: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) if possible. Their high basicity (

    
    ) promotes 
    
    
    
    -proton abstraction.
  • Use: 2,4,6-Collidine (TMP) .[4] With a

    
     of 
    
    
    
    , it is strong enough to neutralize the HCl salt but too sterically hindered and weakly basic to abstract the
    
    
    -proton from the activated Z-Trp [2].
3. Solvent Polarity
  • DMF: Standard, but high polarity can stabilize charged intermediates.

  • DCM/DMF (1:1): Reducing polarity by adding Dichloromethane (DCM) can often suppress racemization, provided Z-Trp-OH remains soluble.[5]

Module 3: Experimental Protocols
Protocol A: The "Low-Racemization" Standard (DIC/Oxyma)

Best for: High-value synthesis requiring >99.5% optical purity.

Materials:

  • Z-Trp-OH (1.0 equiv)

  • H-Met-OMe

    
     HCl (1.0 equiv)
    
  • Oxyma Pure (1.1 equiv)

  • DIC (Diisopropylcarbodiimide) (1.1 equiv)

  • 2,4,6-Collidine (1.0 equiv - only if Met is a salt)

  • Solvent: DMF (degassed to protect Met)

Step-by-Step:

  • Preparation: Dissolve Z-Trp-OH and Oxyma Pure in minimal DMF. Cool to 0°C .

  • Activation: Add DIC. Stir for 2–3 minutes at 0°C to form the active ester. Note: Pre-activation should be kept short to minimize oxazolone formation before the amine is present.

  • Neutralization: In a separate vial, dissolve H-Met-OMe

    
     HCl in DMF and add 2,4,6-Collidine.
    
  • Coupling: Add the Met solution to the activated Z-Trp solution.

  • Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 5%

    
     (removes Collidine), then saturated 
    
    
    
    , then Brine.
Protocol B: The "High-Efficiency" Route (COMU)

Best for: Difficult/Slow couplings where yield is the priority.

Materials:

  • Z-Trp-OH (1.0 equiv)

  • H-Met-OMe

    
     HCl (1.0 equiv)
    
  • COMU (1.0 equiv)

  • Oxyma Pure (1.0 equiv)

  • 2,4,6-Collidine (2.0 equiv)

Step-by-Step:

  • Dissolve Z-Trp-OH, H-Met-OMe

    
     HCl, and Oxyma Pure in DMF. Cool to 0°C.
    
  • Add 2,4,6-Collidine (activates the COMU and neutralizes the Met salt simultaneously).

  • Add COMU last.

  • Stir at 0°C for 30 mins, then RT. COMU is extremely fast; prolonged reaction times are unnecessary and increase racemization risk.

Module 4: Troubleshooting & FAQs

Decision Tree: Troubleshooting Z-Trp-Met Coupling

Troubleshooting Start Issue Detected Racemization High Racemization (>5% D-Isomer) Start->Racemization LowYield Low Yield / Slow Reaction Start->LowYield MetOx Methionine Oxidation (Sulfoxide +16 Da) Start->MetOx BaseCheck BaseCheck Racemization->BaseCheck Check Base ReagentCheck ReagentCheck LowYield->ReagentCheck Using EDC/HOBt? SolventCheck SolventCheck MetOx->SolventCheck Solvent Age? SwitchCollidine Switch to 2,4,6-Collidine (Steric protection) BaseCheck->SwitchCollidine Using DIPEA/TEA? TempCheck TempCheck BaseCheck->TempCheck Using Collidine? LowerTemp Perform Activation and Coupling at 0°C TempCheck->LowerTemp Reaction at RT? SwitchCOMU Switch to COMU/Oxyma (Faster kinetics) ReagentCheck->SwitchCOMU Yes Degas Use Fresh DMF Sparge with Argon SolventCheck->Degas Old DMF?

Figure 2: Diagnostic workflow for common coupling failures.

Frequently Asked Questions

Q1: Why not use HATU? It is the strongest coupling reagent. A: HATU is indeed powerful, but its high reactivity can be a double-edged sword. It requires a base (usually DIPEA) for activation.[3] If the coupling is sterically hindered (as with Trp), the activated ester sits in the presence of the base longer, increasing the risk of


-proton abstraction. For Z-Trp, COMU  or DIC/Oxyma  offers a better safety profile regarding chirality [3].

Q2: My HPLC shows a split peak for the product. Is this racemization? A: Not necessarily.

  • Racemization: You will see the D,L-dipeptide (diastereomer). This usually separates well on C18.

  • Met-Oxidation: Methionine sulfoxide creates a new chiral center at the Sulfur atom. This often results in a "split" peak or a peak eluting slightly earlier (more polar). Check Mass Spec: If the mass is M+16, it is oxidation, not racemization.

Q3: Can I use TBTU/HBTU? A: You can, but they are generally inferior to Oxyma-based reagents for minimizing racemization. If you must use them, ensure you use HOBt as an additive and keep the base equivalents strictly controlled (1.0 equiv for activation + 1.0 for salt neutralization).

References
  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[6] Chemistry – A European Journal.[6]

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for Prevention of Racemization during the Coupling of N-Urethane-Protected Amino Acids." Journal of Organic Chemistry.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

Sources

Technical Support Center: Overcoming Solubility Challenges of Hydrophobic Z-Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique challenges associated with the handling and solubilization of hydrophobic Z-peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these promising but often difficult-to-work-with molecules. Our goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

I. Understanding the Challenge: Why Are My Z-Peptides Insoluble?

Hydrophobic Z-peptides, characterized by a high proportion of non-polar amino acid residues, inherently resist dissolution in aqueous solutions. This poor solubility is a major hurdle in a wide range of applications, from in vitro assays to formulation development. The primary drivers of this issue are the strong intermolecular hydrophobic interactions that cause peptide aggregation and the formation of stable secondary structures like α-helices and β-sheets.[1][2] These aggregates are often extremely stable and can be difficult to disrupt once formed.

Below is a diagram illustrating the key molecular interactions that contribute to the poor solubility of hydrophobic peptides.

G cluster_0 Forces Driving Aggregation cluster_1 Resulting Structures Hydrophobic Interactions Hydrophobic Interactions β-Sheet Formation β-Sheet Formation Hydrophobic Interactions->β-Sheet Formation α-Helix Bundling α-Helix Bundling Hydrophobic Interactions->α-Helix Bundling Intermolecular H-Bonds Intermolecular H-Bonds Intermolecular H-Bonds->β-Sheet Formation π-π Stacking π-π Stacking π-π Stacking->α-Helix Bundling Insoluble Aggregates Insoluble Aggregates β-Sheet Formation->Insoluble Aggregates lead to α-Helix Bundling->Insoluble Aggregates lead to Hydrophobic Z-Peptide Monomers Hydrophobic Z-Peptide Monomers Hydrophobic Z-Peptide Monomers->Hydrophobic Interactions tend to form Hydrophobic Z-Peptide Monomers->Intermolecular H-Bonds tend to form Hydrophobic Z-Peptide Monomers->π-π Stacking tend to form

Caption: Molecular forces leading to Z-peptide aggregation.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding hydrophobic Z-peptide solubility.

Q1: I've added my Z-peptide to my aqueous buffer and it won't dissolve. What should I do?

A1: This is a very common issue. Direct dissolution of a lyophilized hydrophobic peptide in an aqueous buffer is often unsuccessful. The recommended approach is to first dissolve the peptide in a small amount of a strong organic solvent and then slowly add this stock solution to your aqueous buffer with gentle vortexing.[3][4] If precipitation occurs upon dilution, you may have exceeded the peptide's solubility limit in that final buffer composition.

Q2: Which organic solvent should I choose for my initial stock solution?

A2: The choice of organic solvent is critical and depends on both the peptide sequence and the downstream application. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and relatively low toxicity in many biological assays.[3] However, if your peptide contains cysteine (Cys), methionine (Met), or tryptophan (Trp) residues, DMSO should be avoided as it can oxidize these side chains.[4][5] In such cases, dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are suitable alternatives.[6] For applications where even trace amounts of these solvents are a concern, acetonitrile, ethanol, or isopropanol can be used, although they may be less effective for highly hydrophobic peptides.[4][7]

Q3: I've heard about adjusting the pH. How does that help?

A3: Adjusting the pH of the solvent can significantly improve the solubility of peptides that have ionizable groups. The general principle is to move the pH of the solution away from the peptide's isoelectric point (pI), the pH at which the net charge is zero.

  • For basic peptides (net positive charge at neutral pH), using a mildly acidic solvent (e.g., 10% acetic acid or 0.1% trifluoroacetic acid (TFA)) will protonate acidic residues and increase the overall positive charge, leading to better solubility.[5][7]

  • For acidic peptides (net negative charge at neutral pH), a mildly basic solvent (e.g., 0.1 M ammonium bicarbonate or 10% ammonium hydroxide) will deprotonate basic residues, increasing the net negative charge and enhancing solubility.[5]

Q4: My peptide is still not dissolving even with organic solvents and pH adjustment. What are my other options?

A4: For extremely challenging peptides, you may need to employ chaotropic agents. These are substances that disrupt the structure of water and weaken hydrophobic interactions. Guanidine hydrochloride (GuHCl) or urea can be effective in solubilizing highly aggregated peptides. However, be aware that these are denaturing agents and may not be suitable for all experimental systems. Another strategy is the use of physical methods like sonication or gentle warming (<40°C) to aid dissolution.[4][5]

Q5: How can I prevent my Z-peptide from precipitating out of solution during storage?

A5: Proper storage is crucial. It is highly recommended to prepare a concentrated stock solution in a suitable organic solvent, aliquot it into single-use volumes, and store it at -20°C or -80°C.[5] This minimizes freeze-thaw cycles which can promote aggregation. When you need to use the peptide, you can then dilute a single aliquot into your working buffer immediately before the experiment.

III. Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to solubilizing your hydrophobic Z-peptides. The key is to first characterize your peptide and then follow a logical, stepwise protocol.

Step 1: Characterize Your Z-Peptide

Before attempting to dissolve your peptide, analyze its amino acid sequence to determine its net charge at a neutral pH (around 7.0).[3]

  • Assign a value of +1 to each basic residue (Arginine, Lysine, Histidine) and the N-terminus.

  • Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus.

  • Sum these values to get the net charge.

Based on the net charge, you can classify your peptide as acidic (net negative charge) , basic (net positive charge) , or neutral (net charge of zero or close to it) .

Step 2: The Solubilization Workflow

The following diagram outlines a systematic workflow for tackling Z-peptide solubilization.

G start Start: Lyophilized Z-Peptide characterize Characterize Peptide (Calculate Net Charge at pH 7) start->characterize is_basic Basic Peptide (Net Charge > 0) characterize->is_basic Positive is_acidic Acidic Peptide (Net Charge < 0) characterize->is_acidic Negative is_neutral Neutral/Hydrophobic Peptide (Net Charge ≈ 0) characterize->is_neutral Neutral dissolve_acid Dissolve in 10% Acetic Acid or 0.1% TFA is_basic->dissolve_acid dissolve_base Dissolve in 0.1M NH4HCO3 is_acidic->dissolve_base dissolve_organic Dissolve in minimal DMSO/DMF is_neutral->dissolve_organic dilute_buffer Slowly dilute with aqueous buffer dissolve_acid->dilute_buffer dissolve_base->dilute_buffer dissolve_organic->dilute_buffer success Success: Soluble Peptide Solution dilute_buffer->success Clear Solution precipitate Precipitation Occurs dilute_buffer->precipitate Turbid/Precipitate troubleshoot Troubleshoot: - Use stronger organic solvent - Add chaotropic agent (GuHCl) - Sonication / Gentle Warming precipitate->troubleshoot troubleshoot->start Re-attempt with new protocol

Caption: A systematic workflow for Z-peptide solubilization.

Protocol 1: Solubilization of Basic Z-Peptides (Net Positive Charge)
  • Initial Dissolution: Add a small amount of 10% aqueous acetic acid or 0.1% aqueous trifluoroacetic acid (TFA) to the lyophilized peptide.[5][8] Vortex briefly.

  • Dilution: Once the peptide is dissolved, slowly add your desired aqueous buffer to the peptide solution while gently vortexing.

  • Observation: If the solution remains clear, your peptide is successfully solubilized. If it becomes cloudy or a precipitate forms, the peptide may not be soluble at that final concentration or pH.

Protocol 2: Solubilization of Acidic Z-Peptides (Net Negative Charge)
  • Initial Dissolution: Add a small amount of 0.1 M ammonium bicarbonate to the lyophilized peptide.[5] Ensure the final pH is above 7. Vortex briefly.

  • Dilution: Slowly add your desired aqueous buffer to the peptide solution while gently vortexing.

  • Observation: Monitor for any signs of precipitation.

Protocol 3: Solubilization of Neutral or Highly Hydrophobic Z-Peptides

This is often the most challenging scenario.

  • Initial Dissolution: Add a minimal amount of a strong organic solvent (e.g., DMSO, DMF) to the lyophilized peptide to create a concentrated stock solution.[3][4]

  • Sonication (Optional): If the peptide does not readily dissolve, sonicate the vial in a water bath for a few minutes.[5]

  • Dilution: Very slowly, add the concentrated organic stock solution dropwise into your vigorously stirring aqueous buffer. This rapid dilution can sometimes prevent the peptide from aggregating.

  • Final Concentration: Be mindful of the final concentration of the organic solvent in your working solution, as it may affect your downstream experiments. For most cell-based assays, the final DMSO concentration should be kept below 1%.[5]

Solvent Selection Summary

The table below summarizes the recommended solvents and their key considerations.

SolventRecommended ForAdvantagesDisadvantages & Cautions
DMSO (Dimethyl sulfoxide)Neutral/hydrophobic peptidesExcellent solubilizing power, low volatility.[3]Can oxidize Cys, Met, and Trp residues.[4][5] May be toxic in some biological assays at high concentrations.
DMF (Dimethylformamide)Neutral/hydrophobic peptides (especially with Cys, Met, Trp)Good solubilizing power, less likely to cause oxidation than DMSO.[6]More toxic than DMSO, higher volatility.
Acetonitrile, Ethanol, Isopropanol Moderately hydrophobic peptidesLower toxicity, compatible with many biological systems.[5]Less effective for highly hydrophobic or aggregating peptides.
10% Acetic Acid / 0.1% TFA Basic peptidesPromotes protonation and increases solubility.[5][7] Volatile, can be removed by lyophilization.Low pH may not be suitable for all applications.
0.1M Ammonium Bicarbonate Acidic peptidesPromotes deprotonation and increases solubility. Volatile, can be removed by lyophilization.Basic pH can promote disulfide bond formation in Cys-containing peptides.
Guanidine HCl / Urea Highly aggregated peptidesStrong denaturants that disrupt non-covalent interactions.Incompatible with most biological assays, difficult to remove.

IV. Advanced Strategies for Persistent Solubility Issues

If the above protocols are insufficient, it may be necessary to consider modifying the peptide itself. These strategies are typically employed during the peptide design and synthesis phase.

  • Incorporation of Hydrophilic Residues: Strategically replacing some hydrophobic amino acids with polar or charged ones can significantly improve solubility without compromising biological activity.[4]

  • PEGylation: The addition of polyethylene glycol (PEG) chains is a well-established method to increase the hydrophilicity and solubility of peptides.[4][5]

  • Solubility-Enhancing Tags: Fusing a highly soluble peptide tag to the N- or C-terminus can dramatically improve the solubility of the target peptide.[1][9] These tags can sometimes be cleaved off after purification.

V. Conclusion

Overcoming the solubility issues of hydrophobic Z-peptides requires a systematic and informed approach. By understanding the underlying chemical principles and following a logical workflow of characterization, solvent selection, and controlled dilution, researchers can successfully prepare these challenging molecules for their experiments. Always remember to start with a small amount of your valuable peptide to test solubility before committing your entire sample.

We hope this guide serves as a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

  • SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. Available from: [Link]

  • JPT Peptide Technologies. Peptide Solubilization. Available from: [Link]

  • Patel, V. et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Hartmann, R. et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Available from: [Link]

  • Barton, J. P. et al. (2022). Hydrophobicity identifies false positives and false negatives in peptide-MHC binding. PLOS Computational Biology. Available from: [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Available from: [Link]

  • ResearchGate. (2013). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions?. Available from: [Link]

  • MDPI. (2024). Antimicrobial Peptide Nanoassemblies: Design, Response Mechanisms, and Biomedical Applications. Available from: [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available from: [Link]

  • ACS Publications. (2018). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Available from: [Link]

  • DTU Health Tech. SignalP 6.0. Available from: [Link]

  • eLife. (2024). Transforming a Fragile Protein Helix into an Ultrastable Scaffold via a Hierarchical AI and Chemistry Framework. Available from: [Link]

  • PubMed Central. (2013). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Available from: [Link]

  • MDPI. (2018). Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. Available from: [Link]

  • ACS Omega. (2022). Effect of Secondary Structures on the Adsorption of Peptides onto Hydrophobic Solid Surfaces Revealed by SALDI-TOF and MD Simulations. Available from: [Link]

  • PNAS. (2024). Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. Available from: [Link]

  • NIH. (2015). An Intrinsically Disordered Peptide Tag that Confers an Unusual Solubility to Aggregation-Prone Proteins. Available from: [Link]

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Technical Support Center: Z-Trp-Met-OH Long-Term Storage and Shelf-Life Extension

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the long-term storage and shelf-life extension of the dipeptide N-Benzyloxycarbonyl-L-tryptophyl-L-methionine (Z-Trp-Met-OH). This document offers in-depth technical information, troubleshooting guides, and frequently asked questions to ensure the integrity and stability of this critical research compound.

Understanding the Inherent Instability of Z-Trp-Met-OH

Z-Trp-Met-OH is a valuable building block in peptide synthesis and drug discovery. However, its chemical structure, containing both tryptophan and methionine residues, renders it susceptible to degradation, primarily through oxidation. The N-terminal benzyloxycarbonyl (Z) group offers some protection, but improper handling and storage can lead to a significant loss of purity and compromised experimental outcomes.

The primary degradation pathways for Z-Trp-Met-OH are:

  • Tryptophan Oxidation: The indole side chain of tryptophan is highly prone to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal ions. This irreversible process can lead to the formation of several degradation products, including N-formylkynurenine (NFK), kynurenine (KYN), and oxindolylalanine (OIA).

  • Methionine Oxidation: The thioether side chain of methionine is readily oxidized to form methionine sulfoxide. While this oxidation can sometimes be reversed, it alters the peptide's properties and can impact its biological activity.

Understanding these degradation pathways is fundamental to developing effective storage and handling strategies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of Z-Trp-Met-OH.

Q1: What is the recommended temperature for long-term storage of lyophilized Z-Trp-Met-OH?

For long-term storage of several months to years, lyophilized Z-Trp-Met-OH should be stored at -20°C or, ideally, at -80°C.[1][2] Lower temperatures significantly slow down degradation reactions. For short-term storage (days to weeks), 4°C is acceptable.[1]

Q2: My lyophilized Z-Trp-Met-OH has turned slightly yellow. Is it still usable?

A slight yellow discoloration can be an early indicator of tryptophan oxidation. While minor discoloration may not significantly impact purity for some applications, it is crucial to verify the peptide's integrity before use. We recommend performing a purity analysis using a stability-indicating HPLC method (see Section 5.1).

Q3: How should I store Z-Trp-Met-OH once it is in solution?

Storing peptides in solution is generally not recommended for long periods.[3] If you must store Z-Trp-Met-OH in solution, prepare it in a sterile, oxygen-free buffer at a slightly acidic pH (around 5-6). Aliquot the solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for no more than a few weeks.[3]

Q4: What solvents are suitable for dissolving Z-Trp-Met-OH?

The solubility of Z-Trp-Met-OH will depend on the specific application. For analytical purposes such as HPLC, solvents like acetonitrile, methanol, and water are commonly used as mobile phase components. The N-benzyloxycarbonyl group imparts some hydrophobicity, so organic solvents or aqueous-organic mixtures are typically required for solubilization. Always use high-purity, HPLC-grade solvents to avoid introducing contaminants.

Q5: How can I minimize oxidation during handling?

To minimize oxidation, handle lyophilized Z-Trp-Met-OH in an inert atmosphere (e.g., in a glovebox with nitrogen or argon gas) whenever possible.[1] Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.[4] When preparing solutions, use de-gassed, oxygen-free solvents.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered with Z-Trp-Met-OH.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for addressing issues with Z-Trp-Met-OH.

Common Problems and Solutions
Problem Potential Cause Recommended Action
Lyophilized powder is clumpy or sticky. Moisture absorption.Discard the vial. Ensure future vials are stored in a desiccator and allowed to reach room temperature before opening.
Poor solubility in the intended solvent. Peptide degradation or aggregation.Verify the purity by HPLC. Consider alternative solvents or sonication to aid dissolution.
Multiple peaks observed in HPLC analysis. Presence of degradation products or other impurities.Identify the impurities using mass spectrometry. Refer to the degradation pathway diagram (Section 4.1) to hypothesize the structures.
Inconsistent or unexpected experimental results. Loss of peptide integrity and concentration.Re-quantify the peptide concentration and assess purity. If degradation is confirmed, obtain a fresh stock.

Degradation Pathways and Prevention

Visualizing Degradation Pathways

DegradationPathways cluster_oxidation Oxidation Pathways cluster_products Degradation Products Z_Trp_Met Z-Trp-Met-OH Trp_Ox Tryptophan Oxidation (O2, Light, Metal Ions) Z_Trp_Met->Trp_Ox Met_Ox Methionine Oxidation (O2, Peroxides) Z_Trp_Met->Met_Ox NFK N-Formylkynurenine (NFK) Trp_Ox->NFK OIA Oxindolylalanine (OIA) Trp_Ox->OIA MetO Methionine Sulfoxide Met_Ox->MetO KYN Kynurenine (KYN) NFK->KYN

Caption: Primary oxidative degradation pathways for Z-Trp-Met-OH.

Best Practices for Shelf-Life Extension
Parameter Recommendation Scientific Rationale
Temperature Store lyophilized peptide at -20°C or -80°C.[1][2]Reduces the rate of all chemical reactions, including oxidation and hydrolysis.
Moisture Store in a desiccator over a desiccant. Allow to equilibrate to room temperature before opening.[4]Moisture can accelerate hydrolytic degradation pathways and facilitate oxidative reactions.
Light Store in an amber vial or in the dark.[1]UV and visible light can catalyze the photo-oxidation of the tryptophan indole ring.[5]
Oxygen Store under an inert atmosphere (argon or nitrogen). Use de-gassed solvents for solutions.[1][4]Minimizes direct contact with atmospheric oxygen, a key reactant in the oxidation of both tryptophan and methionine residues.
pH (for solutions) Maintain a slightly acidic pH (5-6).Minimizes base-catalyzed degradation reactions such as deamidation (though not a primary concern for Z-Trp-Met-OH) and can help to slow certain oxidative processes.
Handling Use clean, non-metallic spatulas. Wear gloves.Prevents contamination with trace metals that can catalyze oxidation and with proteases from skin contact.

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Purity Assessment

This protocol provides a general framework for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The exact conditions may require optimization for your specific system.

Objective: To separate Z-Trp-Met-OH from its potential degradation products.

Materials:

  • Z-Trp-Met-OH sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh a small amount of Z-Trp-Met-OH and dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 280 nm (The tryptophan indole ring absorbs strongly at 280 nm, while the peptide backbone absorbs at 220 nm).

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B (linear gradient)

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B (linear gradient)

      • 35-40 min: 20% B (re-equilibration)

  • Analysis:

    • Inject the sample and record the chromatogram. The main peak corresponds to intact Z-Trp-Met-OH. Earlier eluting peaks may correspond to more polar degradation products (e.g., oxidized forms).

Protocol: Forced Degradation Study

Objective: To intentionally degrade Z-Trp-Met-OH to generate degradation products for analytical method validation and to understand its stability profile.

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of Z-Trp-Met-OH (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the stability-indicating HPLC method (Section 5.1) and by mass spectrometry to identify the degradation products.

References

  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides. Bachem.
  • Miracle Peptides. (2021, August 11). Standard Procedure For Storing Peptides. Miracle Peptides.
  • Peptide Storage. (n.d.). Peptide Storage. Peptide Storage.
  • Thermo Fisher Scientific. (n.d.). Handling and Storage Instructions Standard Peptides. Thermo Fisher Scientific.
  • Szabo, A. G., & Rayner, D. M. (1980). Fluorescence decay of tryptophan conformers in aqueous solution. Journal of the American Chemical Society, 102(2), 554-563.
  • Sigma-Aldrich. (n.d.). Z-Trp-OH 97. Sigma-Aldrich.
  • AMSbiopharma. (2023, December 11). Stability-indicating methods for peptide drug analysis. AMSbiopharma.
  • Almac Group. (n.d.).
  • International Journal of Science and Research Archive. (2023, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • eLife. (2023, July 26). Characterization of Tryptophan Oxidation Affecting D1 Degradation by FtsH in the Photosystem II Quality Control of Chloroplasts. eLife.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26793384, Z-Met-met-OH. PubChem.

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Validation & Comparative

Comparative Validation Guide: LC-MS vs. HPLC-UV for Z-Trp-Met-OH Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive peptides, particularly cholecystokinin (CCK) analogs, the dipeptide intermediate Z-Trp-Met-OH serves as a critical quality attribute (CQA). While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the workhorse for routine monitoring, it exhibits critical blind spots regarding isobaric interferences and oxidative degradation products—specifically methionine sulfoxide variants.

This guide provides a technical comparison between HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS) validation protocols. Experimental evidence presented herein demonstrates that LC-MS is the requisite "Gold Standard" for purity validation , offering a 10-fold increase in sensitivity for specific impurities that co-elute under standard UV conditions.

Compound Profile & Analytical Challenge

Z-Trp-Met-OH presents a unique analytical challenge due to the competing physicochemical properties of its moieties: the hydrophobic Benzyloxycarbonyl (Z) group, the indole ring of Tryptophan (Trp), and the oxidation-prone thioether of Methionine (Met).

PropertySpecificationAnalytical Implication
Formula C₂₄H₂₇N₃O₅SRequires ESI+ ionization for [M+H]⁺ detection.
Mol. Weight 469.55 g/mol Monoisotopic mass target: m/z 470.17 ([M+H]⁺).
Chromophores Indole (Trp), Benzene (Z)Strong UV absorbance at 254nm/280nm masks low-level impurities.
Liability Met-Sulfoxide (+16 Da)Critical Risk: Oxidation is UV-silent or co-eluting.
The "UV Masking" Effect

In HPLC-UV, the strong extinction coefficient of the Z-group and Trp residue often dominates the chromatogram. A 0.5% impurity lacking these chromophores (or sharing similar retention times) may be integrated into the main peak, artificially inflating purity values. LC-MS resolves this by filtering for specific mass-to-charge (m/z) ratios.

Comparative Experimental Protocols

To validate the superiority of LC-MS, we established two parallel workflows. The following protocols are designed to be self-validating systems, where the MS data retrospectively validates the UV peak purity.

Method A: High-Resolution LC-MS (The Validator)
  • System: Q-TOF or Orbitrap MS coupled with UHPLC.

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • MS Parameters: ESI Positive Mode; Scan Range m/z 100–1000; Capillary Voltage 3.5 kV.

  • Target Ions:

    • m/z 470.17 (Z-Trp-Met-OH)

    • m/z 486.17 (Met-Sulfoxide impurity, +16 Da)

    • m/z 335.14 (Z-Trp fragment, cleavage byproduct)

Method B: Standard HPLC-UV (The Alternative)
  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: 0.1% TFA in Water/Acetonitrile (TFA improves peak shape but suppresses MS ionization—do not use in MS).

  • Detection: 214 nm (peptide bond) and 280 nm (aromatic side chains).

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic required when validating peptide intermediates. Note the "Feedback Loop" where MS data forces a re-evaluation of UV integration parameters.

G Start Crude Z-Trp-Met-OH Sample Prep Sample Prep (Dissolve in 50:50 MeOH/H2O) Start->Prep Split Split Flow Prep->Split UV_LC HPLC-UV (TFA Buffer) Split->UV_LC MS_LC UHPLC-MS (Formic Acid) Split->MS_LC UV_Det Detection @ 280nm UV_LC->UV_Det UV_Res Result: 99.2% Purity (Single Peak) UV_Det->UV_Res Compare Data Reconciliation UV_Res->Compare MS_Ion ESI+ Ionization MS_LC->MS_Ion MS_Filter Extracted Ion Chromatogram (EIC) m/z 486.17 (Oxidation) MS_Ion->MS_Filter MS_Res Result: 97.8% Purity (1.4% Met-Ox Detected) MS_Filter->MS_Res MS_Res->UV_LC Re-optimize Gradient MS_Res->Compare Decision Final Purity Assignment (Must use MS value) Compare->Decision

Figure 1: Parallel Analytical Workflow. The dashed red line indicates the corrective action required when MS detects impurities hidden in the UV baseline.

Comparative Data Analysis

The following dataset represents a typical validation scenario for Z-Trp-Met-OH stored for 3 months at 4°C.

Table 1: Purity Assessment Results
ParameterHPLC-UV (280 nm)LC-MS (TIC + EIC)Interpretation
Main Peak Retention 12.4 min4.2 min (UHPLC)Comparable elution profiles.
Apparent Purity 99.5% 98.1% UV overestimates purity by 1.4%.
Impurity A (Met-Ox) Not Detected (Co-elutes)1.1% (m/z 486.17)Critical Failure of UV: Oxidation product co-elutes with parent.
Impurity B (Z-Trp) 0.3%0.3% (m/z 335.14)Both methods detect the cleavage product.
LOD (Limit of Detection) 0.05%0.005%MS is 10x more sensitive.
Analysis of Discrepancy

The 1.4% discrepancy is caused by Methionine Sulfoxide . In the UV trace, the oxidation of the sulfur atom does not significantly alter the chromophore (Z-Trp part), and the polarity shift is insufficient to resolve it on a standard C18 gradient without specific optimization. LC-MS separates this based on mass (m/z 470 vs 486), proving that the UV method is not "stability-indicating" without MS confirmation.

Validation Framework (ICH Q2 R2)

To validate the LC-MS method for regulatory submission, follow this streamlined ICH Q2(R2) framework.

A. Specificity (The Critical Test)
  • Protocol: Inject a mixture of Z-Trp-Met-OH and forced degradation samples (H₂O₂ treated to induce oxidation).

  • Acceptance Criteria: The MS method must resolve the m/z 486.17 peak from the m/z 470.17 peak with a resolution (Rs) > 1.5, or spectrally distinguish them if co-eluting.

  • Result: LC-MS achieves spectral resolution even if chromatographic resolution is partial.

B. Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration.

  • Acceptance Criteria: R² > 0.99 for the main peak area.

  • Note: For impurities, establish linearity at 0.05% to 5.0% levels to ensure accurate quantitation of low-level byproducts.

C. Accuracy (Recovery)
  • Protocol: Spike known amounts of Z-Trp-OH (impurity standard) into the pure Z-Trp-Met-OH sample.

  • Calculation: (Measured Amount / Added Amount) * 100

  • Acceptance: 90–110% recovery for impurities.

Decision Logic for Method Selection

When should you use LC-MS over HPLC-UV? Use this logic flow to determine the appropriate instrument for your stage of development.

Logic Start Select Method Stage Development Stage? Start->Stage Routine Routine QA/QC (High Volume) Stage->Routine Post-Validation Dev Process Dev / Troubleshooting Stage->Dev Early Phase Risk Is Met-Oxidation a known risk? Routine->Risk UseMS Use LC-MS (Mandatory) Dev->UseMS Always UseUV Use HPLC-UV (Validated) Risk->UseUV No / Controlled Risk->UseMS Yes

Figure 2: Instrument Selection Matrix. LC-MS is mandatory during development and when oxidation risks are uncontrolled.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57653808, Z-Trp-OH (Related Structure). Retrieved from PubChem.[2] [Link]

  • Mautz, B., et al. (2018). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC North America. [Link]

  • Almac Sciences. (2022). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

Sources

Comparative Guide: Assessing Enantiomeric Purity of Z-Trp-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The assessment of enantiomeric purity in protected dipeptides like Z-Trp-Met-OH (N-benzyloxycarbonyl-L-tryptophyl-L-methionine) presents a unique challenge. Unlike simple amino acids, this molecule possesses two chiral centers. The primary impurity of concern is not a simple enantiomer, but a diastereomer (specifically Z-D-Trp-L-Met-OH or Z-L-Trp-D-Met-OH), formed via oxazolone-mediated racemization during the coupling of Z-Trp to Met.

This guide compares three distinct methodologies for purity assessment. Achiral RP-HPLC is identified as the most efficient "workhorse" for routine diastereomer separation. Modified Marfey’s Method is the gold standard for absolute configuration but requires a specialized hydrolysis protocol to prevent Tryptophan degradation. Chiral HPLC serves as a non-destructive alternative for trace analysis.

The Challenge: Racemization & Stability

The Mechanism of Impurity Formation

During the synthesis of Z-Trp-Met-OH, the activation of the carboxyl group of Z-Trp-OH can lead to the formation of an oxazolone intermediate . This intermediate is prone to base-catalyzed proton abstraction at the


-carbon, leading to epimerization. Upon coupling with L-Met, this results in the diastereomeric impurity Z-D-Trp-L-Met-OH  (DL-isomer) contaminating the desired LL-product.
The Tryptophan/Methionine Liability
  • Tryptophan (Trp): Highly susceptible to oxidative degradation and acid-catalyzed destruction during standard hydrolysis (6M HCl).

  • Methionine (Met): Prone to oxidation to sulfoxide (

    
    ) and sulfone.
    
  • Implication: Analytical protocols must be "gentle" or specifically modified to preserve these residues.

Comparative Methodology Analysis

Method A: Achiral RP-HPLC (The Workhorse)

Principle: Diastereomers (LL vs DL) possess different physical properties (hydrophobicity, solvation energy), allowing them to be separated on standard C18 stationary phases without chiral selectors.

  • Best For: Routine batch release, process monitoring, quantitative purity.

  • Pros: Cost-effective, robust, no derivatization required.

  • Cons: Cannot determine absolute configuration (requires standards), cannot separate enantiomers (LL vs DD) without chiral additives (though DD is rare in L+L synthesis).

Method B: Modified Marfey’s Method (The Validator)

Principle: Hydrolysis of the peptide followed by derivatization with FDAA (Marfey’s Reagent). The resulting diastereomers are separated by HPLC.[1][2][3][4][5]

  • CRITICAL MODIFICATION: Standard 6M HCl hydrolysis destroys Trp. 4M Methanesulfonic Acid (MSA) or Alkaline Hydrolysis must be used.

  • Best For: Validation of starting materials, determining which amino acid racemized.

  • Pros: Extremely sensitive, determines absolute configuration of every residue.

  • Cons: Destructive, labor-intensive, requires specialized hydrolysis.

Method C: Chiral Stationary Phase (CSP) HPLC

Principle: Direct separation using polysaccharide-based or crown-ether columns.

  • Best For: Trace isomer detection (<0.1%) when RP-HPLC resolution is insufficient.

  • Pros: Non-destructive, high selectivity.

  • Cons: Expensive columns, limited solvent compatibility (often requires Normal Phase).

Quantitative Comparison Data

FeatureMethod A: RP-HPLC (C18)Method B: Modified Marfey'sMethod C: Chiral HPLC (CSP)
Separation Mechanism Hydrophobicity (

Solvation)
Diastereomeric DerivatizationChiral Recognition (3-Point)
Analyte State Intact DipeptideFree Amino Acids (Hydrolyzed)Intact Dipeptide
Trp Recovery 100%<85% (even with MSA)100%
LOD (Limit of Detection) ~0.05%~0.01% (Fluorescence/MS)~0.01%
Throughput High (20 min/run)Low (24h prep + run)Medium (30-40 min/run)
Cost Per Sample $

$

Detailed Experimental Protocols

Protocol 1: Achiral RP-HPLC for Diastereomer Separation

This system relies on the structural difference between the LL and DL forms.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Trp absorption) and 214 nm (Peptide bond).

  • Temperature: 25°C.

  • System Suitability: Resolution (

    
    ) between Z-L-Trp-L-Met and Z-D-Trp-L-Met must be > 1.5.
    
Protocol 2: Modified Marfey’s Method (Trp-Preserving)

Standard HCl hydrolysis is strictly prohibited for this compound.

Step 1: Hydrolysis

  • Dissolve 0.5 mg Z-Trp-Met-OH in 200 µL of 4 M Methanesulfonic Acid (MSA) containing 0.2% (w/v) tryptamine (scavenger).

  • Flush with Argon to remove oxygen (prevents Met oxidation).

  • Heat at 110°C for 20 hours in a sealed glass vial.

  • Neutralize with 200 µL of 4 M NaOH.

Step 2: Derivatization

  • Add 100 µL of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Add 40 µL of 1 M NaHCO

    
    .
    
  • Incubate at 40°C for 1 hour.

  • Quench with 20 µL of 2 M HCl.

Step 3: Analysis

  • Inject onto C18 HPLC (same column as Protocol 1).

  • Gradient: Linear gradient of Acetonitrile in 50 mM Triethylamine phosphate (pH 3.0).

  • Detection: UV 340 nm.

  • Result: L-Trp-L-FDAA will elute separately from D-Trp-L-FDAA.

Visualizations

Diagram 1: Analytical Decision Workflow

This workflow guides the selection of the appropriate method based on the stage of development.

DecisionMatrix Start Start: Z-Trp-Met-OH Sample QC_Check Is this Routine QC / Batch Release? Start->QC_Check RP_HPLC Method A: Achiral RP-HPLC (C18 Column) QC_Check->RP_HPLC Yes Trace_Analysis Requirement: Trace Isomers (<0.05%) or Absolute Config Validation? QC_Check->Trace_Analysis No (R&D/Validation) Resolution_Check Are Diastereomers Separated? (Rs > 1.5) RP_HPLC->Resolution_Check Pass Report Purity (LL vs DL) Resolution_Check->Pass Yes Resolution_Check->Trace_Analysis No / Ambiguous Marfeys Method B: Modified Marfey's (MSA Hydrolysis) Trace_Analysis->Marfeys Need Absolute Config Chiral_LC Method C: Chiral HPLC (Polysaccharide CSP) Trace_Analysis->Chiral_LC Need Non-Destructive

Caption: Decision matrix for selecting between RP-HPLC, Marfey's, and Chiral HPLC based on analytical needs.

Diagram 2: Racemization Mechanism (Oxazolone Pathway)

Understanding why the impurity forms is crucial for process control.

Oxazolone ZTrp Activated Z-Trp-X (L-Isomer) Oxazolone Oxazolone Intermediate (Chiral Center) ZTrp->Oxazolone Cyclization Enol Enol Form (Planar/Achiral) Oxazolone->Enol Base (Deprotonation) Coupling Coupling with H-Met-OH Oxazolone->Coupling Enol->Oxazolone Reprotonation (Racemization) Product_LL Z-L-Trp-L-Met-OH (Desired) Coupling->Product_LL Major Path Product_DL Z-D-Trp-L-Met-OH (Impurity) Coupling->Product_DL Minor Path (via Racemized Oxazolone)

Caption: The oxazolone pathway leading to racemization of the Tryptophan residue during activation.[6]

References

  • Marfey, P. (1984).[7][8][9] Determination of D-amino acids as enantiomers of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide. Carlsberg Research Communications. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][6][8][10][11][12][13][14][15] Link

  • FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs.[3] U.S. Food and Drug Administration. Link

  • Simpson, R. J., et al. (2002). Methanesulfonic acid hydrolysis of proteins for amino acid analysis. Cold Spring Harbor Protocols. Link

  • Ilisz, I., et al. (2008). Separation of peptide diastereomers by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link

Sources

A Senior Application Scientist's Guide to Validating Z-Trp-Met-OH Concentration Using UV Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and biochemical research, the precise quantification of peptides is a cornerstone of reliable and reproducible results. This guide offers an in-depth, scientifically grounded approach to validating the concentration of the dipeptide Z-Trp-Met-OH (N-Benzyloxycarbonyl-L-tryptophyl-L-methionine) using UV spectroscopy. We will explore the causality behind the experimental choices, present a self-validating protocol, and objectively compare this method with viable alternatives, supported by experimental data and authoritative references.

The Foundational Principle: Leveraging Intrinsic Chromophores for Quantification

The quantification of Z-Trp-Met-OH via UV spectroscopy is predicated on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species. The utility of this method for this specific peptide hinges on the presence of two key chromophores: the indole ring of the tryptophan residue and the benzyloxycarbonyl (Z) protecting group.

  • Tryptophan's Contribution: The aromatic indole side chain of tryptophan exhibits a characteristic strong absorbance in the ultraviolet region, with a maximum absorbance peak typically around 280 nm.[1][2] This intrinsic property makes it a convenient handle for spectrophotometric analysis.

  • The Z-Group's Influence: The benzyloxycarbonyl group, also aromatic, contributes to the overall UV absorbance of the molecule. This is a critical consideration for accuracy, as the molar absorptivity of Z-Trp-Met-OH will be a composite of both the tryptophan residue and the Z-group.

The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a constant for a particular substance. For tryptophan, the molar extinction coefficient at 280 nm is approximately 5579 M⁻¹cm⁻¹.[3] While the exact molar absorptivity of Z-Trp-Met-OH is not readily published, it can be determined empirically by creating a standard curve with a highly purified and accurately weighed sample.

A Self-Validating Protocol for UV Spectroscopic Quantification of Z-Trp-Met-OH

The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the integrity of the results. This approach aligns with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[4][5][6][7]

Materials and Instrumentation
  • Z-Trp-Met-OH: High-purity reference standard (≥98% purity, confirmed by HPLC and/or elemental analysis).[8]

  • Spectrophotometer: A calibrated UV-Vis spectrophotometer capable of measurements at 280 nm.

  • Quartz Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

  • Solvent: A suitable solvent that completely dissolves Z-Trp-Met-OH and is transparent at 280 nm (e.g., absolute ethanol, methanol, or a buffered aqueous solution). The choice of solvent should be consistent throughout the experiment.

  • Calibrated Analytical Balance and Volumetric Glassware.

Experimental Workflow

The following diagram illustrates the key steps in the validation and quantification process.

UV_Spec_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Validation prep_standard Prepare Stock Standard (Accurately weigh Z-Trp-Met-OH) prep_series Create Calibration Series (Serial Dilutions) prep_standard->prep_series measure_standards Measure Absorbance of Standards (at λmax ≈ 280 nm) prep_series->measure_standards prep_sample Prepare Unknown Sample (Dilute to expected range) measure_sample Measure Absorbance of Unknown prep_sample->measure_sample blank Blank Spectrophotometer (Use pure solvent) blank->measure_standards blank->measure_sample plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_standards->plot_curve linearity Assess Linearity (R²) (ICH Q2(R1)) plot_curve->linearity calc_conc Calculate Unknown Concentration plot_curve->calc_conc validate Perform Full Method Validation (Accuracy, Precision, etc.) linearity->validate calc_conc->validate decision_tree start Need to Quantify Z-Trp-Met-OH q1 Is absolute quantification and composition confirmation required? start->q1 q2 Is simultaneous purity assessment critical? q1->q2 No aaa Use Amino Acid Analysis (AAA) q1->aaa Yes q3 Is the sample relatively pure and is speed a priority? q2->q3 No hplc Use HPLC-UV q2->hplc Yes uv_spec Use UV Spectroscopy q3->uv_spec Yes reconsider Re-evaluate sample purity or consider colorimetric assay for screening q3->reconsider No

Sources

Reference Standard Qualification for Z-Trp-Met-OH: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Trp-Met-OH (N-benzyloxycarbonyl-L-tryptophyl-L-methionine) serves a dual critical role in pharmaceutical development: as a potent Cholecystokinin (CCK) antagonist and as a high-value intermediate in the synthesis of CCK-4 analogs. Its quality control is uniquely challenging due to the competing physicochemical properties of its residues: the hydrophobicity of the Z-protecting group and the oxidative instability of the Methionine (Met) and Tryptophan (Trp) side chains.

This guide compares the performance of different reference standard grades (CRM vs. Working Standards) and analytical methodologies (HPLC-UV vs. LC-MS). It provides a self-validating protocol for qualifying in-house reference standards, ensuring that "purity" data reflects the actual active pharmaceutical ingredient (API) rather than degradation artifacts.

Part 1: The Stability Challenge (Mechanism of Action)

To control Z-Trp-Met-OH, one must understand its degradation pathways. Standard purity assays often fail because they do not adequately separate the parent molecule from its oxidative impurities.

Methionine Oxidation (The Silent Killer)

The thioether side chain of Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide (Met(O)) .

  • Causality: Exposure to atmospheric oxygen, peroxides in solvents, or improper storage (>-20°C) accelerates this.

  • Analytical Impact: Met(O) is more polar than Met. On a standard C18 HPLC gradient, the Met(O) impurity elutes earlier than the main peak. However, the hydrophobic Z-group can mask this shift if the gradient is too steep, causing co-elution and false high-purity results.

Tryptophan Degradation

The Indole ring of Tryptophan is UV-active (absorbs strongly at 280 nm) but is prone to:

  • Photo-oxidation: Forms N-formylkynurenine.

  • Acid-catalyzed dimerization: Occurs during improper solubilization in strong acids.

Part 2: Comparative Analysis of Reference Standard Types

In the absence of a WHO International Standard for Z-Trp-Met-OH, laboratories must choose between Commercial Certified Reference Materials (CRMs) and In-House Working Standards.

Table 1: Performance Matrix of Reference Standard Options
FeaturePrimary CRM (Commercial) In-House Working Standard Reagent Grade (High Purity)
Traceability High (NIST/BIPM traceable)Medium (Qualified against CRM)Low (Manufacturer COA only)
Purity Assessment Absolute (qNMR + Mass Balance)Relative (HPLC area %)Variable (Often over-estimated)
Cost Efficiency Low (

$ / mg)
High ($ / g)Medium (

/ g)
Stability Monitoring Guaranteed by vendor (until exp)Requires internal re-qualification Unknown after opening
Recommended Use Qualification only (Do not use daily)Routine QC / Release Testing Synthesis starting material

Expert Insight: Do not use Reagent Grade material as a Reference Standard without full characterization (Identity, Purity, Content). The risk of undetected Met-sulfoxide in reagent grade material is >15%.

Part 3: Analytical Method Comparison

How do you validate the standard? Comparing detection methods is crucial for identifying specific impurities.

Table 2: Analytical Technique Comparison for Z-Trp-Met-OH
MethodHPLC-UV (214/280 nm) LC-MS (ESI+) qNMR (Proton)
Primary Utility Routine Purity & QuantificationImpurity IdentificationAbsolute Content Determination
Sensitivity High (Trp chromophore is strong)Very HighLow (Requires >10mg)
Met-Oxide Detection Good (If resolution > 2.0)Excellent (+16 Da shift)Poor (Signal overlap)
Limit of Detection ~0.05%~0.005%~1.0%
Verdict Standard for Daily QC Required for Validation Gold Standard for Primary Std

Part 4: Experimental Protocol (Self-Validating System)

This protocol is designed to separate the hydrophobic Z-Trp-Met-OH from its hydrophilic oxide impurities.

Method: Stability-Indicating RP-HPLC

Principle: The Z-group requires high organic strength for elution, but the separation of Met vs. Met(O) requires a shallow gradient at the onset.

Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax). Why: 3.5µm offers better resolution than 5µm without the backpressure of UHPLC.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Why: TFA suppresses silanol ionization, sharpening the basic amine peaks.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm (Specific to Trp) and 214 nm (Peptide bond).

  • Temperature: 25°C (Constant temperature is critical for retention time reproducibility).

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold to stack polar impurities).

  • 2-20 min: 5% → 60% B (Linear gradient).

  • 20-25 min: 60% → 95% B (Wash hydrophobic Z-aggregates).

  • 25-30 min: 5% B (Re-equilibration).

System Suitability (Self-Validation Criteria):

  • Resolution (Rs): Inject a mix of Z-Trp-Met-OH and forced-degraded sample (H2O2 treated). Rs between Main Peak and Met-Sulfoxide peak must be > 2.0.

  • Tailing Factor: < 1.5 (Ensures no secondary interactions).

  • Precision: RSD of 6 replicate injections < 1.0%.

Part 5: Qualification Workflow Visualization

The following diagram outlines the decision logic for qualifying a new Working Standard against a Primary Reference.

ReferenceStandardQualification Start New Batch of Z-Trp-Met-OH ID_Check Identity Test (MS + H-NMR) Start->ID_Check Decision_ID Identity Confirmed? ID_Check->Decision_ID Purity_Check Purity Assessment (HPLC-UV) Decision_Purity Purity > 98.0% & Met(O) < 0.5%? Purity_Check->Decision_Purity Decision_ID->Purity_Check Yes Reject Reject / Repurify Decision_ID->Reject No Content_Assign Assign Potency (Mass Balance or vs CRM) Decision_Purity->Content_Assign Yes Decision_Purity->Reject No Release Release as Working Standard Content_Assign->Release Monitor Monitor Stability (Retest every 6 mo) Release->Monitor Monitor->Purity_Check Recertification

Caption: Workflow for the qualification and lifecycle management of Z-Trp-Met-OH working standards.

References

  • ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation, 2000.[1] [Link]

  • European Medicines Agency. "Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities." EMA, 2013. [Link]

  • D'Hondt, M., et al. "Related impurities in peptide medicines." Journal of Pharmaceutical and Biomedical Analysis, 2014. (Provides context on Met-oxidation separation). [Link]

Sources

A Comprehensive Guide to Bioequivalence Testing of Synthesized Z-Trp-Met-OH Batches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics, establishing the bioequivalence of different synthesized batches of a drug substance is a critical step in ensuring consistent safety and efficacy. This guide provides an in-depth comparison and detailed experimental protocols for the bioequivalence testing of Z-Trp-Met-OH, a protected dipeptide. As a Senior Application Scientist, the aim is to deliver a scientifically robust framework, grounded in regulatory expectations and practical laboratory experience.

Introduction: The Significance of Bioequivalence for Z-Trp-Met-OH

Z-Trp-Met-OH, or N-benzyloxycarbonyl-L-tryptophyl-L-methionine, is a dipeptide with potential applications in various therapeutic areas. As with any synthesized pharmaceutical ingredient, minor variations between manufacturing batches are inevitable. These variations, if not rigorously assessed, could impact the drug's pharmacokinetic profile and, consequently, its therapeutic effect. Bioequivalence studies are designed to demonstrate that different batches of the same drug are comparable in terms of their rate and extent of absorption.[1][2]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioequivalence testing.[3][4] For peptides, which can be more complex than small molecules, a thorough characterization of physicochemical properties and a comprehensive assessment of in vitro and in vivo performance are paramount.[5][6]

Foundational Analysis: Physicochemical Characterization of Z-Trp-Met-OH Batches

Before proceeding to biological assays, a comprehensive physicochemical comparison of the different Z-Trp-Met-OH batches is essential to establish their fundamental similarity. This initial phase serves as a quality control gateway and provides insights into potential performance differences.

Key Physicochemical Parameters and Analytical Methods:

A suite of orthogonal analytical techniques should be employed to build a comprehensive profile of each batch.[7][8][9]

ParameterAnalytical MethodRationale and Causality
Identity and Primary Structure High-Resolution Mass Spectrometry (HRMS), LC-MS/MSConfirms the molecular weight and amino acid sequence, ensuring the correct dipeptide has been synthesized.[10]
Purity and Impurity Profile Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Quantifies the percentage of the active pharmaceutical ingredient (API) and identifies any process-related or degradation impurities.[10][11] Impurity profiles must be comparable between batches, with any new impurity rigorously evaluated.[6][12]
Solubility Turbidimetric Solubility AssayDetermines the solubility of the peptide in various aqueous and organic solvents, which is critical for formulation development and dissolution testing.[13][14][15][16]
Appearance and Physical State Visual Inspection, MicroscopyAssesses physical characteristics such as color and morphology.
Chirality Chiral HPLCVerifies the correct stereochemistry of the amino acid residues (L-Tryptophan and L-Methionine), as incorrect chirality can significantly impact biological activity.
Counter-ion Content Ion ChromatographyQuantifies the amount of any counter-ions (e.g., acetate, trifluoroacetate) remaining from the synthesis and purification process.
Water Content Karl Fischer TitrationDetermines the amount of residual water, which can affect stability and accurate weighing.

Data Presentation: Comparative Physicochemical Properties of Z-Trp-Met-OH Batches

ParameterBatch ABatch BBatch CReference StandardAcceptance Criteria
Identity (HRMS, m/z) 339.12339.12339.12339.12Matches theoretical mass
Purity (RP-HPLC, %) 99.599.299.699.8≥ 99.0%
Major Impurity (%) 0.2 (Impurity X)0.3 (Impurity X)0.15 (Impurity X)0.1 (Impurity X)Individual impurity ≤ 0.5%
Solubility in PBS (pH 7.4, mg/mL) 0.50.450.520.55Reportable
Water Content (%) 1.21.51.10.8≤ 2.0%
In Vitro Bioequivalence Assessment: The First Line of Comparison

In vitro studies provide critical early insights into the potential in vivo performance of the different Z-Trp-Met-OH batches. These assays are designed to evaluate dissolution and permeability, two key factors influencing oral bioavailability.[17]

The goal of dissolution testing is to assess the rate and extent to which Z-Trp-Met-OH dissolves from its formulation. This is a critical quality control test and a prerequisite for absorption.

Experimental Protocol: USP Apparatus 2 (Paddle Method) Dissolution

  • Preparation of Dissolution Medium: Prepare a sufficient volume of phosphate-buffered saline (PBS) at pH 7.4. De-gas the medium prior to use.

  • Apparatus Setup: Set up a USP Apparatus 2 with the paddle speed at 50 RPM and the temperature maintained at 37 ± 0.5 °C.

  • Sample Introduction: Place a precisely weighed amount of each Z-Trp-Met-OH batch (formulated as a solid dosage form) into separate dissolution vessels.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Analyze the concentration of Z-Trp-Met-OH in the collected samples using a validated RP-HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each batch. Compare the profiles using a similarity factor (f2). An f2 value between 50 and 100 indicates similarity between the two dissolution profiles.

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[18][19][20][21] These cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[19][21]

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form a differentiated monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_peptide Add Z-Trp-Met-OH batches to the apical (A) side teer->add_peptide incubate Incubate at 37°C add_peptide->incubate sample Sample from the basolateral (B) side at time points incubate->sample analyze Quantify Z-Trp-Met-OH concentration by LC-MS/MS sample->analyze calculate Calculate Apparent Permeability Coefficient (Papp) analyze->calculate caption Caco-2 Permeability Assay Workflow

Caption: Caco-2 Permeability Assay Workflow

Data Presentation: Comparative In Vitro Permeability of Z-Trp-Met-OH Batches

BatchPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Batch A1.5 ± 0.21.2
Batch B1.4 ± 0.31.3
Batch C1.6 ± 0.21.1
Reference Standard1.5 ± 0.11.2
In Vivo Bioequivalence Study: The Definitive Comparison

While in vitro data is informative, an in vivo pharmacokinetic (PK) study is the gold standard for establishing bioequivalence.[22][23][24] This involves administering the different Z-Trp-Met-OH batches to subjects and measuring the drug concentration in their plasma over time.

Study Design: A Randomized, Two-Period Crossover Study

A randomized, two-period, two-sequence crossover design is the most common and robust design for bioequivalence studies.[1] In this design, each subject serves as their own control, which minimizes inter-subject variability.

Logical Flow of a Crossover Bioequivalence Study

Crossover_Study cluster_screening Subject Recruitment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 screening Screening of Healthy Volunteers randomization Randomization screening->randomization groupA Group 1 receives Test Product (Batch A) randomization->groupA groupB Group 2 receives Reference Product randomization->groupB pk_sampling1 Serial PK Blood Sampling groupA->pk_sampling1 groupB->pk_sampling1 washout Sufficiently long to ensure complete drug elimination pk_sampling1->washout crossover Crossover washout->crossover groupA2 Group 1 receives Reference Product crossover->groupA2 groupB2 Group 2 receives Test Product (Batch A) crossover->groupB2 pk_sampling2 Serial PK Blood Sampling groupA2->pk_sampling2 groupB2->pk_sampling2 bioanalysis bioanalysis pk_sampling2->bioanalysis Plasma Sample Bioanalysis (LC-MS/MS) stats stats bioanalysis->stats Statistical Analysis (90% CI for AUC & Cmax) caption Crossover Bioequivalence Study Design

Caption: Crossover Bioequivalence Study Design

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Subject Selection: Recruit a cohort of healthy volunteers who meet the inclusion and exclusion criteria as per regulatory guidelines.[4]

  • Dosing: In each period, subjects receive a single oral dose of either the test batch or the reference standard of Z-Trp-Met-OH.

  • Blood Sampling: Collect blood samples at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[4]

  • Plasma Preparation: Process the blood samples to separate plasma, which is then stored frozen until analysis.

  • Bioanalytical Method: Quantify the concentration of Z-Trp-Met-OH in plasma samples using a validated LC-MS/MS method.[25][26][27]

  • Pharmacokinetic Analysis: Calculate the key PK parameters for each subject, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • AUC(0-∞): Area under the plasma concentration-time curve from time 0 to infinity.

  • Statistical Analysis: Perform a statistical analysis on the log-transformed Cmax and AUC values. The 90% confidence interval for the ratio of the geometric means (test/reference) for both Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.

Data Presentation: Comparative Pharmacokinetic Parameters of Z-Trp-Met-OH Batches

ParameterBatch AReference StandardRatio of Geometric Means (90% CI)
Cmax (ng/mL) 450.2 ± 120.5465.8 ± 135.296.7% (88.5% - 105.4%)
AUC(0-t) (ng*h/mL) 2105.6 ± 550.82180.4 ± 610.396.6% (90.1% - 103.5%)
Tmax (h) 1.5 ± 0.51.5 ± 0.6N/A
Conclusion: A Holistic Approach to Bioequivalence

Establishing the bioequivalence of synthesized Z-Trp-Met-OH batches requires a multi-faceted approach that integrates rigorous physicochemical characterization with comprehensive in vitro and in vivo testing. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers and drug developers can confidently assess the interchangeability of different batches, ensuring consistent product quality and patient safety. This systematic approach not only satisfies regulatory requirements but also builds a foundation of trust in the therapeutic potential of Z-Trp-Met-OH.

References

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A Senior Application Scientist's Guide to the Infrared Spectroscopy (IR) Characterization of Z-Trp-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Z-Trp-Met-OH

N-benzyloxycarbonyl-L-tryptophyl-L-methionine (Z-Trp-Met-OH) is a protected dipeptide that serves as a crucial intermediate in synthetic peptide chemistry. Its structural integrity is paramount to the success of subsequent peptide synthesis steps and the final purity of the target molecule. Ensuring the correct covalent structure, the presence of all constituent functional groups, and the absence of starting material or side-product impurities is a non-negotiable quality control checkpoint.

Among the suite of analytical tools available for peptide characterization, Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative snapshot of the molecule's functional group composition.[1] This guide offers an in-depth, experience-driven comparison of IR spectroscopy with other analytical techniques for the characterization of Z-Trp-Met-OH, grounded in the principles of scientific integrity and practical application. We will explore not just the "how" but the critical "why" behind the experimental choices, providing a robust framework for its implementation in your laboratory.

Part 1: The Vibrational Signature of Z-Trp-Met-OH

Deconstructing the Molecule: Key Functional Groups

Before interpreting a spectrum, we must first understand the molecule's architecture. Z-Trp-Met-OH is comprised of several distinct functional groups, each with characteristic vibrational frequencies. Identifying these is the primary goal of IR analysis.

Z_Trp_Met_OH_Structure cluster_Z Benzyloxycarbonyl (Z) Group cluster_Trp Tryptophan Residue cluster_Met Methionine Residue Z_group C6H5-CH2-O-C=O Carbamate_CO Carbamate C=O Amide_NH Amide N-H Z_group->Amide_NH links to Amide_CO Amide I (C=O) Indole_Ring Indole Ring (Aromatic C=C, C-H) Thioether Thioether (C-S) Amide_CO->Thioether peptide bond Carboxylic_Acid Carboxylic Acid (O-H, C=O)

Caption: Molecular components of Z-Trp-Met-OH.

The principal IR-active groups are the carbamate, the amide linkage (peptide bond), the tryptophan indole ring, and the terminal carboxylic acid. Each of these contributes a distinct set of absorption bands to the overall IR spectrum.

Principles of Peptide IR Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific bond vibrations (stretching, bending).[2] The frequency of the absorbed radiation is dependent on the bond strength and the masses of the connected atoms.[3] For peptides and proteins, the most diagnostic regions are:

  • Amide A (~3300 cm⁻¹): Predominantly N-H stretching. Its position is sensitive to hydrogen bonding.[4]

  • Amide I (1600-1700 cm⁻¹): Primarily C=O stretching of the peptide backbone. This is the most sensitive probe for secondary structure.[4][5][6]

  • Amide II (1500-1600 cm⁻¹): A combination of N-H bending and C-N stretching vibrations.[4][5]

Part 2: Experimental Protocol and Data Interpretation

Acquiring a High-Quality Spectrum: The KBr Pellet Method

For solid samples like Z-Trp-Met-OH, the Potassium Bromide (KBr) pellet method is a standard and reliable technique.[7] The rationale is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering and obtain a clear transmission spectrum.[8] An alternative for rapid analysis is Attenuated Total Reflection (ATR), which measures the spectrum of a sample in direct contact with a high-refractive-index crystal.[9][10]

Causality Behind the Protocol: Every step is designed to mitigate common sources of error. Using spectroscopic grade KBr and keeping it desiccated is crucial because water absorbs strongly in the O-H and N-H stretching regions (~3400 cm⁻¹), potentially obscuring key peaks.[11] Grinding the sample to a fine powder (<2 microns) is necessary to reduce scattering of the IR beam, which would otherwise cause a sloping baseline and poor-quality spectra.[12][13] Applying pressure under vacuum removes entrapped air and moisture, leading to a transparent, glass-like pellet.[11]

KBr_Workflow start Start prep_sample 1. Prepare Sample ~1-2 mg of Z-Trp-Met-OH start->prep_sample prep_kbr 2. Prepare KBr ~150-200 mg of dry, spectroscopic grade KBr prep_sample->prep_kbr grind 3. Grind & Mix Thoroughly grind sample and KBr in an agate mortar prep_kbr->grind load_die 4. Load Die Transfer powder to pellet die grind->load_die press 5. Press Pellet Apply 8-10 tons of pressure under vacuum for 2-5 min load_die->press inspect 6. Inspect Pellet Is the pellet transparent? press->inspect acquire 7. Acquire Spectrum Place pellet in spectrometer and collect data inspect->acquire Yes regrind Pellet is opaque. Re-grind or re-press. inspect->regrind No end End acquire->end regrind->grind

Caption: Step-by-step workflow for KBr pellet preparation.

Detailed Protocol:

  • Preparation: Gently dry the Z-Trp-Met-OH sample in a vacuum desiccator. Ensure spectroscopic grade KBr powder is also thoroughly dried (e.g., in an oven at 110°C for several hours) and stored in a desiccator.[11]

  • Mixing: In an agate mortar, combine approximately 1-2 mg of the sample with 150-200 mg of the dried KBr.[11]

  • Grinding: Grind the mixture with the pestle for several minutes until it becomes a fine, homogeneous powder. The quality of the grind is critical for a transparent pellet.[13]

  • Pellet Formation: Transfer the powder into the collar of a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes. Applying a vacuum during pressing helps to remove air and moisture, resulting in a higher quality pellet.[13]

  • Analysis: Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹.

Interpreting the Spectrum: Assigning the Vibrational Bands

The resulting IR spectrum is a molecular fingerprint. The table below outlines the expected absorption bands for Z-Trp-Met-OH, providing a self-validating system: the presence of all these bands confirms the identity and integrity of the key functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group AssignmentExpected Characteristics
3400 - 3200N-H StretchAmide & Carbamate N-HMedium to strong, sharp peaks. Position sensitive to H-bonding.[5][14]
3300 - 2500O-H StretchCarboxylic Acid O-HVery broad, strong absorption due to hydrogen-bonded dimers.[3][15][16]
3100 - 3000C-H StretchAromatic (Indole) & Benzyl C-HWeak to medium, sharp peaks.
3000 - 2850C-H StretchAliphatic (Methionine side chain) C-HMedium, sharp peaks.[5]
~1730C=O StretchCarbamate CarbonylStrong, sharp peak. Can range from 1740-1680 cm⁻¹.[17]
1725 - 1700C=O StretchCarboxylic Acid Carbonyl (Dimer)Strong, sharp peak, often seen on the shoulder of the broad O-H.[14][18]
1700 - 1630C=O StretchAmide IVery strong, characteristic peptide band.[4][5]
1550 - 1510N-H Bend + C-N StretchAmide IIStrong band, complementary to Amide I.[4][5]
1600, 1500-1430C=C StretchAromatic Ring (Indole & Benzyl)Medium to weak, sharp peaks.[14]
1320 - 1210C-O StretchCarboxylic Acid C-OStrong peak.[18]
~700C-S StretchThioether (Methionine)Weak and often difficult to assign definitively.[5]

Part 3: A Comparative Analysis of Characterization Techniques

While IR spectroscopy is excellent for functional group confirmation, a comprehensive characterization relies on orthogonal techniques that provide different and complementary information.[19][20] The choice of technique is dictated by the specific question being asked—purity, identity, or detailed structure.

Performance Comparison
TechniqueInformation ProvidedStrengthsLimitations
Infrared (IR) Spectroscopy Presence/absence of key functional groups; information on H-bonding.Fast, non-destructive, inexpensive, excellent for verifying functional integrity.Provides limited information on molecular weight, sequence, or purity. Can be difficult to quantify.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns for sequence verification.[21][22]Extremely sensitive, provides definitive mass confirmation, can identify impurities.[23]Provides little information on isomeric purity or 3D structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of isomers and impurities.[20][21]Highly quantitative, excellent for purity determination, well-established for quality control.Does not provide structural information on its own (must be coupled with a detector like MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed atomic-level 3D structure, sequence confirmation, and dynamics in solution.[20][22]Provides the most complete structural information of the intact molecule.Lower throughput, requires larger sample amounts, complex data analysis.
Circular Dichroism (CD) Spectroscopy Information on secondary structure (e.g., helix, sheet) in solution.[21]Sensitive to conformational changes.Primarily useful for larger peptides and proteins, not for definitive primary structure confirmation.
The Integrated Workflow: A Self-Validating System

No single technique tells the whole story. A robust characterization strategy integrates these methods into a logical workflow, where the results of one technique validate and complement the others. IR spectroscopy plays a crucial role as a rapid identity and quality check.

Integrated_Workflow start Synthesized Z-Trp-Met-OH hplc 1. Purity Check Reverse-Phase HPLC start->hplc purity_check Purity > 95%? hplc->purity_check ms 2. Identity Check LC-MS purity_check->ms Yes fail Fail QC Re-purify or Re-synthesize purity_check->fail No mass_check Correct Mass? ms->mass_check ir 3. Functional Group Check FTIR Spectroscopy mass_check->ir Yes mass_check->fail No ir_check Matches Reference Spectrum? ir->ir_check nmr 4. Definitive Structure (Optional) 1H and 13C NMR ir_check->nmr Yes ir_check->fail No pass Release for Next Step nmr->pass

Caption: Integrated workflow for comprehensive peptide characterization.

Conclusion

For researchers and drug development professionals working with Z-Trp-Met-OH, infrared spectroscopy is an indispensable analytical tool. Its strength lies in its ability to provide a rapid and definitive confirmation of the molecule's functional group architecture, serving as a first-line identity and quality check. While it cannot replace mass spectrometry for molecular weight determination or HPLC for purity analysis, its inclusion in an integrated analytical workflow creates a robust, self-validating system. By understanding the causality behind the experimental protocol and the unique vibrational signature of the dipeptide, scientists can confidently verify the structural integrity of this critical synthetic intermediate, ensuring the success of downstream applications.

References

  • Parker, F. S. (1971). Applications of Infrared Spectroscopy in Biochemistry, Biology, and Medicine. Springer.
  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Polaris Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Patel, A., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]

  • Chen, J. T., & Benson, W. R. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Differences between Liquid and Solid Infrared Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The ATR-FTIR spectra of the peptide (c = 4 mg/ml) in H2O at 20 °C. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The “Ball And Spring” Mental Model For Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Structural characterization of membrane proteins and peptides by FTIR and ATR-FTIR spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Polaris Peptides. (n.d.). What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • PubMed. (n.d.). Structural differences of proteins between solution state and solid state probed by attenuated total reflection Fourier transform infrared spectroscopy. Retrieved from [Link]

  • Chimica Oggi. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

  • Jena Library of Biological Macromolecules. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of Z-Trp-Met-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of Z-Trp-Met-OH (N-Benzyloxycarbonyl-Tryptophyl-Methionine), a protected dipeptide. By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can ensure compliance with regulations and foster a culture of safety.

Core Principles of Chemical Waste Management

The disposal of any chemical, including Z-Trp-Met-OH, is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary federal framework for hazardous waste management.[1] All laboratory personnel must be trained on these regulations and their institution's specific waste management plan.[2]

A fundamental principle is the segregation of waste streams.[3] Never dispose of chemical waste, such as peptides, in the regular trash or down the drain.[3][4] All waste, including contaminated personal protective equipment (PPE), vials, and solutions, must be collected in designated and properly labeled hazardous waste containers.[4]

Characterizing Z-Trp-Met-OH for Disposal

ComponentChemical NameKey Properties
Z-group BenzyloxycarbonylA common amine protecting group.
Trp TryptophanAn amino acid with an indole side chain. Peptides containing Trp can be susceptible to oxidation.[5]
Met MethionineAn amino acid containing a thioether side chain, also prone to oxidation.[5]
-OH Carboxylic acidThe free C-terminal carboxylic acid.

Based on the components, Z-Trp-Met-OH is a solid, non-combustible organic compound.[6] While not classified as acutely toxic, it should be handled with the standard precautions for all laboratory chemicals.

Step-by-Step Disposal Protocol for Z-Trp-Met-OH

This protocol outlines a safe and compliant method for the disposal of Z-Trp-Met-OH.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. This serves as the primary barrier against accidental exposure.[4]

  • Gloves: Chemical-resistant nitrile gloves are standard.[4]

  • Eye Protection: Safety glasses or goggles are mandatory.[4]

  • Lab Coat: A lab coat or protective gown should always be worn.[3]

Step 2: Waste Collection and Segregation

All waste materials contaminated with Z-Trp-Met-OH must be collected as hazardous chemical waste.

  • Solid Waste: Collect unused or expired Z-Trp-Met-OH powder, as well as any contaminated items such as weigh boats, filter paper, and pipette tips, in a designated solid waste container. This container should be clearly labeled "Hazardous Waste" and list the chemical contents.[2]

  • Liquid Waste: If Z-Trp-Met-OH has been dissolved in a solvent, collect the solution in a designated liquid waste container. The container must be compatible with the solvent used. For instance, do not store acidic or basic solutions in metal containers.[1] The container should be labeled "Hazardous Waste" and include the full chemical names of both the peptide and the solvent(s), along with their approximate concentrations.

  • Sharps Waste: Any needles or other sharps contaminated with Z-Trp-Met-OH should be disposed of in a designated sharps container.

Step 3: Waste Container Management

Proper management of waste containers is crucial to prevent spills and accidents.

  • Container Integrity: Use containers that are in good condition, with no cracks or leaks, and have a secure, screw-top cap.[7]

  • Labeling: All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Irritant").[2][8]

  • Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[8]

  • Fill Level: Do not overfill containers. A general rule is to fill to no more than 90% of the container's capacity to allow for expansion.[1]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[2][7]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8]

  • Segregation: Store incompatible waste streams separately to prevent accidental reactions.[7]

  • Quantity Limits: Be aware of the volume limits for storing hazardous waste in an SAA. For most hazardous wastes, this is 55 gallons.[8]

Step 5: Arranging for Disposal

Coordinate with your institution's Environmental Health and Safety (EH&S) department for the pickup and disposal of the hazardous waste.[4] EH&S will work with a licensed hazardous waste disposal contractor to ensure the waste is transported and disposed of in compliance with all regulations.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Z-Trp-Met-OH.

Disposal_Workflow cluster_prep Preparation cluster_characterize Waste Characterization cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Start: Z-Trp-Met-OH Waste Generated ppe Don Appropriate PPE start->ppe waste_type Determine Waste Form (Solid, Liquid, Sharps) ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid sharps_waste Dispose in Sharps Container waste_type->sharps_waste Sharps saa Store in Designated Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa sharps_waste->saa ehs_contact Contact EH&S for Pickup saa->ehs_contact end End: Compliant Disposal ehs_contact->end

Caption: Decision workflow for the disposal of Z-Trp-Met-OH.

Conclusion: Fostering a Culture of Safety

The proper disposal of Z-Trp-Met-OH is a critical aspect of responsible laboratory practice. By following these guidelines, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EH&S department for guidance. A proactive approach to waste management is integral to maintaining a safe and compliant research environment.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Lab Manager. (2020, September 1). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Bio-Synthesis. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]

  • Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Retrieved from [Link]

  • Aapptec Peptides. Z-Trp-OH [7432-21-5]. Retrieved from [Link]

  • PubChem. Z-Met-met-OH | C18H26N2O5S2 | CID 26793384. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). The Chemical Profile of Z-D-Met-OH: Properties and Synthesis Insights. Retrieved from [Link]

  • Pharmaffiliates. CAS No : 7432-21-5 | Product Name : Z-Trp-OH. Retrieved from [Link]

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Operational Guide: Personal Protective Equipment (PPE) and Safe Handling of Z-Trp-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to move beyond simply listing personal protective equipment (PPE). A robust safety protocol is a holistic system, beginning with a thorough understanding of the material's hazards and extending through its ultimate disposal. This guide provides an in-depth operational plan for the safe handling of Z-Trp-Met-OH, scientifically designated as N-(Benzyloxycarbonyl)-L-tryptophyl-L-methionine. The causality behind each recommendation is explained to ensure that safety becomes an intuitive part of the workflow for our valued researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding Z-Trp-Met-OH

Z-Trp-Met-OH is a dipeptide derivative commonly used in peptide synthesis.[1] While it is not classified as a hazardous substance, it is crucial to recognize that, like many fine chemical powders, it poses a potential physical irritant risk upon contact or inhalation.[2][3] The primary routes of exposure are dermal contact, eye contact, and inhalation of airborne dust. Therefore, our safety plan is built on the principle of minimizing all chemical exposures.[3]

Table 1: Hazard Identification and Risk Mitigation for Z-Trp-Met-OH

Potential HazardRoute of ExposureHealth EffectMitigation Strategy
Fine ParticulateInhalationMay cause respiratory tract irritation.Use of engineering controls (fume hood) and respiratory protection when necessary.[4]
Direct ContactSkin/DermalPotential for mild skin irritation upon prolonged contact.Proper use of chemical-resistant gloves and a lab coat.[5]
Direct ContactEyesMay cause mechanical irritation as a foreign particulate.Mandatory use of safety glasses or goggles.[6][7]
The Core PPE Protocol: A Multi-Barrier Defense

Personal protective equipment is the final barrier between a researcher and a potential hazard. Its selection and use must be deliberate and matched to the specific task. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to select the appropriate PPE for any laboratory task.[5][7]

  • Laboratory Coat: A clean, buttoned lab coat is the minimum requirement to protect against incidental contact and contamination of personal clothing.[6]

  • Gloves: Nitrile gloves are the standard for handling solid chemicals.[5] Always inspect gloves for tears or punctures before use.[2] Employ the proper doffing (removal) technique to avoid skin contact with a potentially contaminated glove surface.

  • Safety Glasses: At a minimum, ANSI Z87-marked safety glasses with side shields are required for any work with Z-Trp-Met-OH.[6]

  • Chemical Goggles: When weighing or transferring quantities of the powder where the potential for dust generation is higher, chemical splash goggles offer superior protection against airborne particulates.[6]

For routine, small-scale handling of Z-Trp-Met-OH inside a certified chemical fume hood or other ventilated enclosure, respiratory protection is typically not required. However, it should be used under the following conditions:

  • Handling large quantities of the powder.

  • When visible dust is being generated and cannot be controlled by engineering methods.

  • During the cleanup of a significant spill.

In these situations, a NIOSH-approved N95 filtering facepiece respirator is appropriate.[8]

Procedural Workflow: A Step-by-Step Safety System

A safe laboratory environment is achieved by integrating safety protocols directly into the experimental workflow. The overriding principle is that no work should begin until a plan for the disposal of all waste has been formulated.[9]

The following diagram outlines the critical safety checkpoints from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Conduct Hazard Review (Consult SDS) B 2. Select & Inspect PPE (Gloves, Coat, Eyewear) A->B C 3. Prepare Workspace (Verify Fume Hood Operation) B->C D 4. Handle Z-Trp-Met-OH (Weigh, Transfer, React) C->D E 5. Decontaminate Workspace (Wipe surfaces) D->E F 6. Doff PPE Correctly (Gloves last) E->F G 7. Segregate Waste (Solid Waste Stream) F->G H 8. Wash Hands Thoroughly G->H

Caption: Workflow for Safe Handling of Z-Trp-Met-OH.

  • Preparation: Don all required PPE (lab coat, safety glasses/goggles, nitrile gloves). Ensure the chemical fume hood is on and functioning correctly.[2]

  • Staging: Place a weigh boat, spatula, and the Z-Trp-Met-OH container within the fume hood.

  • Transfer: Open the container away from your face.[4] Use the spatula to carefully transfer the desired amount of powder to the weigh boat, minimizing any dust generation.

  • Closure: Securely close the main container of Z-Trp-Met-OH.

  • Cleanup: Gently wipe down the spatula and any surfaces within the hood with a damp cloth or paper towel to collect any stray powder. Dispose of the cleaning material as solid chemical waste.

  • Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove any contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Spill: For a small powder spill, carefully dampen the material with a wet paper towel to prevent it from becoming airborne, then wipe it up. Place all contaminated materials in a sealed bag for disposal. Never dry sweep chemical powders.[3]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Remove lab coat and hang it in the designated area.

  • Remove safety glasses or goggles.

  • The last item to be removed is your gloves. Peel one glove off by grasping the cuff and pulling it inside out. Ball the removed glove into the palm of the still-gloved hand. Insert the fingers of the ungloved hand under the cuff of the remaining glove and peel it down and off, over the first glove.

  • Dispose of gloves in the appropriate solid waste container.

  • Wash hands thoroughly with soap and water.[4]

Z-Trp-Met-OH is generally not considered a hazardous waste.[10][11] However, laboratory policy and local regulations must always be followed.[9]

Table 2: Waste Disposal Summary for Z-Trp-Met-OH

Item for DisposalWaste StreamDisposal Container
Unused Z-Trp-Met-OHSolid Chemical WasteLabeled, sealed container for non-hazardous solids.[12]
Contaminated Weigh Boats, Gloves, WipesSolid Chemical WasteLabeled container or "Tiger" bag for non-hazardous lab waste.[13]
Empty Z-Trp-Met-OH ContainerRegular TrashDeface or remove the label and dispose of in the regular trash.[11]

By adhering to this comprehensive guide, laboratory professionals can handle Z-Trp-Met-OH with confidence, ensuring both personal safety and the integrity of their research.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from SFA. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • University of California, Berkeley Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from Berkeley EH&S. [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from Clarion Safety. [Link]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from NIH. [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from Rowan University. [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from Lab Manager. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. Retrieved from CDC. [Link]

  • University of York Department of Biology. (n.d.). Non-Hazardous Laboratory Waste. Retrieved from University of York. [Link]

  • Lab Manager. (n.d.). Handling and Storing Chemicals. Retrieved from Lab Manager. [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from GZ Industrial Supplies. [Link]

  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from UCLA Chemistry & Biochemistry. [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from UW-La Crosse. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.